Oct4 inducer-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H16N2O2S |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
ethyl 2-(2,3-dimethylanilino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-13(17)12-8-19-14(16-12)15-11-7-5-6-9(2)10(11)3/h5-8H,4H2,1-3H3,(H,15,16) |
InChI Key |
BEQVMHIOCVBLFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=CC(=C2C)C |
Origin of Product |
United States |
Foundational & Exploratory
Oct4 inducer-2 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oct4 inducer-2 is a small molecule compound that has garnered significant interest within the fields of stem cell biology and regenerative medicine. As a potent inducer of the endogenous expression of Octamer-binding transcription factor 4 (OCT4), a cornerstone of pluripotency, this compound offers a valuable tool for the maintenance of human induced pluripotent stem cells (hiPSCs) and holds promise for applications in anti-aging research. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, supplemented with detailed experimental protocols and pathway diagrams to facilitate its application in a research setting.
Chemical Structure and Properties
This compound, with the chemical formula C14H16N2O2S, is a synthetic compound identified for its ability to activate the expression of the endogenous OCT4 gene.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C14H16N2O2S | [1] |
| Molecular Weight | 276.35 g/mol | [1] |
| CAS Number | 1494691-70-1 | |
| SMILES String | O=C(C1=CSC(NC2=CC=CC(C)=C2C)=N1)OCC | |
| Solubility | 10 mM in DMSO | |
| Appearance | Solid | [2] |
Table 1: Physicochemical Properties of this compound
Mechanism of Action and Biological Activity
This compound functions by promoting the expression of the endogenous OCT4 gene, a master regulator of pluripotency.[3] This mechanism is crucial for maintaining the undifferentiated state of human induced pluripotent stem cells (hiPSCs). While the precise upstream signaling cascade initiated by this compound is still under investigation, it is understood to influence pathways critical for stem cell self-renewal, with the "Stem Cell/Wnt" pathway being implicated. The induction of endogenous OCT4 is a key advantage, as it circumvents the need for genetic modification or the introduction of exogenous transcription factors, which can carry risks of genomic integration and aberrant expression.
The ability to chemically induce OCT4 expression has significant implications for regenerative medicine and the study of cellular reprogramming. Furthermore, its described potential in anti-aging research suggests a role in modulating cellular phenotypes associated with senescence.
Experimental Protocols
Preparation of Stock Solutions
For in vitro studies, a stock solution of this compound is typically prepared in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock concentration.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Induction of OCT4 in Human Induced Pluripotent Stem Cells (hiPSCs)
This protocol provides a general guideline for using this compound to maintain the pluripotent state of hiPSCs. Optimal concentrations and incubation times may vary depending on the specific cell line and experimental conditions and should be determined empirically.
Materials:
-
Cultured hiPSCs
-
Appropriate hiPSC maintenance medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., RNA extraction kits, antibodies for immunofluorescence)
Protocol:
-
Culture hiPSCs under standard feeder-free or feeder-dependent conditions until they reach the desired confluency.
-
Prepare the working concentration of this compound by diluting the 10 mM stock solution in fresh hiPSC maintenance medium. A typical starting concentration range to test is 1-10 µM.
-
Aspirate the old medium from the hiPSC culture and wash the cells once with sterile PBS.
-
Add the freshly prepared medium containing this compound to the cells.
-
Incubate the cells for the desired period (e.g., 24-72 hours). The medium should be replaced daily with fresh medium containing the inducer.
-
After the incubation period, the cells can be harvested for downstream analysis to assess the expression of pluripotency markers.
Visualization of Workflows and Pathways
General Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical workflow for evaluating the effect of this compound on hiPSCs.
References
In-Depth Technical Guide to Oct4 Inducer-2 (CAS: 1494691-70-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Oct4 inducer-2, a small molecule identified as a potent inducer of the endogenous pluripotency transcription factor Oct4. This document details its mechanism of action, its role in cellular reprogramming, and provides relevant experimental protocols and quantitative data for researchers in stem cell biology and drug discovery.
Core Compound Information
This compound, with the Chemical Abstracts Service (CAS) number 1494691-70-1, is a key molecule in the field of cellular reprogramming and regenerative medicine.[1][2] It belongs to a class of compounds known as OCT4-inducing compounds (O4Is).[3]
| Property | Value |
| CAS Number | 1494691-70-1 |
| Molecular Formula | C₁₄H₁₆N₂O₂S |
| Molecular Weight | 276.35 g/mol |
Mechanism of Action: Epigenetic Regulation and Signaling Pathway Modulation
This compound primarily functions by modulating the epigenetic landscape of somatic cells, specifically by targeting histone demethylases. This activity leads to the reactivation of the endogenous Oct4 gene, a cornerstone of pluripotency.
Inhibition of KDM5A Histone Demethylase
The principal mechanism of action for this compound and its analogs is the inhibition of the H3K4 demethylase KDM5A (also known as JARID1A).[4] KDM5A acts as a barrier to reprogramming by removing the activating trimethylation mark on histone H3 at lysine 4 (H3K4me3) at the OCT4 promoter. By inhibiting KDM5A, this compound leads to an accumulation of H3K4me3 at the OCT4 promoter, thereby facilitating the expression of the endogenous Oct4 protein.[4]
Overcoming the JNK Pathway Barrier
The c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a significant barrier to chemical reprogramming. While this compound's direct interaction with the JNK pathway is not fully elucidated, its successful application in reprogramming protocols often involves the concurrent use of JNK inhibitors. This suggests that overcoming the inhibitory effects of the JNK pathway is crucial for the efficient induction of pluripotency by chemical means.
Signaling Pathway of Oct4 Induction by this compound
Caption: Mechanism of this compound action.
Application in Cellular Reprogramming
This compound, particularly its metabolically stable analog O4I4, has demonstrated the ability to replace the need for exogenous Oct4 transduction in the generation of human induced pluripotent stem cells (hiPSCs). When used in combination with a cocktail of other transcription factors (Sox2, Klf4, c-Myc, and Lin28), it effectively induces the expression of endogenous Oct4, a critical step in achieving a stable pluripotent state.
Experimental Workflow for Fibroblast Reprogramming
Caption: Cellular reprogramming workflow.
Quantitative Data
The following tables summarize key quantitative data related to the activity of Oct4-inducing compounds.
Table 1: In Vitro Activity of Oct4-Inducing Compounds
| Compound | Target | Assay Type | Activity/Potency | Reference |
| O4I3 (analog) | KDM5A | In vitro demethylase assay | Potent inhibitor | |
| This compound | Endogenous Oct4 | Reporter Assay | Inducer |
Table 2: Reprogramming Efficiency
| Cell Type | Reprogramming Factors | Small Molecules | Efficiency | Reference |
| Human Fibroblasts | Sox2, Klf4, c-Myc, Lin28 | O4I4 (analog) | Successful | |
| Mouse Fibroblasts | Oct4, Klf4, Sox2, c-Myc | Various | ~0.01% - 1% |
Experimental Protocols
Reprogramming of Human Fibroblasts
This protocol is a generalized procedure for reprogramming human fibroblasts using a combination of transcription factors and a small molecule like an Oct4 inducer.
Materials:
-
Human dermal fibroblasts
-
Lentiviral vectors for Sox2, Klf4, c-Myc, and Lin28
-
This compound or its analog (e.g., O4I4)
-
Fibroblast culture medium
-
Human iPSC medium
-
Feeder cells (e.g., MEFs) or feeder-free matrix
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding: Plate human fibroblasts at an optimal density on a culture dish.
-
Lentiviral Transduction: Transduce the fibroblasts with lentiviruses expressing Sox2, Klf4, c-Myc, and Lin28.
-
Small Molecule Treatment: Two days post-transduction, replace the medium with human iPSC medium supplemented with the Oct4 inducer at the desired concentration.
-
Culture and Monitoring: Culture the cells for 3-4 weeks, changing the medium every 1-2 days. Monitor for the appearance of iPSC-like colonies.
-
Colony Picking and Expansion: Once colonies are established, manually pick and expand them on fresh feeder layers or feeder-free plates.
-
Characterization: Characterize the resulting iPSC lines for pluripotency markers (e.g., Oct4, Nanog, SSEA-4, TRA-1-60) and differentiation potential through embryoid body formation or directed differentiation.
Quantitative Real-Time PCR (qRT-PCR) for OCT4 Expression
This protocol outlines the steps to quantify the expression of the endogenous OCT4 gene.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for OCT4 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the experimental and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for OCT4 and the housekeeping gene.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data to determine the relative expression of OCT4 normalized to the housekeeping gene using the ΔΔCt method.
Logical Relationship of Experimental Validation
Caption: Experimental validation logic.
Conclusion
This compound represents a significant advancement in the chemical induction of pluripotency. Its ability to activate endogenous Oct4 expression through the inhibition of KDM5A provides a valuable tool for generating iPSCs with potentially greater safety and clinical relevance by reducing the reliance on viral gene delivery. Further research into this class of compounds and their interplay with cellular signaling pathways like JNK will continue to refine reprogramming technologies and advance the field of regenerative medicine.
References
Unraveling the Mechanism of Oct4 inducer-2: A Technical Guide to Pluripotency Induction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of Oct4 inducer-2 (O4I2), a small molecule capable of inducing the expression of the master pluripotency transcription factor, Oct4, in somatic cells. This document provides a comprehensive overview of its molecular target, the signaling pathways it modulates, and its application in cellular reprogramming, supported by quantitative data and detailed experimental protocols.
Introduction to Oct4 and Chemical Induction of Pluripotency
Oct4, a POU domain transcription factor, is a cornerstone of the pluripotency gene regulatory network in embryonic stem cells (ESCs), working in concert with other key factors like Sox2 and Nanog to maintain self-renewal and prevent differentiation[1][2]. The ability to reactivate endogenous Oct4 expression in somatic cells is a critical goal in regenerative medicine, offering a path towards generating patient-specific induced pluripotent stem cells (iPSCs) without the need for genetic modification. Chemical inducers of pluripotency, such as this compound, represent a promising strategy to achieve this goal, providing a safer and more controlled method for cellular reprogramming[3][4].
This compound and its Metabolically Stable Analog, O4I4
This compound (O4I2) is a 2-aminothiazole derivative identified through high-throughput screening for its ability to activate the Oct4 promoter[5]. Subsequent research led to the development of O4I4, a metabolically stable analog of O4I2, which exhibits enhanced activity and is more resistant to cellular metabolism. This guide will focus on the mechanism of action as elucidated through studies of both O4I2 and its improved successor, O4I4.
Core Mechanism of Action: Targeting RNA Splicing Machinery
The primary molecular target of this compound has been identified as the splicing factor 3B subunit 1 (SF3B1) , a core component of the spliceosome. By binding to SF3B1, O4I2 positively regulates RNA splicing. This modulation of the splicing machinery is the initial and critical step in the signaling cascade that ultimately leads to the activation of endogenous Oct4 expression.
The proposed signaling pathway from O4I2/O4I4 to the activation of pluripotency gene expression is depicted below.
Quantitative Effects on Pluripotency Gene Expression
Treatment of human fibroblasts with O4I4, in combination with a cocktail of other transcription factors (Sox2, Klf4, Myc, and Lin28; referred to as CSKML), has been shown to effectively induce the expression of endogenous Oct4 and other pluripotency-associated genes, eliminating the need for exogenous Oct4 transduction.
| Gene | Cell Type | Treatment | Fold Increase in Expression (relative to control) | Reference |
| Oct4 | Human Primary Fibroblasts | O4I2 | ~15-fold | |
| Oct4 | Human Fibroblasts | O4I4 + CSKML | Sufficient to induce pluripotency | |
| Sox2 | HEK293 cells | O4I2 | Significant Induction | |
| Nanog | HEK293 cells | O4I2 | Significant Induction | |
| Lin28 | HEK293 cells | O4I2 | Significant Induction |
Experimental Protocols
This section provides a general methodology for the treatment of fibroblasts with O4I4 to induce Oct4 expression, based on published studies.
Cell Culture and Treatment
-
Cell Seeding: Plate human primary fibroblasts at a density of 5 x 104 cells per well in a 6-well plate. Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compound Preparation: Prepare a stock solution of O4I4 in dimethyl sulfoxide (DMSO). The final concentration used for treatment is typically in the micromolar range.
-
Treatment: The day after seeding, replace the medium with fresh medium containing the desired concentration of O4I4. A DMSO-only control should be run in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 48-72 hours) before analysis.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers specific for Oct4, Sox2, Nanog, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
The experimental workflow for assessing the effect of O4I4 on gene expression is outlined in the diagram below.
Conclusion and Future Directions
This compound and its next-generation analog, O4I4, are powerful tools for the chemical induction of pluripotency. Their mechanism of action, through the modulation of the splicing factor SF3B1, represents a novel approach to activating the endogenous Oct4 gene. This strategy avoids the risks associated with genetic modification and opens new avenues for the development of safer and more efficient cellular reprogramming technologies. Further research into the specific downstream splicing events and the upstream regulators of Oct4 that are affected by O4I2/O4I4 will provide a more complete understanding of this promising class of small molecules and their potential applications in regenerative medicine and drug discovery.
References
- 1. A defined Oct4 level governs cell state transitions of pluripotency entry and differentiation into all embryonic lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Oct4 in maintaining and regaining stem cell pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generation of iPSCs from mouse fibroblasts with a single gene, Oct4, and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pluripotency | Computational Biology and Data Mining [cbdm.uni-mainz.de]
The Role of Small-Molecule Inducers in Activating Endogenous Oct4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor Oct4 (octamer-binding transcription factor 4) is a cornerstone of pluripotency, playing a pivotal role in the self-renewal of embryonic stem cells and the induction of pluripotency in somatic cells. The ability to activate the endogenous expression of Oct4 using small molecules holds immense promise for regenerative medicine and drug discovery, offering a potentially safer and more controlled alternative to genetic manipulation. This technical guide provides an in-depth overview of two key small-molecule inducers of endogenous Oct4: Oct4-activating compound 1 (OAC1) and the next-generation inducer, O4I4. We will delve into their mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental protocols for their use and validation.
Data Presentation: Efficacy of Oct4 Inducers
The following tables summarize the quantitative data on the efficacy of OAC1 and O4I4 in activating endogenous Oct4 and related pluripotency markers.
Table 1: Dose-Dependent Activation of Oct4 Promoter by OAC1
| OAC1 Concentration | Fold Activation of Oct4-luciferase Reporter |
| 50 nM | Significant activation |
| 100 nM | Increased activation |
| 250 nM | Further increased activation |
| 500 nM | High activation |
| 1 µM | Maximum activation |
| Data extracted from Li et al., 2012. The study used a human Oct4 promoter-driven luciferase reporter assay in a stable cell line. Activation was measured 2 days after compound treatment.[1] |
Table 2: Time-Course of Oct4 Promoter Activation by 1 µM OAC1
| Treatment Duration | Fold Activation of Oct4-luciferase Reporter |
| Day 2 | Initial induction |
| Day 4 | Peak induction |
| Day 5 | Peak induction |
| Day 6 | Plateau |
| Day 7 | Plateau |
| Data extracted from Li et al., 2012.[1] |
Table 3: Effect of OAC1 on Reprogramming Efficiency
| Treatment | Reprogramming Efficiency (%) |
| 4 Factors (OSKM) | 0.68 |
| 4 Factors (OSKM) + OAC1 | 2.75 |
| Data from Li et al., 2012. Reprogramming of mouse embryonic fibroblasts (MEFs) to induced pluripotent stem cells (iPSCs) was assessed.[1] |
Table 4: Overview of O4I4 Activity
| Feature | Description | Reference |
| Activity | Metabolically stable, next-generation Oct4 inducer. | [2] |
| Function | Activates endogenous OCT4 and associated signaling pathways in various cell lines. | [2] |
| Application | Can replace exogenous Oct4 in the generation of human iPSCs when combined with a cocktail of other transcription factors (SOX2, KLF4, MYC, and LIN28). | |
| Additional Effect | Extends lifespan in Caenorhabditis elegans and Drosophila. | |
| Quantitative data from the primary publication for O4I4 is not publicly available in full at the time of this writing. |
Signaling Pathways in Endogenous Oct4 Activation
The activation of endogenous Oct4 by small molecules involves intricate signaling networks. OAC1, for instance, has been shown to upregulate the core pluripotency triad of Oct4, Sox2, and Nanog. This suggests a positive feedback loop where the initial activation of Oct4 by the small molecule is amplified by the downstream activation of its key collaborators. Furthermore, OAC1 has been found to increase the expression of Tet1, an enzyme involved in DNA demethylation, indicating an epigenetic mechanism of action. The signaling pathways directly modulated by O4I4 are currently under investigation but are known to be associated with pluripotency.
Caption: Signaling pathway for endogenous Oct4 activation by a small-molecule inducer.
Experimental Protocols
Detailed methodologies are crucial for the successful application and validation of Oct4 inducers. The following are representative protocols based on published studies.
High-Throughput Screening for Oct4-Activating Compounds
This protocol outlines a general workflow for identifying novel small molecules that can activate the Oct4 promoter.
Caption: Experimental workflow for high-throughput screening of Oct4-activating compounds.
Methodology:
-
Cell Line Generation: Establish a stable cell line (e.g., HEK293 or a somatic cell line) containing a luciferase reporter gene driven by the human or mouse Oct4 promoter.
-
Cell Plating: Seed the reporter cells into 384-well plates at an optimized density.
-
Compound Addition: Using a robotic liquid handler, add compounds from a small-molecule library to each well at a final concentration typically ranging from 1 to 10 µM. Include appropriate controls (e.g., DMSO as a negative control and a known activator as a positive control).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator.
-
Luciferase Assay: Add a luciferase substrate solution to each well and measure the luminescence using a plate reader.
-
Hit Identification: Identify compounds that induce a statistically significant increase in luciferase activity compared to the negative control.
-
Hit Validation: Re-test the primary hits in a dose-response format to determine their potency and efficacy. Also, perform cytotoxicity assays to exclude compounds that are toxic to the cells.
-
Lead Characterization: Further characterize the validated hits using downstream assays such as RT-qPCR and Western blotting to confirm the induction of endogenous Oct4 mRNA and protein.
Quantitative Real-Time PCR (RT-qPCR) for Endogenous Oct4 Expression
This protocol is used to quantify the change in endogenous Oct4 mRNA levels following treatment with an inducer.
Methodology:
-
Cell Culture and Treatment: Plate the target cells (e.g., human fibroblasts) in 6-well plates. Once the cells reach the desired confluency, treat them with the Oct4 inducer at various concentrations or for different durations. Include a vehicle control (e.g., DMSO).
-
RNA Extraction: After the treatment period, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the purified RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform quantitative PCR using a qPCR instrument and a SYBR Green-based master mix. Use primers specific for the endogenous Oct4 gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Human Oct4 Forward Primer: 5'-GACAACAATGAGAACCTTCAGGAGA-3'
-
Human Oct4 Reverse Primer: 5'-CTGGCGCCGGTTACAGAACCA-3'
-
Human GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Human GAPDH Reverse Primer: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Data Analysis: Calculate the relative expression of Oct4 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Conclusion
Small-molecule inducers of endogenous Oct4, such as OAC1 and O4I4, represent a significant advancement in the field of cellular reprogramming and regenerative medicine. They offer a powerful tool for activating the pluripotency network without the need for genetic modification. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of these compounds in their own work. Further research into the precise signaling pathways and epigenetic mechanisms modulated by these inducers will undoubtedly open up new avenues for therapeutic intervention and a deeper understanding of pluripotency.
References
The Discovery and Development of Small Molecule Oct4 Inducers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor Oct4 (Octamer-binding transcription factor 4), a key regulator of pluripotency, is essential for the self-renewal of embryonic stem cells (ESCs) and the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). The ability to modulate Oct4 expression with small molecules offers a powerful tool for regenerative medicine, disease modeling, and drug discovery. This technical guide provides an in-depth overview of the discovery and development of small molecule Oct4 inducers, with a focus on the pioneering compound OAC1 (Oct4-activating compound 1). We will delve into the experimental methodologies used for their identification and characterization, present key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.
Discovery of Small Molecule Oct4 Inducers: High-Throughput Screening
The identification of small molecule Oct4 inducers has been largely driven by high-throughput screening (HTS) campaigns. These screens typically utilize a cell-based reporter system where the expression of a reporter gene, such as luciferase, is under the control of the Oct4 promoter.
A foundational study in this area involved the screening of a chemical library of 80,000 compounds using a stable cell line expressing a luciferase reporter driven by the human Oct4 promoter.[1] This phenotypic screen identified several compounds that activated the Oct4 promoter, with OAC1 emerging as a lead candidate due to its potent and consistent activity.[1][2] Out of the initial 812 hits that activated the reporter by fivefold or more, OAC1 demonstrated significant activation of both the Oct4 and Nanog promoters, two critical transcription factors for pluripotency.[1][3]
Experimental Workflow: High-Throughput Screening for Oct4 Inducers
OAC1: A Potent Small Molecule Inducer of Oct4
OAC1 (Oct4-activating compound 1) is a pyrrolo[2,3-b]pyridine-based compound that has been shown to enhance the efficiency and accelerate the process of iPSC reprogramming.
Quantitative Data for OAC1
| Parameter | Value | Cell Line/System | Reference |
| Effective Concentration | ~1 µM | Human ESCs with Oct4/Nanog reporters | |
| Dose-Dependent Activation | Activation observed at 50 nM, with highest induction at 1 µM | Cells transfected with Oct4-luciferase reporter | |
| Enhancement of Reprogramming Efficiency | Fourfold increase | Mouse embryonic fibroblasts (MEFs) with 4 reprogramming factors | |
| iPSC Colony Formation | Accelerated by 3-4 days | MEFs with 4 reprogramming factors | |
| Induction of Endogenous Genes | Activates Oct4, Nanog, Sox2, and Tet1 expression at 1 µM | Human IMR90 fibroblast cells |
Mechanism of Action of OAC1
OAC1 enhances reprogramming efficiency by increasing the transcription of the core pluripotency network, specifically the Oct4-Nanog-Sox2 triad. It also upregulates Tet1, a gene involved in DNA demethylation, suggesting an epigenetic mechanism of action. Notably, OAC1's mechanism is independent of the p53-p21 pathway inhibition or Wnt-β-catenin signaling activation, two other pathways known to influence reprogramming. In hematopoietic stem cells, OAC1 has been shown to activate OCT4 through the upregulation of HOXB4 expression.
Signaling Pathway: OAC1-Mediated Upregulation of the Pluripotency Network
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of small molecule Oct4 inducers.
Luciferase Reporter Assay for Oct4 Promoter Activity
This assay is fundamental for quantifying the ability of a compound to activate the Oct4 promoter.
Materials:
-
Oct4 promoter-luciferase reporter construct (e.g., pGL3-Oct4-promoter)
-
Renilla luciferase control vector (for normalization)
-
Mammalian cell line (e.g., HEK293T or a relevant stem cell line)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Oct4 promoter-luciferase reporter construct and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the small molecule inducer at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells once with PBS and then add 1X passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement:
-
Transfer 20 µL of the cell lysate to a white-walled 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in activity relative to the vehicle control.
Western Blot for Oct4 Protein Expression
This technique is used to detect and quantify changes in Oct4 protein levels following treatment with a small molecule inducer.
Materials:
-
Cell lysate from treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Oct4
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Oct4 (and the loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the Oct4 signal to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Oct4 Gene Expression
qRT-PCR is employed to measure the relative changes in Oct4 mRNA levels in response to treatment with a small molecule inducer.
Materials:
-
RNA extracted from treated and control cells
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR primers for Oct4 and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from cells using a commercial kit or a standard protocol like TRIzol extraction.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme according to the manufacturer's protocol.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for Oct4 and the reference gene, and the qPCR master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for Oct4 and the reference gene in both treated and control samples. Calculate the relative expression of Oct4 using the ΔΔCt method.
Conclusion and Future Directions
The discovery of small molecule Oct4 inducers like OAC1 represents a significant advancement in the field of regenerative medicine. These compounds provide a chemically defined method to enhance the efficiency and kinetics of iPSC reprogramming, bringing the therapeutic application of iPSCs a step closer to reality. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to further explore the mechanisms of these molecules and to discover novel and even more potent inducers of pluripotency.
Future research will likely focus on elucidating the precise molecular targets of OAC1 and other Oct4 inducers, which will be crucial for optimizing their activity and minimizing off-target effects. Furthermore, the development of small molecules that can completely replace the need for genetic factors in reprogramming remains a major goal. The continued application of high-throughput screening and a deeper understanding of the complex signaling networks governing pluripotency will undoubtedly pave the way for the next generation of small molecule tools for cellular engineering.
References
The Emergence of Oct4 Inducer-2: A Technical Guide to Navigating Pluripotency Pathways
For Immediate Release
In the dynamic field of regenerative medicine and drug discovery, the quest for potent and specific modulators of cellular pluripotency is paramount. The identification of small molecules that can induce the expression of the master pluripotency transcription factor, Oct4, represents a significant leap forward. This technical guide provides an in-depth analysis of "Oct4 inducer-2," a representative of a class of small molecules with the ability to activate endogenous Oct4 expression and influence key pluripotency pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of such compounds.
Core Mechanism and Impact on Pluripotency
This compound, exemplified by compounds such as Oct4-activating compound 1 (OAC1), functions by activating the promoter of the OCT4 gene, leading to an increase in its transcription. This, in turn, upregulates the expression of other critical pluripotency-associated genes, including NANOG and SOX2. The coordinated activation of this core transcriptional network is fundamental to the establishment and maintenance of a pluripotent state.
The application of this compound has been shown to significantly enhance the efficiency of somatic cell reprogramming into induced pluripotent stem cells (iPSCs) and accelerate the overall process. This effect is attributed to the molecule's ability to lower the epigenetic barriers that typically restrict the expression of pluripotency genes in differentiated cells.
Quantitative Analysis of this compound Efficacy
The following tables summarize the quantitative data on the impact of this compound (represented by OAC1) on pluripotency gene expression and reprogramming efficiency.
| Table 1: Effect of OAC1 on Pluripotency Gene Promoter Activity | |
| Gene Promoter | Fold Activation (Luciferase Reporter Assay) |
| Oct4 | >2.0[1] |
| Nanog | >2.0[1] |
| Table 2: Enhancement of iPSC Reprogramming Efficiency with OAC1 | |
| Treatment | Fold Increase in iPSC Colony Number |
| 4 Factors (OSKM) + OAC1 | >2.0[1] |
| Observation | Timeline |
| Accelerated appearance of iPSC colonies | 3-4 days earlier[1] |
| Table 3: Upregulation of Endogenous Pluripotency Gene Expression by OAC1 | |
| Gene | Observation |
| Oct4 | Activated[1] |
| Sox2 | Activated |
| Nanog | Activated |
| Tet1 | Activated |
Interplay with Key Signaling Pathways
The induction of Oct4 and the subsequent cascade of pluripotency gene expression are intricately linked with several key signaling pathways that govern cell fate decisions. While direct studies on "this compound" and these pathways are emerging, the known roles of Oct4 provide a strong basis for understanding these connections.
JAK-STAT Pathway
The JAK-STAT pathway is a critical regulator of stem cell self-renewal and pluripotency. Overexpression of OCT4 has been shown to activate the JAK-STAT signaling pathway, leading to the phosphorylation and nuclear translocation of STAT proteins, which in turn modulate the transcription of target genes involved in cell proliferation and survival.
References
Theoretical Basis for Oct4 Inducer-2 in Anti-Aging Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest to mitigate the detrimental effects of aging has led researchers to explore the fundamental mechanisms of cellular rejuvenation. One of the most promising avenues of investigation involves the transcription factor OCT4 (Octamer-binding transcription factor 4), a cornerstone of pluripotency. While the complete reprogramming of somatic cells back to a pluripotent state carries significant risks, including tumorigenesis, the transient or partial induction of pluripotency-associated factors has emerged as a potential strategy to reverse age-related cellular and functional decline.[1][2] This guide delves into the theoretical basis for utilizing small-molecule inducers of OCT4, specifically focusing on Oct4 inducer-2 (O4I2) and its more stable analog, O4I4, in the context of anti-aging research. These compounds offer a compelling pharmacological approach to harness the rejuvenating potential of OCT4 by activating its endogenous expression, thereby circumventing the need for genetic manipulation.[3]
Core Concept: Partial Reprogramming for Cellular Rejuvenation
The foundation of using OCT4 inducers in anti-aging lies in the concept of "partial reprogramming" or "transient rejuvenation."[4] Unlike the sustained expression of the four Yamanaka factors (OCT4, SOX2, KLF4, and c-MYC) which leads to induced pluripotent stem cells (iPSCs), short-term or cyclical activation of these factors can reverse many of the molecular hallmarks of aging without erasing cellular identity. This process has been shown to:
-
Restore Youthful Gene Expression Signatures: Transient reprogramming can reset the transcriptomic landscape of aged cells to a more youthful state.
-
Reverse Epigenetic Alterations: Age-associated epigenetic changes, such as alterations in DNA methylation and histone modifications, can be reversed.
-
Ameliorate Cellular Senescence: Key markers of cellular senescence, a state of irreversible cell cycle arrest implicated in aging, can be reduced.
Small-molecule inducers of OCT4, such as O4I2 and O4I4, offer a controllable and potentially safer method to achieve this partial reprogramming and its associated anti-aging benefits.
Quantitative Data on the Effects of Oct4 Induction
The following tables summarize the available quantitative data on the anti-aging effects of OCT4 induction, primarily focusing on the next-generation inducer, O4I4.
| Model Organism | Compound | Concentration | Effect on Lifespan | Reference |
| Caenorhabditis elegans | O4I4 | 0.5 µM | Lifespan extension (exact percentage not specified in available abstracts) | |
| Drosophila melanogaster | O4I4 | 20 µM | Lifespan extension (exact percentage not specified in available abstracts) |
| Cellular Model | Intervention | Key Senescence Marker | Observed Effect | Reference |
| Human Hair Follicle Mesenchymal Stem Cells (hHFMSCs) | Lentiviral OCT4 overexpression | p21 | Significant downregulation | |
| Human Hair Follicle Mesenchymal Stem Cells (hHFMSCs) | Lentiviral OCT4 overexpression | p16 | Downregulation | |
| Human Hair Follicle Mesenchymal Stem Cells (hHFMSCs) | Lentiviral OCT4 overexpression | SA-β-gal staining | Marked suppression of senescent phenotype | |
| Breast Cancer Cells | Ectopic OCT4 expression | IR-induced premature senescence | Suppression | |
| Bone Marrow-derived Mesenchymal Stem Cells (BM-MSCs) | High endogenous OCT4 expression | p16INK4A | Inverse correlation with OCT4 expression |
Signaling Pathways and Mechanisms of Action
The anti-aging effects of OCT4 induction are mediated through a complex network of signaling pathways that converge on the regulation of cellular senescence and the maintenance of a youthful cellular state.
Downregulation of p21 via DNA Methyltransferases
One of the key mechanisms by which OCT4 counteracts cellular senescence is through the suppression of the cyclin-dependent kinase inhibitor p21 (CDKN1A). Overexpression of OCT4 has been shown to upregulate DNA methyltransferases (DNMTs), which in turn leads to the methylation and subsequent silencing of the CDKN1A gene promoter. The resulting decrease in p21 protein levels allows cells to overcome cell cycle arrest, a hallmark of senescence.
Modulation of STAT3 and NF-κB Signaling
OCT4 has also been implicated in the regulation of the STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways to suppress premature senescence. Activation of OCT4 can lead to the phosphorylation and activation of STAT3 and the activation of the NF-κB pathway. This, in turn, upregulates the expression and secretion of Interleukin-24 (IL-24), a cytokine that has been shown to suppress senescence.
Experimental Protocols
The following are generalized protocols for key experiments in the study of Oct4 inducers and their anti-aging effects, based on established methodologies.
In Vitro Cellular Senescence Assay with this compound
This protocol describes the treatment of human fibroblasts with an Oct4 inducer and subsequent analysis of cellular senescence.
Materials:
-
Primary human fibroblasts (e.g., IMR-90, BJ)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (O4I2) or O4I4
-
DMSO (vehicle control)
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining Kit
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Cell Seeding: Seed human fibroblasts in 6-well plates at a density that allows for several population doublings before reaching confluence.
-
Treatment: Once the cells have adhered, replace the medium with fresh medium containing the desired concentration of O4I2/O4I4 or an equivalent volume of DMSO for the control group. A typical concentration for O4I4 in cell culture is in the low micromolar range.
-
Incubation: Culture the cells for a specified period (e.g., 7-14 days), replacing the medium with fresh compound-containing medium every 2-3 days.
-
Senescence Staining (SA-β-gal):
-
Wash the cells twice with PBS.
-
Fix the cells with fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the SA-β-gal staining solution according to the manufacturer's instructions and add it to the cells.
-
Incubate the cells at 37°C in a CO2-free incubator for 12-24 hours, or until a blue color develops in senescent cells.
-
Wash the cells with PBS and store them in PBS at 4°C.
-
-
Quantification:
-
Image multiple random fields per well using a bright-field microscope.
-
Count the total number of cells and the number of blue (SA-β-gal positive) cells.
-
Calculate the percentage of senescent cells for each condition.
-
In Vivo Lifespan Analysis in Drosophila melanogaster
This protocol outlines a general procedure for assessing the effect of an Oct4 inducer on the lifespan of fruit flies.
Materials:
-
Wild-type Drosophila melanogaster (e.g., Canton-S)
-
Standard fly food medium
-
Oct4 inducer (O4I4)
-
Solvent for the inducer (e.g., ethanol or DMSO)
-
Vials for housing flies
Procedure:
-
Fly Culture: Rear flies on standard medium at 25°C.
-
Cohort Collection: Collect newly eclosed adult flies over a 24-hour period to ensure an age-synchronized cohort.
-
Mating: Allow the collected flies to mate for 48 hours.
-
Experimental Setup:
-
Separate male and female flies under light CO2 anesthesia.
-
Prepare experimental food vials containing the desired concentration of O4I4 (e.g., 20 µM) and control vials with the solvent alone.
-
Transfer a set number of flies (e.g., 20-30) of a single sex into each vial. Use multiple replicate vials for each condition.
-
-
Lifespan Assay:
-
Maintain the vials at 25°C.
-
Transfer the flies to fresh food vials every 2-3 days.
-
At each transfer, record the number of dead flies in each vial.
-
-
Data Analysis:
-
Generate survival curves for each condition.
-
Perform statistical analysis (e.g., log-rank test) to determine if there is a significant difference in lifespan between the treated and control groups.
-
Conclusion and Future Directions
The use of small-molecule inducers of OCT4, such as O4I2 and its more stable analog O4I4, represents a novel and promising strategy in the field of anti-aging research. The theoretical basis for this approach is rooted in the principles of partial reprogramming, where transient activation of endogenous pluripotency factors can reverse key hallmarks of cellular aging without the risks associated with complete cellular dedifferentiation. The available data, although still emerging, suggests that these compounds can extend lifespan in model organisms and ameliorate cellular senescence.
Future research should focus on several key areas:
-
Elucidation of a more comprehensive signaling network: A deeper understanding of all the downstream pathways affected by small-molecule OCT4 inducers is crucial.
-
In-depth in vivo studies: Rigorous studies in mammalian models are needed to assess the efficacy and safety of these compounds in a more complex biological system.
-
Long-term safety profiles: The long-term consequences of even transient OCT4 induction need to be thoroughly investigated to rule out any potential for oncogenesis.
-
Optimization of delivery and dosage: Further work is required to determine the optimal therapeutic window for these compounds to maximize their anti-aging benefits while minimizing any potential side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Decoding Aging through iPSC Reprogramming: Advances and Challenges [aginganddisease.org]
- 3. Towards Small Molecules that Induce Expression of Reprogramming Factor OCT4 – Fight Aging! [fightaging.org]
- 4. Oct4 suppresses IR-induced premature senescence in breast cancer cells through STAT3- and NF-κB-mediated IL-24 production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Solubility and Stability of Oct4 inducer-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of Oct4 inducer-2, a small molecule compound with potential applications in regenerative medicine and anti-aging research. Due to the limited publicly available data for "this compound," this guide also incorporates information on the closely related and metabolically stable analogue, O4I4, to provide a comprehensive resource for in vitro studies.
Introduction to this compound
This compound is a small molecule identified for its ability to promote the expression of endogenous Oct4, a key transcription factor in maintaining pluripotency and cell self-renewal. Its potential to induce Oct4 expression makes it a valuable tool for research in cellular reprogramming and regenerative medicine. For successful and reproducible in vitro studies, understanding the solubility and stability of this compound is paramount.
Physicochemical Properties
| Property | Data | Source |
| Compound Name | O4I4 (Oct4-inducing Compound 4) | Axon Medchem, Cayman Chemical |
| Molecular Formula | C₁₅H₂₀N₂S | Axon Medchem |
| Molecular Weight | 260.4 g/mol | Axon Medchem |
| Appearance | Solid | Cayman Chemical |
Solubility Profile
The solubility of a compound is a critical factor for its handling and efficacy in cell-based assays. The choice of solvent and the final concentration in the culture medium can significantly impact experimental outcomes.
Qualitative Solubility
For the related compound O4I4, qualitative solubility has been reported in common laboratory solvents.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | Axon Medchem |
| Ethanol (EtOH) | Soluble | Axon Medchem |
Quantitative Solubility
Quantitative solubility data for O4I4 provides a more precise understanding for stock solution preparation.
| Solvent | Solubility Range | Source |
| Acetonitrile | 0.1 - 1 mg/mL (Slightly soluble) | Cayman Chemical |
| Dimethyl Sulfoxide (DMSO) | 1 - 10 mg/mL (Sparingly soluble) | Cayman Chemical |
Note: It is crucial to empirically determine the solubility of this compound in the specific solvents and aqueous media used in your experiments. The data for O4I4 should be used as a guideline.
Stability Profile
The stability of this compound in experimental conditions is essential for ensuring consistent compound exposure to cells over the duration of an assay. Stability can be affected by factors such as temperature, pH, and the presence of enzymes in the cell culture medium. While specific stability data for this compound is not publicly available, O4I4 is described as a "metabolically stable" analogue.
General Considerations for In Vitro Stability
-
Stock Solution Stability: Concentrated stock solutions in anhydrous DMSO are generally stable for extended periods when stored at -20°C or -80°C, protected from light.
-
Working Solution Stability: The stability of the compound in aqueous cell culture media at 37°C is a critical parameter. Degradation over the course of an experiment can lead to a decrease in the effective concentration.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of small molecules like this compound for in vitro studies.
Protocol for Determining Aqueous Solubility
This protocol outlines a common method for determining the thermodynamic solubility of a compound in an aqueous buffer, such as phosphate-buffered saline (PBS), which is often used in cell culture.
Objective: To determine the maximum concentration of the compound that can be dissolved in an aqueous buffer at a specific temperature.
Materials:
-
This compound (or analogue)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (or other suitable organic solvent for stock solution)
-
Microcentrifuge tubes
-
Thermomixer or shaking incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Methodology:
-
Preparation of Supersaturated Solution:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mg/mL).
-
Add an excess amount of the compound from the stock solution to a known volume of PBS in a microcentrifuge tube. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
-
Equilibration:
-
Incubate the tubes in a thermomixer or shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Compound:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect the supernatant without disturbing the pellet.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method. A standard curve of the compound with known concentrations should be prepared to accurately quantify the solubility.
-
Protocol for Assessing In Vitro Stability in Cell Culture Medium
This protocol describes a method to evaluate the stability of the compound in a cell culture medium over time at physiological temperature.
Objective: To determine the degradation rate of the compound in a cell culture medium at 37°C.
Materials:
-
This compound (or analogue)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes or multi-well plates
-
HPLC system
Methodology:
-
Sample Preparation:
-
Prepare a working solution of the compound in the complete cell culture medium at the desired final concentration (e.g., 1 µM, 10 µM).
-
Dispense aliquots of this solution into multiple microcentrifuge tubes or wells of a multi-well plate.
-
-
Incubation:
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a sample tube/well.
-
Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.
-
-
Quantification:
-
Analyze the concentration of the remaining compound at each time point using a validated HPLC method.
-
The stability is often expressed as the percentage of the compound remaining compared to the initial concentration at time 0.
-
Signaling Pathways and Experimental Workflows
The mechanism of action of small molecule Oct4 inducers is an active area of research. Some compounds have been shown to activate the transcription of key pluripotency genes. The following diagrams illustrate a proposed signaling pathway and a general experimental workflow.
Unraveling the Molecular Landscape of Oct4 Inducer-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oct4 inducer-2 is a small molecule compound identified for its capacity to promote the expression of endogenous Oct4 (also known as POU5F1), a master transcription factor pivotal for maintaining pluripotency and self-renewal in embryonic stem cells. Its potential applications in regenerative medicine and cellular reprogramming have garnered significant interest. This technical guide provides a comprehensive overview of the current understanding of the molecular targets of this compound, detailing plausible mechanisms of action and outlining key experimental methodologies for target identification and validation. While the precise, direct molecular target of this compound remains to be definitively elucidated in peer-reviewed literature, this document synthesizes available information to present a robust framework for researchers in the field.
Putative Molecular Target and Signaling Pathway
Currently, the direct molecular target of this compound has not been explicitly identified in publicly available research. Commercial suppliers indicate its primary target is Oct3/4 and its associated pathway is the Stem Cell/Wnt signaling pathway. The induction of endogenous OCT4 expression is the key reported biological outcome.
The Wnt/β-catenin Signaling Pathway: A Plausible Mechanism
A significant body of research has established a direct link between the Wnt/β-catenin signaling pathway and the regulation of OCT4 expression.[1][2] This pathway is fundamental in embryonic development and stem cell control. The canonical Wnt pathway culminates in the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator by associating with TCF/LEF transcription factors to activate target genes. Notably, the POU5F1 gene, which encodes OCT4, is a direct target of β-catenin/TCF-mediated transcription.[2]
Given this established regulatory axis, it is plausible that this compound exerts its effects by modulating one or more components of the Wnt/β-catenin signaling pathway, leading to the activation of OCT4 expression.
Proposed Signaling Pathway for this compound
Caption: Hypothesized signaling pathway for this compound via the Wnt/β-catenin cascade.
Quantitative Data
As of the latest available information, there is no published quantitative data detailing the binding affinity (e.g., Kd), EC50, or IC50 of this compound to a specific molecular target. The primary characterization of this compound is based on its functional outcome: the induction of OCT4 expression. Further research is required to quantify its potency and efficacy at a molecular level.
Experimental Protocols
The identification and validation of the molecular target of a small molecule like this compound involves a multi-faceted approach. Below are detailed methodologies for key experiments that are typically employed in such studies.
Target Identification using Affinity-Based Pull-Down Assays
This method aims to isolate the binding partners of this compound from a complex biological mixture, such as a cell lysate.
Methodology:
-
Probe Synthesis: Chemically synthesize a derivative of this compound that incorporates an affinity tag (e.g., biotin) via a linker. It is crucial that the modification does not abrogate the compound's biological activity.
-
Cell Culture and Lysis: Culture a relevant cell line (e.g., human embryonic stem cells, fibroblasts) and prepare a cell lysate under conditions that preserve protein-protein interactions.
-
Affinity Purification:
-
Immobilize the biotinylated this compound probe on streptavidin-coated beads.
-
Incubate the immobilized probe with the cell lysate to allow for binding of target proteins.
-
Include a control with an inactive analog of the probe or beads alone to identify non-specific binders.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Experimental Workflow for Affinity-Based Pull-Down
Caption: Workflow for identifying protein targets of this compound.
Target Validation using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a small molecule to its target protein in a cellular environment. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of the putative target protein in the soluble fraction by Western blotting or other quantitative proteomics methods.
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates direct binding.
Wnt Pathway Activation Assays
To investigate the effect of this compound on the Wnt/β-catenin pathway, several assays can be employed.
a) TOP/FOP Flash Reporter Assay:
This is a luciferase-based reporter assay to measure the transcriptional activity of the TCF/LEF family of transcription factors.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TOP-Flash plasmid (containing TCF/LEF binding sites upstream of a luciferase reporter gene) and a control FOP-Flash plasmid (with mutated TCF/LEF binding sites). A Renilla luciferase plasmid is often co-transfected for normalization.
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound. A known Wnt agonist (e.g., Wnt3a, CHIR99021) should be used as a positive control.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: An increase in the TOP/FOP luciferase activity ratio indicates activation of the Wnt/β-catenin pathway.
b) β-catenin Stabilization and Nuclear Translocation:
This can be assessed by Western blotting and immunofluorescence.
Methodology:
-
Cell Treatment: Treat cells with this compound for various time points.
-
Western Blotting:
-
Prepare cytoplasmic and nuclear extracts.
-
Perform Western blotting to detect the levels of β-catenin in each fraction. An increase in nuclear β-catenin indicates pathway activation.
-
Analyze the total cellular levels of β-catenin and its phosphorylated forms.
-
-
Immunofluorescence:
-
Fix and permeabilize the treated cells.
-
Stain for β-catenin using a specific antibody and visualize its subcellular localization using fluorescence microscopy. Increased nuclear staining is indicative of pathway activation.
-
Conclusion
This compound is a valuable tool for studying cellular reprogramming and pluripotency. While its direct molecular target is yet to be definitively identified, the existing evidence strongly suggests a mechanism involving the modulation of the Wnt/β-catenin signaling pathway to upregulate endogenous OCT4 expression. The experimental protocols outlined in this guide provide a roadmap for researchers to further elucidate the precise mechanism of action of this compound, which will be critical for its potential therapeutic applications. Future studies employing a combination of affinity-based proteomics, biophysical binding assays, and detailed cellular pathway analysis will be instrumental in fully characterizing the molecular interactions of this promising compound.
References
Preliminary Efficacy of Oct4 Inducer-2: A Technical Overview
Disclaimer: This document summarizes publicly available preliminary information on Oct4 inducer-2 (O4I2). Detailed quantitative data and specific experimental protocols from the primary research publications were not accessible at the time of writing. Therefore, this guide provides a general overview based on available abstracts and related literature.
Introduction
The induction of pluripotency in somatic cells holds immense promise for regenerative medicine and drug development. A key transcription factor in this process is Oct4 (Octamer-binding transcription factor 4), a master regulator of pluripotency. Direct delivery of Oct4 protein or its gene is often inefficient and carries risks. Consequently, small molecules that can induce the expression of endogenous Oct4 are of significant interest. This technical guide focuses on the preliminary efficacy of a small molecule identified as This compound (O4I2) , also known by its chemical name Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate . This document collates the available information on O4I2 and related compounds, intended for researchers, scientists, and drug development professionals.
Data Presentation
While specific quantitative data from dose-response or time-course experiments for O4I2 are not available in the public domain, preliminary studies indicate its potential as a potent inducer of Oct4 expression. The research that identified O4I2 reported it as a lead structure showing high activity in enforcing Oct3/4 expression. Further chemical expansion based on the O4I2 structure led to the identification of derivatives with increased activity towards Oct3/4 induction.
A related, next-generation compound, O4I4 , has been shown to be a metabolically stable Oct4 inducer that can activate endogenous Oct4 and its associated signaling pathways in various cell lines. In combination with other transcription factors (SOX2, KLF4, MYC, and LIN28), O4I4 was able to reprogram human fibroblasts into a pluripotent state without the need for exogenous Oct4. This suggests that the O4I series of compounds, including O4I2, represents a promising class of molecules for cellular reprogramming.
Experimental Protocols
The following are generalized protocols for key experiments typically used to assess the efficacy of an Oct4 inducer. These are representative methodologies and not the specific protocols used in the studies on O4I2, which were not available.
Cell Culture and Treatment
-
Cell Lines: Human embryonic kidney cells (HEK293) for initial screening with reporter constructs, and human fibroblasts for reprogramming studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator.
-
Treatment with O4I2: O4I2 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. Control cells are treated with an equivalent concentration of the vehicle (DMSO).
Luciferase Reporter Assay for Oct4 Promoter Activity
-
Principle: To quantify the activation of the Oct4 promoter by O4I2.
-
Method:
-
Cells (e.g., HEK293) are transiently transfected with a luciferase reporter plasmid containing the human Oct4 promoter upstream of the luciferase gene.
-
Post-transfection, cells are treated with varying concentrations of O4I2 or vehicle control.
-
After a defined incubation period (e.g., 24-48 hours), cells are lysed.
-
Luciferase activity in the cell lysate is measured using a luminometer.
-
Results are typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Quantitative Real-Time PCR (qPCR) for Pluripotency Gene Expression
-
Principle: To measure the mRNA levels of Oct4 and other pluripotency-associated genes (e.g., SOX2, NANOG).
-
Method:
-
RNA is extracted from cells treated with O4I2 or vehicle control.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
qPCR is carried out using primers specific for Oct4, SOX2, NANOG, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of the target genes is calculated using the ΔΔCt method.
-
Western Blot for Oct4 Protein Expression
-
Principle: To detect and quantify the amount of Oct4 protein in treated cells.
-
Method:
-
Total protein is extracted from cells treated with O4I2 or vehicle control.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for Oct4.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.
-
The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The precise signaling pathways modulated by this compound have not been fully elucidated in the available literature. However, it is known that Oct4 expression is regulated by a complex network of signaling pathways. The diagram below illustrates a conceptual model of how O4I2 might influence the core pluripotency network. A second diagram outlines a typical experimental workflow for evaluating the efficacy of an Oct4 inducer.
Caption: Conceptual signaling pathway for this compound.
Caption: Workflow for evaluating Oct4 inducer efficacy.
Methodological & Application
Application Notes and Protocols for Fibroblast Reprogramming Using Oct4 Inducer-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) from somatic cells, such as fibroblasts, represents a cornerstone of regenerative medicine and disease modeling. The process traditionally involves the overexpression of the four Yamanaka transcription factors: Oct4, Sox2, Klf4, and c-Myc (OSKM). However, the use of integrating viral vectors and the oncogenic nature of c-Myc raise safety concerns for clinical applications. A promising alternative is the use of small molecules to replace or supplement these transcription factors.
Oct4 is a master regulator of pluripotency, and its precise expression is critical for successful reprogramming.[1][2] "Oct4 inducer-2" is a representative small molecule designed to activate the endogenous Oct4 gene, thereby circumventing the need for exogenous Oct4 delivery. This approach offers a potentially safer and more controlled method for iPSC generation. This document provides a detailed protocol for the use of this compound in combination with other small molecules for the reprogramming of human fibroblasts. The protocol is based on published data for similar Oct4-activating compounds, such as OAC1.[3][4][5]
Data Presentation
Table 1: Summary of Quantitative Data for this compound in Fibroblast Reprogramming
| Parameter | Value | Source |
| Compound Name | This compound (representative of Oct4-activating compounds like OAC1) | |
| Working Concentration | 0.5 - 1.0 µM | |
| Mechanism of Action | Activates endogenous Oct4, Sox2, and Nanog gene expression. | |
| Effect on Reprogramming | Enhances efficiency and accelerates the timeline of iPSC formation. | |
| Reprogramming Timeline | iPSC colonies appear in approximately 3-4 weeks. | Inferred from |
| Combined With | Other small molecules replacing Sox2, Klf4, and c-Myc. |
Experimental Protocols
Materials and Reagents
-
Human dermal fibroblasts (HDFs)
-
Fibroblast expansion medium (DMEM, 10% FBS, 1x Penicillin-Streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
This compound (e.g., a compound analogous to OAC1)
-
Small molecule cocktail (e.g., CHIR99021, RepSox, Forskolin, etc. to replace other Yamanaka factors)
-
Human iPSC medium (e.g., mTeSR™1 or E8™ medium)
-
Matrigel or Vitronectin-coated culture plates
-
Reagents for iPSC characterization (see below)
Protocol for Fibroblast Reprogramming using this compound
This protocol is divided into three main stages: Fibroblast Preparation, Reprogramming Induction, and iPSC Colony Isolation and Expansion.
Stage 1: Fibroblast Preparation (Day -2 to 0)
-
Culture human fibroblasts in fibroblast expansion medium on standard tissue culture plates.
-
Two days before initiating reprogramming, seed fibroblasts onto Matrigel or Vitronectin-coated 6-well plates at a density of 5 x 104 cells per well.
-
Allow cells to attach and reach approximately 70-80% confluency.
Stage 2: Reprogramming Induction (Day 1 to 21)
-
On Day 1, aspirate the fibroblast medium and replace it with human iPSC medium supplemented with the small molecule cocktail, including This compound at a final concentration of 1 µM.
-
Change the medium every other day with fresh iPSC medium containing the small molecule cocktail.
-
Monitor the cells for morphological changes. Fibroblasts will undergo a mesenchymal-to-epithelial transition (MET), and small, compact colonies should start to appear around day 10-14.
-
Continue the treatment for approximately 21 days.
Stage 3: iPSC Colony Isolation and Expansion (Day 21 onwards)
-
Around day 21-28, well-defined iPSC colonies with sharp borders and a high nucleus-to-cytoplasm ratio should be visible.
-
Manually pick individual colonies using a pipette tip and transfer them to a new Matrigel-coated plate with fresh iPSC medium (without the small molecule cocktail).
-
Expand the iPSC clones. High-quality iPSCs should be cryopreserved at early passages.
Characterization of Generated iPSCs
It is crucial to characterize the generated iPSC lines to confirm their pluripotency and genomic stability.
-
Morphology: iPSCs should exhibit a typical embryonic stem cell-like morphology with compact colonies and distinct borders.
-
Pluripotency Marker Expression: Perform immunofluorescence staining for key pluripotency markers such as OCT4, SOX2, NANOG, SSEA4, and TRA-1-60.
-
In vitro Differentiation: Use an embryoid body (EB) formation assay to confirm the differentiation potential into the three germ layers (ectoderm, mesoderm, and endoderm). Stain for markers of each germ layer (e.g., β-III tubulin, α-smooth muscle actin, and α-fetoprotein).
-
Karyotyping: Perform G-banding analysis to ensure the iPSCs have a normal karyotype.
Mandatory Visualization
Caption: Experimental workflow for fibroblast reprogramming using this compound.
Caption: Proposed signaling pathway for this compound in establishing pluripotency.
References
- 1. pnas.org [pnas.org]
- 2. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
Application Notes and Protocols for Determining the Optimal Concentration of Oct4 Inducer-2 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octamer-binding transcription factor 4 (Oct4) is a master regulator of pluripotency, essential for both the maintenance of embryonic stem cells (ESCs) and the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs)[1]. The precise level of Oct4 expression is critical; deviations can lead to unwanted differentiation[1]. Consequently, the use of small molecules to induce or activate endogenous Oct4 expression is a promising strategy in regenerative medicine and drug discovery. "Oct4 inducer-2" is a descriptor for a class of compounds that promote Oct4 expression. This document provides a detailed guide for determining the optimal concentration of such inducers, using Oct4-activating compound 1 (OAC1) as a primary example, a compound shown to activate the Oct4 promoter[1][2]. Additionally, protocols for the widely used doxycycline-inducible system for controlled Oct4 expression are included.
The optimal concentration of an Oct4 inducer is one that yields the desired biological effect (e.g., activation of pluripotency markers) without causing significant cytotoxicity. This is typically determined by performing a dose-response study and assessing cell viability across a range of concentrations.
Data Presentation
The following tables summarize quantitative data for OAC1 and provide a template for organizing experimental results from a dose-response study.
Table 1: Summary of Reported Effective Concentrations of OAC1
| Parameter | Concentration Range/Value | Cell Type/System | Observed Effect | Reference(s) |
| Effective Concentration | 50 nM - 1 µM | Human ESCs with Oct4-luciferase reporter | Dose-dependent activation of Oct4 promoter. | [1] |
| Reprogramming Enhancement | 1 µM | Mouse Embryonic Fibroblasts (MEFs) with OSKM factors | Enhanced iPSC generation and accelerated colony appearance. | |
| Endogenous Gene Activation | 1 µM | Human IMR90 fibroblasts | Activation of endogenous Oct4, Nanog, Sox2, and Tet1 expression. | |
| HSC Expansion | 500 nM | Human cord blood CD34+ cells | Increased numbers of hematopoietic stem and progenitor cells. | |
| Toxicity Threshold | > 3 µM (toxic at 6-12 µM) | Bovine fibroblast cells | Reduced cell proliferation observed after 6 days of treatment at higher concentrations. |
Table 2: Template for Dose-Response and Cytotoxicity Data
| Inducer Concentration | Oct4 Expression (Fold Change vs. Control) | Cell Viability (%) | Notes (e.g., Morphological Changes) |
| Vehicle Control (0 µM) | 1.0 | 100 | Normal cell morphology. |
| 0.05 µM | User-defined | User-defined | |
| 0.1 µM | User-defined | User-defined | |
| 0.5 µM | User-defined | User-defined | |
| 1.0 µM | User-defined | User-defined | |
| 5.0 µM | User-defined | User-defined | |
| 10.0 µM | User-defined | User-defined |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of OAC1 via Dose-Response Curve
This protocol describes how to establish a dose-response curve to identify the optimal concentration of OAC1 for inducing Oct4 expression while maintaining cell viability.
Materials:
-
Cell line of interest (e.g., human fibroblasts, MEFs)
-
Complete cell culture medium
-
OAC1 (dissolved in DMSO to create a stock solution)
-
96-well and 6-well tissue culture plates
-
Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, reverse transcriptase, SYBR Green mix)
-
Reagents for cell viability assay (see Protocol 2)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well for the viability assay.
-
Concurrently, seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest for qRT-PCR analysis.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Preparation of OAC1 Dilutions:
-
Prepare a series of dilutions of OAC1 in complete culture medium from your stock solution. Suggested final concentrations: 0 µM (vehicle control), 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, and 5 µM. It is advisable to test a broad range initially.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of OAC1.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.
-
-
Endpoint Analysis - Cell Viability:
-
After the incubation period, perform a cell viability assay (e.g., MTT assay as described in Protocol 2) on the 96-well plate.
-
-
Endpoint Analysis - Oct4 Gene Expression:
-
After incubation, harvest the cells from the 6-well plate.
-
Wash the cells with PBS.
-
Extract total RNA using a method of choice (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for Oct4 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Calculate the fold change in Oct4 expression for each concentration relative to the vehicle control using the ΔΔCt method.
-
Plot the percentage of cell viability and Oct4 expression fold change against the log of the OAC1 concentration. The optimal concentration will be in the range that provides a significant induction of Oct4 with minimal impact on cell viability.
-
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
Cells cultured in a 96-well plate (from Protocol 1)
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 40% (v/v) dimethylformamide, 16% (w/v) SDS, and 2% (v/v) glacial acetic acid, pH 4.7)
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
MTT Addition: Following the treatment period with the Oct4 inducer, add 10 µL of MTT solution to each well of the 96-well plate (final concentration of 0.45-0.5 mg/mL).
-
Incubation: Incubate the plate for 3-4 hours at 37°C and 5% CO₂ until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as follows:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Protocol 3: Doxycycline-Inducible Oct4 Expression
This protocol is for cell lines engineered with a Tet-On inducible system, where Oct4 expression is controlled by the presence of doxycycline (Dox).
Materials:
-
Cell line containing a Dox-inducible Oct4 expression vector
-
Complete cell culture medium
-
Doxycycline stock solution (e.g., 1 mg/mL in sterile water)
-
Appropriate tissue culture plates
Procedure:
-
Determine Optimal Doxycycline Concentration:
-
As Dox can have off-target effects, it's crucial to use the lowest effective concentration.
-
Perform a dose-response experiment similar to Protocol 1, using a range of Dox concentrations (e.g., 0, 10, 50, 100, 500, 1000 ng/mL).
-
Assess both Oct4 expression (via qRT-PCR or Western blot) and cell viability to determine the optimal concentration that gives robust induction without toxicity.
-
-
Induction of Oct4 Expression:
-
Culture the cells to the desired confluency.
-
Replace the existing medium with fresh medium containing the predetermined optimal concentration of doxycycline.
-
Culture the cells for the desired induction period (e.g., 24-72 hours). Note that the half-life of Dox in culture medium is about 24 hours, so for longer induction times, the medium should be replenished with fresh Dox every 48 hours.
-
-
Verification of Induction:
-
Harvest cells at different time points after Dox addition.
-
Verify Oct4 expression at the mRNA level (qRT-PCR) and protein level (Western blot or immunofluorescence).
-
Mandatory Visualization
Caption: Workflow for optimizing the concentration of a small molecule Oct4 inducer.
Caption: Simplified signaling pathway for OAC1-mediated Oct4 activation.
Caption: Mechanism of doxycycline-inducible Oct4 expression in a Tet-On system.
References
step-by-step guide for Oct4 inducer-2 application in vitro
Application Notes and Protocols for Oct4 Inducer-2
For Research Use Only. Not for use in diagnostic procedures.
General Information
Product Name: this compound
Background: this compound is a cell-permeable small molecule designed to activate the endogenous expression of the transcription factor Oct4 (Octamer-binding transcription factor 4), a master regulator of pluripotency. The induction of endogenous Oct4 is a critical step in the process of cellular reprogramming, where somatic cells are converted into induced pluripotent stem cells (iPSCs). This process typically involves the overexpression of a set of transcription factors, often referred to as Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc).[1][2][3] Recent advancements have focused on replacing some or all of these factors with small molecules to improve the safety and efficiency of iPSC generation.[4][5]
This compound and similar compounds are valuable tools for researchers studying cellular reprogramming, stem cell biology, and regenerative medicine. They can be used to enhance the efficiency of iPSC generation in combination with other reprogramming factors or to study the specific role of endogenous Oct4 activation in pluripotency. The precise mechanism of action for many Oct4 inducers involves the modulation of complex signaling pathways that regulate gene expression.
Mechanism of Action (Proposed): Based on studies of similar Oct4-inducing compounds, this compound is believed to activate signaling pathways that converge on the regulatory regions of the OCT4 gene, leading to its transcriptional activation. This may involve the modulation of pathways such as the JNK pathway and others that are known to be barriers to reprogramming. The activation of endogenous Oct4 expression is a key event in establishing the pluripotency gene regulatory network, which also includes other core transcription factors like Sox2 and Nanog.
Quantitative Data Summary
The following table summarizes representative data on the effects of small molecule Oct4 inducers on reprogramming efficiency and gene expression, based on published studies.
| Parameter | Cell Type | Treatment Conditions | Result | Reference |
| Reprogramming Efficiency | Human Fibroblasts | Oct4 inducer in combination with Sox2, Klf4, c-Myc, and Lin28 (CSKML) | Successful generation of stable iPSCs without exogenous Oct4 | |
| Gene Expression | Mouse Embryonic Fibroblasts | Oct4 inducer treatment | Activation of Oct4 and Nanog promoter-driven luciferase reporters | |
| Gene Expression | Mouse Embryonic Fibroblasts | Oct4 inducer treatment | Increased mRNA levels of endogenous Oct4, Nanog, and Sox2 | |
| Reprogramming Efficiency | Mouse Embryonic Fibroblasts | Oct4 and Klf4 with small molecules (BIX-01294 and BayK8644) | Generation of iPSCs without the need for Sox2 |
Experimental Protocols
In Vitro Reprogramming of Human Fibroblasts
This protocol provides a general procedure for using this compound to aid in the reprogramming of human fibroblasts into iPSCs in combination with other transcription factors.
Materials and Reagents:
-
Human dermal fibroblasts (HDFs)
-
Fibroblast medium (e.g., DMEM with 10% FBS)
-
hESC medium
-
Lentiviral vectors expressing Sox2, Klf4, c-Myc, and Lin28 (CSKML)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
6-well tissue culture plates
-
Matrigel or feeder cells (e.g., mitomycin-C-treated mouse embryonic fibroblasts)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Cell Seeding: Seed human fibroblasts in a 6-well plate at a density of 300,000 cells per well in fibroblast medium and incubate overnight.
-
Lentiviral Transduction: On the following day, transduce the fibroblasts with lentiviruses expressing the desired combination of reprogramming factors (e.g., CSKML) according to the manufacturer's instructions.
-
Medium Change and Inducer Application: After 24 hours, replace the virus-containing medium with fresh fibroblast medium.
-
Replating: Five days post-transduction, replate the cells onto plates coated with Matrigel or containing feeder cells.
-
Induction Phase: The next day, switch to hESC medium supplemented with this compound at the desired final concentration. Prepare a stock solution of this compound in DMSO. The optimal concentration should be determined empirically, but a starting point of 1 µM can be used based on similar compounds.
-
Maintenance: Culture the cells for 3-4 weeks, changing the medium every 1-2 days with fresh hESC medium containing this compound.
-
Colony Monitoring and Picking: Monitor the plates for the emergence of iPSC-like colonies. Once colonies are large enough, they can be manually picked for expansion and characterization.
Assessment of Pluripotency
Immunocytochemistry for Pluripotency Markers:
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against pluripotency markers (e.g., Oct4, Sox2, Nanog, SSEA-4, TRA-1-60) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Staining and Imaging: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope.
Quantitative RT-PCR for Pluripotency Gene Expression:
-
RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for pluripotency genes (e.g., OCT4, SOX2, NANOG). Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
Visualizations
Proposed Signaling Pathway for Oct4 Induction
References
- 1. OCT4 and SOX2 work as transcriptional activators in reprogramming human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic genetic circuits to uncover and enforce the OCT4 trajectories of successful reprogramming of human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Generation of iPSCs from mouse fibroblasts with a single gene, Oct4, and small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
Application Notes and Protocols for iPSC Generation Utilizing an Oct4-centric Chemical Reprogramming Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of induced pluripotent stem cells (iPSCs) has revolutionized the fields of regenerative medicine, disease modeling, and drug discovery. While the ectopic expression of the four Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc) is a cornerstone of this technology, the integration of transgenes poses safety concerns for clinical applications. Consequently, significant research has focused on replacing these transcription factors with small molecules. Oct4 is widely considered the most critical of the four factors for initiating reprogramming. This document provides detailed protocols and culture conditions for generating iPSCs from somatic cells using exogenous Oct4 in combination with a cocktail of small molecules that functionally replace Sox2, Klf4, and c-Myc.
While a specific small molecule termed "Oct4 inducer-2" was not identified in a comprehensive literature search, the following protocols are based on established methods utilizing Oct4-activating compounds and other small molecules that synergize with Oct4 to induce pluripotency. These small molecules act by modulating key signaling pathways and epigenetic landscapes, thereby creating a cellular environment conducive to reprogramming.
Data Presentation: Small Molecule Cocktails for Oct4-Mediated Reprogramming
The following table summarizes representative small molecule cocktails that have been successfully used to generate iPSCs in conjunction with Oct4. These combinations target various cellular processes to facilitate the reprogramming of somatic cells.
| Cocktail Component | Target/Mechanism of Action | Working Concentration | Reference |
| VC6T Cocktail | |||
| Valproic Acid (VPA) | Histone Deacetylase (HDAC) inhibitor | 0.5 - 2.0 mM | [1] |
| CHIR99021 | GSK3β inhibitor (Wnt signaling activator) | 3 µM | [1] |
| 616452 (RepSox) | TGF-β receptor 1 inhibitor | 1 µM | [1] |
| Tranylcypromine | Lysine-specific demethylase 1 (LSD1) inhibitor | 2 µM | [1] |
| PS48/NaB/A-83-01/PD0325901 Cocktail | |||
| PS48 | PDK1 activator | 5 µM | [2] |
| Sodium Butyrate (NaB) | Histone Deacetylase (HDAC) inhibitor | 0.25 mM | |
| A-83-01 | TGF-β/Activin/Nodal receptor inhibitor | 0.5 µM | |
| PD0325901 | MEK inhibitor | 0.5 µM | |
| OAC1 | |||
| Oct4-activating compound 1 (OAC1) | Activates Oct4 and Nanog promoters | 0.5 - 1.0 µM |
Experimental Protocols
Protocol 1: iPSC Generation from Mouse Embryonic Fibroblasts (MEFs) using Oct4 and the VC6T Cocktail
This protocol details the generation of iPSCs from MEFs using lentiviral delivery of Oct4 and subsequent culture in the presence of a chemical cocktail comprising Valproic Acid (VPA), CHIR99021, 616452, and Tranylcypromine (VC6T).
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Lentiviral particles encoding mouse Oct4
-
MEF culture medium: DMEM supplemented with 10% FBS, 1x non-essential amino acids, 1x GlutaMAX, and 1x penicillin/streptomycin
-
iPSC culture medium: KnockOut DMEM supplemented with 15% KnockOut Serum Replacement, 1x non-essential amino acids, 1x GlutaMAX, 0.1 mM β-mercaptoethanol, 1000 U/mL leukemia inhibitory factor (LIF), and 1x penicillin/streptomycin
-
Small molecules: VPA, CHIR99021, 616452, Tranylcypromine
-
Mitomycin-C treated MEF feeder cells
-
0.1% Gelatin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed MEFs at a density of 5 x 10^4 cells per well in a 6-well plate with MEF culture medium. Culture overnight at 37°C and 5% CO2.
-
Lentiviral Transduction: On day 0, replace the medium with fresh MEF medium containing polybrene (4-8 µg/mL). Add the lentiviral particles encoding Oct4 at a suitable multiplicity of infection (MOI). Incubate for 12-16 hours.
-
Medium Change: On day 1, remove the virus-containing medium and replace it with fresh MEF culture medium.
-
Induction of Reprogramming: On day 3, replace the medium with iPSC culture medium supplemented with the VC6T small molecule cocktail (VPA, CHIR99021, 616452, and Tranylcypromine at their respective working concentrations).
-
Culture and Monitoring: Change the medium every other day with fresh iPSC medium containing the VC6T cocktail. Monitor the cells for morphological changes indicative of reprogramming, such as the formation of compact, three-dimensional colonies.
-
Colony Emergence: iPSC colonies should start to appear around day 15-20.
-
Colony Picking and Expansion: Once the colonies are large enough (around day 25-30), they can be manually picked and transferred to a new plate coated with mitomycin-C treated MEF feeder cells for expansion in iPSC medium without the small molecule cocktail.
Protocol 2: iPSC Generation from Human Neonatal Keratinocytes using Oct4 and a Chemical Cocktail
This protocol describes the reprogramming of human keratinocytes using retroviral delivery of Oct4 and a two-stage chemical cocktail treatment.
Materials:
-
Human Neonatal Keratinocytes (NHEKs)
-
Retroviral particles encoding human OCT4
-
Keratinocyte culture medium
-
Human ESC (hESC) medium
-
Small molecules: Sodium Butyrate (NaB), PS48, A-83-01, PD0325901
-
Mitomycin-C treated MEF feeder cells or Matrigel-coated plates
Procedure:
-
Cell Seeding: Plate NHEKs in keratinocyte culture medium.
-
Retroviral Transduction: On day 0, transduce the NHEKs with retroviruses encoding OCT4.
-
Chemical Treatment - Stage 1: For the first four weeks, culture the transduced cells in hESC medium supplemented with 0.25 mM NaB, 5 µM PS48, and 0.5 µM A-83-01.
-
Chemical Treatment - Stage 2: For the following four weeks, culture the cells in hESC medium supplemented with 0.25 mM NaB, 5 µM PS48, 0.5 µM A-83-01, and 0.5 µM PD0325901.
-
Colony Formation: Monitor for the emergence of TRA-1-81 positive iPSC colonies, which typically appear after 5-6 weeks of chemical treatment.
-
Colony Expansion: Pick and expand the iPSC colonies on mitomycin-C treated MEF feeder cells or Matrigel in conventional hESC medium.
Signaling Pathways and Experimental Workflows
The generation of iPSCs via Oct4 and small molecules involves the modulation of key signaling pathways that either inhibit differentiation or promote pluripotency. The diagrams below, generated using the DOT language, illustrate these concepts.
Caption: Signaling pathways targeted by small molecules in Oct4-mediated iPSC generation.
Caption: Experimental workflow for generating iPSCs using Oct4 and small molecules.
Conclusion
The protocols and data presented here provide a comprehensive guide for the generation of iPSCs using a single transcription factor, Oct4, in combination with defined small molecule cocktails. This approach represents a significant step towards generating safer iPSCs for clinical applications by reducing the reliance on genetic modification. The specific combination of small molecules can be optimized depending on the starting somatic cell type to maximize reprogramming efficiency. Further research into novel Oct4-activating compounds and other small molecules will continue to refine and improve these methods, paving the way for the routine production of high-quality, clinically relevant iPSCs.
References
Application Notes and Protocols: Utilizing Oct4 Inducer-2 in Combination with Small Molecules for Cellular Reprogramming
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Oct4 inducer-2 (O4I2), a 2-aminothiazole-based small molecule, in combination with other small molecules for the purpose of cellular reprogramming. This document summarizes the current understanding of O4I2's mechanism and provides a framework for its application in generating induced pluripotent stem cells (iPSCs) from somatic cells, moving towards a purely chemical reprogramming approach.
Introduction
The generation of iPSCs typically relies on the forced expression of a set of key transcription factors, including Oct4, Sox2, Klf4, and c-Myc (OSKM). However, the use of genetic material raises safety concerns for clinical applications. A promising alternative is the use of small molecules to replace some or all of these transcription factors, a process known as chemical reprogramming.
Oct4 is a master regulator of pluripotency, and its induction is a critical step in the reprogramming process. This compound (O4I2) is part of a series of 2-aminothiazole compounds identified through high-throughput screening for their ability to induce endogenous Oct4 expression.[1] While a more metabolically stable analog, O4I4, has been successfully used to replace exogenous Oct4 in reprogramming in combination with other transcription factors (SOX2, KLF4, L-MYC, and LIN28), the use of O4I2 in a cocktail comprised solely of small molecules for iPSC generation is an active area of research.[1][2]
This document outlines representative protocols for using an Oct4 inducer in combination with a cocktail of small molecules that target key signaling pathways and epigenetic modifications to facilitate the complex process of cellular reprogramming.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is still under investigation. However, based on the broader understanding of chemical reprogramming, its function is likely intertwined with the modulation of key signaling pathways that govern pluripotency and epigenetic remodeling. The 2-aminothiazole scaffold is known to be a privileged structure in medicinal chemistry, targeting a wide range of biological entities.[3][4]
The small molecule cocktails used in chemical reprogramming typically target the following major pathways and processes:
-
TGF-β Signaling Inhibition: Inhibition of the TGF-β pathway, often using molecules like A-83-01 or SB431542, is crucial for overcoming barriers to reprogramming and promoting a pluripotent state.
-
Wnt/β-catenin Signaling Activation: Activation of the Wnt pathway, for instance with GSK-3 inhibitors like CHIR99021, is known to enhance the efficiency of iPSC generation.
-
Epigenetic Modification: Histone deacetylase (HDAC) inhibitors, such as Sodium Butyrate (NaB) or Valproic Acid (VPA), and histone demethylase inhibitors, like Parnate (Tranylcypromine), are used to create a more permissible chromatin state for the activation of pluripotency genes.
-
Metabolic Shift: Reprogramming involves a metabolic switch from oxidative phosphorylation to glycolysis. Small molecules like PS48, a PDK1 activator, can facilitate this metabolic conversion.
-
Other Key Pathways: Inhibition of the MEK/ERK pathway (e.g., with PD0325901) and modulation of cAMP levels (e.g., with Forskolin) have also been shown to play roles in enhancing reprogramming efficiency.
Below is a diagram illustrating the interplay of these key signaling pathways in the context of chemical reprogramming.
Data Presentation: Reprogramming Efficiency with Oct4 and Small Molecules
The following tables summarize quantitative data from studies using the Oct4 transcription factor in combination with various small molecule cocktails. While direct data for a purely chemical cocktail including O4I2 is not yet widely available, these results provide a benchmark for the expected efficiency of similar reprogramming strategies.
Table 1: Reprogramming of Human Keratinocytes with OCT4 and a Small Molecule Cocktail
| Cell Type | Factors | Small Molecule Cocktail | Reprogramming Efficiency (%) | Time to iPSC Colony Appearance |
| NHEKs | OCT4 | NaB, PS48, A-83-01, PD0325901 | ~0.0004 - 0.0006 | 4-8 weeks |
| HUVECs | OCT4 | NaB, PS48, A-83-01, PD0325901, Parnate, CHIR99021 | More efficient than NHEKs | 5-6 weeks |
| AFDCs | OCT4 | NaB, PS48, A-83-01, PD0325901, Parnate, CHIR99021 | More efficient than NHEKs | 5-6 weeks |
Table 2: Reprogramming of Mouse Fibroblasts with Oct4 and a Small Molecule Cocktail
| Cell Type | Factors | Small Molecule Cocktail (VC6T) | Reprogramming Efficiency (per 1x10^4 cells) | Time to iPSC Colony Appearance |
| MEFs | Oct4 | VPA, CHIR99021, 616452, Tranylcypromine | ~30 colonies | 15-20 days |
| Adult Fibroblasts | Oct4 | VPA, CHIR99021, 616452, Tranylcypromine | Lower than MEFs | >25 days |
Experimental Protocols
The following is a representative protocol for the generation of iPSCs from human fibroblasts using an Oct4 inducer in combination with a cocktail of small molecules. Note: This protocol is a composite based on established chemical reprogramming principles and may require optimization.
Materials
-
Human dermal fibroblasts (HDFs)
-
Fibroblast culture medium: DMEM, 10% FBS, 1x Penicillin-Streptomycin
-
VeroTrace™ XF Basal Medium supplemented with VeroTrace™ XF Reprogramming Supplement
-
Small Molecules:
-
This compound (O4I2)
-
CHIR99021
-
A-83-01
-
Parnate (Tranylcypromine)
-
Sodium Butyrate (NaB)
-
PS48
-
PD0325901
-
-
Matrigel-coated plates
-
TrypLE™ Express
-
Phosphate-Buffered Saline (PBS)
-
Live cell staining for pluripotency markers (e.g., TRA-1-60)
Protocol: Chemical Reprogramming of Human Fibroblasts
This protocol is divided into three main stages: Initiation, Maturation, and Stabilization.
Stage 1: Initiation (Days 1-14)
-
Day 0: Seed human dermal fibroblasts onto Matrigel-coated 6-well plates at a density of 5 x 104 cells per well in fibroblast culture medium.
-
Day 1: Replace the medium with Reprogramming Medium 1 .
-
Reprogramming Medium 1 Composition:
-
VeroTrace™ XF Basal Medium with Reprogramming Supplement
-
This compound (O4I2): 1-5 µM (optimization required)
-
CHIR99021: 3 µM
-
A-83-01: 0.5 µM
-
Parnate: 2 µM
-
Sodium Butyrate (NaB): 0.25 mM
-
-
-
Days 2-14: Change the medium every other day with fresh Reprogramming Medium 1. Monitor the cells for morphological changes.
Stage 2: Maturation (Days 15-28)
-
Day 15: Replace the medium with Reprogramming Medium 2 .
-
Reprogramming Medium 2 Composition:
-
VeroTrace™ XF Basal Medium with Reprogramming Supplement
-
This compound (O4I2): 1-5 µM
-
CHIR99021: 3 µM
-
A-83-01: 0.5 µM
-
PS48: 5 µM
-
PD0325901: 0.5 µM
-
-
-
Days 16-28: Continue to change the medium every other day with fresh Reprogramming Medium 2. Small, compact colonies with defined borders, characteristic of iPSCs, should start to appear.
Stage 3: Stabilization and Expansion (Days 29 onwards)
-
Day 29: Switch to a standard iPSC maintenance medium (e.g., mTeSR™1 or E8™ medium).
-
Continue to culture the cells, changing the medium daily.
-
Once colonies are large enough, they can be manually picked and transferred to new Matrigel-coated plates for expansion.
-
Expanded clones should be cryopreserved and thoroughly characterized for pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4, TRA-1-60), differentiation potential into the three germ layers, and genomic stability.
Conclusion and Future Directions
The use of this compound in combination with other small molecules represents a significant step towards achieving a completely chemical-based method for generating iPSCs. This approach circumvents the need for genetic modification, thereby enhancing the safety profile of the resulting pluripotent cells for potential therapeutic applications.
Further research is needed to fully elucidate the mechanism of action of O4I2 and to optimize the small molecule cocktails for improved efficiency and kinetics of reprogramming. The development of more potent and specific Oct4 inducers and the identification of novel small molecules that can replace other key reprogramming factors will continue to advance the field of regenerative medicine. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this compound in their own cellular reprogramming experiments.
References
- 1. Reprogramming of Human Primary Somatic Cells by OCT4 and Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a next-generation endogenous OCT4 inducer and its anti-aging effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Culture of iPSCs Generated via Chemical Induction of Oct4
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the long-term culture of induced pluripotent stem cells (iPSCs) generated through chemical induction of the key pluripotency factor, Oct4. While direct information on a specific molecule named "Oct4 inducer-2" is not prevalent in scientific literature, this document outlines a representative protocol using a combination of small molecules known to facilitate the induction of endogenous Oct4 and reprogram somatic cells to a pluripotent state.
Introduction
The generation of iPSCs through the transgenic expression of the four Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc) has revolutionized the field of regenerative medicine. However, the use of viral vectors for transgene delivery raises safety concerns for clinical applications. Chemical reprogramming, which utilizes small molecules to induce pluripotency, offers a safer alternative by avoiding genetic modification. A critical step in this process is the activation of endogenous pluripotency-associated genes, including POU5F1 (encoding Oct4). This protocol describes a method for generating and maintaining high-quality, transgene-free iPSCs using a cocktail of chemical inducers.
These iPSCs exhibit the hallmark characteristics of embryonic stem cells (ESCs), including self-renewal and the potential to differentiate into all three primary germ layers. The following sections provide detailed protocols for the feeder-free, long-term culture of these chemically induced iPSCs (ciPSCs), ensuring the maintenance of their pluripotent state and genomic stability.
Data Presentation
Successful generation and maintenance of ciPSCs are evaluated through several quantitative measures. The following tables summarize expected outcomes based on established chemical reprogramming methodologies.
Table 1: Efficiency of ciPSC Generation
| Somatic Cell Source | Reprogramming Cocktail | Time to Colony Appearance (days) | Reprogramming Efficiency (%) | Reference |
| Human Fibroblasts | Forskolin, CHIR99021, 616452, Tranylcypromine, Valproic Acid | 20-28 | 0.1 - 0.5 | |
| Human Keratinocytes | NaB, PS48, A-83-01, PD0325901 | 28-35 | 0.05 - 0.2 |
Table 2: Characterization of Pluripotency Marker Expression in Established ciPSC Lines
| Pluripotency Marker | Method of Detection | Percentage of Positive Cells (Mean ± SD) | Reference |
| Oct4 (endogenous) | Immunocytochemistry / Flow Cytometry | > 95% | |
| Nanog | Immunocytochemistry / Flow Cytometry | > 95% | |
| Sox2 | Immunocytochemistry / Flow Cytometry | > 95% | |
| SSEA-4 | Flow Cytometry | > 98% | |
| TRA-1-60 | Flow Cytometry | > 98% | |
| Alkaline Phosphatase | Staining | > 99% |
Experimental Protocols
Generation of iPSCs using a Chemical Cocktail to Induce Endogenous Oct4
This protocol is a representative method for generating iPSCs from human fibroblasts using a combination of small molecules that obviates the need for exogenous Oct4 transduction.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Fibroblast medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Reprogramming medium: KnockOut DMEM/F12, 20% KnockOut Serum Replacement, 1% GlutaMAX, 1% Non-Essential Amino Acids, 0.1 mM β-mercaptoethanol, 10 ng/mL bFGF
-
Chemical Cocktail (prepare fresh):
-
Forskolin (10 µM)
-
CHIR99021 (3 µM)
-
616452 (0.5 µM)
-
Tranylcypromine (10 µM)
-
Valproic Acid (1 mM)
-
-
Matrigel or Vitronectin-coated 6-well plates
-
TrypLE Express
-
PBS (Ca2+/Mg2+-free)
Procedure:
-
Cell Seeding: Plate human fibroblasts onto a Matrigel-coated 6-well plate at a density of 5 x 10^4 cells per well in fibroblast medium.
-
Initiation of Reprogramming: After 24 hours, replace the fibroblast medium with reprogramming medium supplemented with the chemical cocktail.
-
Medium Change: Change the medium every other day for the first 14 days.
-
Transition to Maintenance Medium: From day 15 onwards, switch to a maintenance medium such as mTeSR™1 or Essential 8™ medium, still supplemented with the chemical cocktail. Continue to change the medium every other day.
-
Colony Emergence: Monitor the cultures for the emergence of iPSC-like colonies, typically between days 20-35. These colonies will appear compact with well-defined borders.
-
Colony Isolation and Expansion: Once colonies are large enough, manually pick them and transfer them to a fresh Matrigel-coated plate with maintenance medium for expansion.
Long-Term Feeder-Free Culture of ciPSCs
This protocol describes the routine maintenance and passaging of established ciPSC lines under feeder-free conditions.
Materials:
-
Established ciPSC lines
-
mTeSR™1 or Essential 8™ medium
-
Matrigel or Vitronectin-coated culture plates
-
Gentle cell dissociation reagent (e.g., ReLeSR™, EDTA)
-
ROCK inhibitor (e.g., Y-27632)
-
PBS (Ca2+/Mg2+-free)
Procedure:
-
Daily Maintenance: Change the culture medium daily. Observe the cells under a microscope to monitor for differentiation, which is characterized by flattened, irregular-shaped cells. Manually remove any differentiated areas.
-
Passaging: Passage the ciPSCs when the colonies become 70-80% confluent, typically every 4-6 days.
-
Dissociation: Aspirate the medium and wash the cells once with PBS. Add a gentle cell dissociation reagent and incubate at 37°C for 5-7 minutes, or until the edges of the colonies begin to lift.
-
Cell Collection: Gently detach the cell aggregates by pipetting with a P1000 tip. Avoid creating a single-cell suspension.
-
Reseeding: Transfer the cell aggregates to a new Matrigel-coated plate containing fresh maintenance medium supplemented with a ROCK inhibitor (10 µM) to enhance cell survival. The typical split ratio is 1:6 to 1:12.
-
Post-Passage Care: The day after passaging, replace the medium with fresh maintenance medium without the ROCK inhibitor.
-
Cryopreservation: For long-term storage, dissociate colonies into small clumps and resuspend in a cryopreservation medium (e.g., mFreSR™ or CryoStor® CS10). Freeze the cells slowly using a controlled-rate freezer or a freezing container at -80°C before transferring to liquid nitrogen.
Visualization of Pathways and Workflows
Signaling Pathways in Pluripotency Maintenance
The maintenance of pluripotency in iPSCs is governed by a complex network of signaling pathways. The diagram below illustrates the core pathways involved.
Caption: Core signaling pathways regulating iPSC pluripotency.
Experimental Workflow for ciPSC Generation and Maintenance
The following diagram outlines the key steps from somatic cell isolation to the establishment of stable ciPSC lines.
Caption: Workflow for chemical iPSC generation and maintenance.
preparing stock solutions of Oct4 inducer-2 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oct4 (Octamer-binding transcription factor 4) is a critical transcription factor that plays a central role in maintaining the pluripotency and self-renewal of embryonic stem cells. The ability to modulate the expression of endogenous Oct4 through small molecules presents a significant opportunity in regenerative medicine, developmental biology, and cancer research. Oct4 inducer-2 is a small molecule designed to upregulate the expression of endogenous Oct4. These application notes provide detailed protocols for the preparation of stock solutions and their application in cell culture experiments.
Disclaimer: The following protocols are generalized for a hypothetical small molecule, "this compound," based on common laboratory practices for similar compounds. Researchers should always refer to the manufacturer's specific product data sheet for information regarding molecular weight, solubility, and recommended working concentrations.
Data Presentation
The following tables summarize the key quantitative data for the preparation and use of this compound stock solutions.
Table 1: Properties of Hypothetical this compound
| Property | Value | Notes |
| Molecular Weight | User to input | Crucial for calculating molar concentrations. |
| Recommended Solvent | DMSO (Dimethyl Sulfoxide) | Assumed based on common practice for similar small molecules. |
| Storage of Powder | -20°C or -80°C, desiccated | Protect from light and moisture. |
Table 2: Stock Solution Preparation and Storage
| Parameter | Recommendation | Notes |
| Stock Concentration | 10 mM | A common starting concentration for many small molecules. |
| Solvent | Anhydrous/Sterile DMSO | High-purity solvent is essential to prevent contamination and degradation. |
| Storage of Stock Solution | -20°C or -80°C in small aliquots | Avoid repeated freeze-thaw cycles. Protect from light. |
| Maximum Final DMSO Concentration in Culture | ≤ 0.5% | Higher concentrations can be toxic to cells.[1][2] |
Table 3: Recommended Working Concentrations for Cell Culture
| Application | Concentration Range | Notes |
| Initial Dose-Response | 0.1 µM - 10 µM | A broad range to determine the optimal effective concentration. |
| Typical Effective Concentration | 1 µM - 5 µM | Based on typical small molecule inducers in cell culture. |
| Vehicle Control | Same volume of DMSO as the highest treatment concentration | Essential for controlling for solvent effects. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound powder
-
Anhydrous or sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the required mass: Calculate the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. The formula is: Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L) * 1000 mg/g
-
Weigh the powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous/sterile DMSO to the microcentrifuge tube containing the powder.
-
Dissolve the compound: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot for storage: Dispense the stock solution into smaller, single-use sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Application of this compound in Cell Culture
Materials:
-
Cells of interest (e.g., fibroblasts, stem cells)
-
Complete cell culture medium
-
Multi-well cell culture plates
-
10 mM stock solution of this compound
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Plate the cells at the desired density in a multi-well plate and allow them to adhere and stabilize overnight in a 37°C incubator with 5% CO2.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations.
-
Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as used for the highest concentration of this compound.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the plate to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as:
-
RT-qPCR: To measure the mRNA expression levels of Oct4 and other pluripotency markers.
-
Western Blotting: To analyze the protein levels of Oct4.
-
Immunofluorescence: To visualize the expression and localization of Oct4.
-
Cell Viability/Proliferation Assays: To assess the effect of the inducer on cell health.
-
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified signaling pathways influenced by Oct4 induction.
References
Application Notes and Protocols for Cellular Reprogramming with Oct4 Inducer-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The induction of pluripotency in somatic cells has revolutionized the fields of regenerative medicine and drug discovery. While the overexpression of the four Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc) is a well-established method for generating induced pluripotent stem cells (iPSCs), it carries risks associated with genomic integration.[1][2] The use of small molecules to replace one or more of these transcription factors offers a safer and more controlled approach to cellular reprogramming.[3] Oct4 is a master regulator of pluripotency, and its endogenous activation is a critical step in the reprogramming process.[4][5] "Oct4 inducer-2" represents a next-generation small molecule designed to activate the endogenous Oct4 gene, thereby initiating the cascade of events leading to pluripotency.
These application notes provide a detailed experimental timeline and protocol for the use of this compound in combination with a minimal set of transcription factors or other small molecules to reprogram human fibroblasts into iPSCs.
Data Presentation
Table 1: Quantitative Data on Reprogramming Efficiency
| Reprogramming Cocktail | Starting Cell Type | Reprogramming Efficiency (%) | Time to iPSC Colony Formation (days) | Reference |
| OSKM (retrovirus) | Human Fibroblasts | 0.01 - 0.1 | 21 - 28 | |
| Oct4 (lentivirus) + Small Molecules | Human Keratinocytes | > 0.1 | 20 - 25 | |
| O4I4 + CSKML (lentivirus) | Human Fibroblasts | Not specified, but successful reprogramming achieved | Not specified | |
| Chemical Cocktail (CiPS) | Mouse Fibroblasts | 0.2 | ~30 |
Note: The efficiency of reprogramming with this compound is expected to be comparable to or higher than methods relying on exogenous Oct4 transduction, though specific quantitative data for a compound named "this compound" is not publicly available. The data for O4I4, a similar compound, indicates successful reprogramming without specifying efficiency.
Table 2: Key Pluripotency Markers for Characterization of Reprogrammed Cells
| Marker | Type | Method of Detection | Expected Result in iPSCs |
| Oct4 | Transcription Factor | Immunocytochemistry, qRT-PCR | Positive |
| Sox2 | Transcription Factor | Immunocytochemistry, qRT-PCR | Positive |
| Nanog | Transcription Factor | Immunocytochemistry, qRT-PCR | Positive |
| SSEA-4 | Surface Antigen | Flow Cytometry, Immunocytochemistry | Positive |
| TRA-1-60 | Surface Antigen | Flow Cytometry, Immunocytochemistry | Positive |
| Alkaline Phosphatase | Enzyme | Live Staining | Positive |
Signaling Pathway
The precise mechanism of action for many Oct4-inducing small molecules is still under investigation. However, it is hypothesized that they modulate epigenetic regulators to create a chromatin environment permissive for the expression of the endogenous POU5F1 (Oct4) gene. This may involve the inhibition of histone demethylases like KDM5. The subsequent activation of Oct4, in concert with other pluripotency factors, initiates a signaling cascade that leads to the mesenchymal-to-epithelial transition (MET), silencing of somatic genes, and activation of the full pluripotency network.
Caption: Hypothesized signaling pathway for this compound.
Experimental Workflow
The overall workflow for reprogramming somatic cells with this compound involves the preparation of target cells, transduction with a minimal set of factors (if necessary), treatment with the small molecule cocktail, and subsequent isolation and characterization of iPSC colonies.
Caption: Experimental workflow for cellular reprogramming.
Experimental Protocols
1. Preparation of Human Fibroblasts
-
Cell Culture: Culture human dermal fibroblasts in Fibroblast Growth Medium (DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C and 5% CO2.
-
Seeding for Reprogramming: On Day -2, seed 5 x 10^4 fibroblasts per well of a 6-well plate pre-coated with 0.1% gelatin.
2. Lentiviral Transduction (if applicable)
Note: The goal of using this compound is to replace the need for exogenous Oct4. This protocol assumes the use of the other Yamanaka factors (Sox2, Klf4) and potentially c-Myc and Lin28 (CSKML cocktail) to achieve high efficiency.
-
Day -1:
-
Prepare lentiviral particles for Sox2, Klf4, c-Myc, and Lin28 according to the manufacturer's instructions.
-
Thaw the viral aliquots and dilute them in fresh Fibroblast Growth Medium supplemented with 8 µg/mL polybrene.
-
Aspirate the medium from the fibroblasts and add the virus-containing medium.
-
Incubate for 12-24 hours at 37°C and 5% CO2.
-
3. Induction of Reprogramming with this compound
-
Day 0:
-
Aspirate the viral medium and wash the cells once with PBS.
-
Add 2 mL of Reprogramming Medium to each well.
-
Reprogramming Medium Composition:
-
KnockOut DMEM/F12
-
20% KnockOut Serum Replacement
-
1 mM L-glutamine
-
0.1 mM Non-Essential Amino Acids
-
0.1 mM β-mercaptoethanol
-
10 ng/mL basic Fibroblast Growth Factor (bFGF)
-
This compound (e.g., O4I4) at a pre-determined optimal concentration (e.g., 1-10 µM).
-
-
-
-
Day 2 onwards:
-
Perform a full medium change with fresh Reprogramming Medium containing this compound every two days.
-
Monitor the cells daily for morphological changes.
-
4. Monitoring and Identification of iPSC Colonies
-
Day 5-7: Observe the initial signs of reprogramming, including a change in cell morphology from elongated fibroblasts to a more compact, epithelial-like shape (MET).
-
Day 14-21: Look for the emergence of small, tightly packed colonies with well-defined borders, characteristic of human embryonic stem cells.
5. Isolation and Expansion of iPSC Clones
-
Day 21-28:
-
When iPSC colonies are large enough, manually dissect them using a pulled glass pipette or a pipette tip under a stereomicroscope.
-
Transfer the colony fragments to a new well of a 6-well plate pre-coated with Matrigel and containing mTeSR1 or E8 medium.
-
Culture the iPSC clones, changing the medium daily. Passage the cells every 4-6 days or when they reach 70-80% confluency.
-
6. Characterization of iPSCs
-
Alkaline Phosphatase Staining: Perform live staining for alkaline phosphatase activity to identify pluripotent colonies.
-
Immunocytochemistry: Fix the cells and stain for pluripotency markers such as Oct4, Sox2, Nanog, SSEA-4, and TRA-1-60.
-
qRT-PCR: Extract RNA and perform quantitative reverse transcription PCR to assess the expression levels of endogenous pluripotency genes (POU5F1, SOX2, NANOG).
-
Teratoma Formation Assay: To confirm pluripotency, inject the iPSCs into immunocompromised mice and assess their ability to form teratomas containing tissues from all three germ layers. This is considered the gold standard for pluripotency assessment.
-
Karyotyping: Analyze the chromosome number and structure to ensure genomic stability after reprogramming.
Conclusion
The use of this compound in cellular reprogramming protocols represents a significant advancement towards generating safer, clinically relevant iPSCs. By activating the endogenous Oct4 gene, this approach circumvents the need for viral delivery of a key pluripotency factor, thereby reducing the risk of genomic instability. The detailed timeline and protocols provided herein offer a comprehensive guide for researchers to successfully reprogram somatic cells and generate high-quality iPSCs for downstream applications in disease modeling, drug screening, and regenerative medicine.
References
- 1. Pluripotency Superstar Oct4 Gets a Makeover | The Scientist [the-scientist.com]
- 2. Induced pluripotent stem cell - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Towards Small Molecules that Induce Expression of Reprogramming Factor OCT4 – Fight Aging! [fightaging.org]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Small Molecule Oct4 Inducer Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule Oct4 inducers, exemplified here as "Oct4 inducer-2" (O4I-2). The information provided is collated from scientific literature on various small molecule Oct4 activators used in cellular reprogramming and pluripotency studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for small molecule Oct4 inducers like O4I-2?
A1: Small molecule Oct4 inducers are designed to activate the endogenous expression of Oct4, a key transcription factor essential for maintaining pluripotency and initiating cellular reprogramming.[1][2] Unlike viral transduction methods that introduce exogenous Oct4, these compounds work by modulating intracellular signaling pathways or epigenetic mechanisms to activate the native Oct4 gene.[3][4] Some compounds may also enhance the stability of the Oct4 protein.
Q2: How long should I treat my cells with O4I-2 to achieve optimal Oct4 induction?
A2: The optimal treatment duration for O4I-2 is cell-type dependent and should be determined empirically. However, time-course studies with similar small molecules suggest that significant induction of pluripotency markers can be observed within a few days, with protocols ranging from continuous treatment for several weeks.[5] It is recommended to perform a time-course experiment to determine the ideal duration for your specific cell line and experimental goals.
Q3: Can I use O4I-2 as a standalone agent for cellular reprogramming?
A3: While some small molecules can replace certain reprogramming factors, it is more common for Oct4 inducers to be used in combination with other small molecules or a reduced set of transcription factors (e.g., Sox2, Klf4) to achieve efficient reprogramming. For example, a combination of the small molecules BIX-01294 and BayK8644 has been shown to enable reprogramming of mouse embryonic fibroblasts transduced with only Oct4 and Klf4.
Q4: What are the expected morphological changes in cells after successful O4I-2 treatment?
A4: Successful induction of a pluripotent-like state is often accompanied by a change in cell morphology. Somatic cells, such as fibroblasts, will typically transition from an elongated, mesenchymal shape to a more compact, epithelial-like morphology, forming distinct colonies characteristic of pluripotent stem cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no Oct4 expression after O4I-2 treatment. | 1. Suboptimal compound concentration. 2. Insufficient treatment duration. 3. Cell type is refractory to the compound. 4. Compound degradation. | 1. Perform a dose-response curve to determine the optimal concentration for your cell type. 2. Conduct a time-course experiment, analyzing Oct4 expression at multiple time points (e.g., 2, 4, 7, 14 days). 3. Ensure the chosen cell line is suitable for reprogramming. Some cell types may require additional factors or pre-treatment to become more permissive to reprogramming. 4. Prepare fresh stock solutions of O4I-2 and store them under recommended conditions. |
| High cell toxicity or death after treatment. | 1. Compound concentration is too high. 2. Contamination of cell culture. 3. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration of O4I-2. 2. Regularly check for microbial contamination. 3. Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.1%). |
| Cells differentiate after initial Oct4 induction. | 1. Incomplete reprogramming. 2. Inappropriate culture conditions. 3. Fluctuation in Oct4 levels. | 1. Combine O4I-2 with other small molecules that inhibit differentiation pathways (e.g., TGF-β inhibitors). 2. Ensure the use of appropriate media and supplements for maintaining a pluripotent state. 3. Maintain consistent O4I-2 treatment to sustain endogenous Oct4 expression. |
| Formation of partially reprogrammed colonies. | 1. Suboptimal stoichiometry of reprogramming factors (if used). 2. Epigenetic barriers not fully overcome. | 1. Optimize the ratios of other small molecules or transcription factors used in conjunction with O4I-2. 2. Include epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, in your reprogramming cocktail. |
Quantitative Data Summary
The following table summarizes representative data on the effect of small molecule treatment duration on the expression of pluripotency markers. Note that these are examples from different studies and direct comparison may not be appropriate.
| Compound/Cocktail | Cell Type | Treatment Duration | Key Pluripotency Markers Assessed | Fold Change/Observation | Reference |
| PS48, NaB, A-83-01, PD0325901 | Human Keratinocytes (transduced with OCT4) | 4-8 weeks | TRA-1-81 positive colonies | Formation of iPSC colonies | |
| BIX-01294 and BayK8644 | Mouse Embryonic Fibroblasts (transduced with Oct4/Klf4) | Not specified | iPSC colony formation | Enabled reprogramming | |
| OAC1 | Mouse Embryonic Fibroblasts | 2-5 days | Endogenous Oct4 and Nanog mRNA | Peak induction around days 4 and 5 |
Experimental Protocols
Protocol 1: Time-Course Analysis of O4I-2 Treatment
This protocol outlines a general procedure to determine the optimal treatment duration of O4I-2 for inducing Oct4 expression in a target cell line (e.g., human fibroblasts).
Materials:
-
Target cells (e.g., human fibroblasts)
-
Complete cell culture medium
-
O4I-2 stock solution (e.g., 10 mM in DMSO)
-
Plates for cell culture (e.g., 6-well plates)
-
Reagents for RNA extraction and qRT-PCR
-
Antibodies for immunofluorescence or Western blotting (e.g., anti-Oct4)
Procedure:
-
Cell Seeding: Plate the target cells at a consistent density in 6-well plates and allow them to attach overnight.
-
Treatment Initiation: The next day, replace the medium with fresh medium containing the desired concentration of O4I-2. Include a vehicle control (e.g., DMSO).
-
Time-Course Sampling: At designated time points (e.g., Day 2, 4, 7, 10, 14), harvest the cells from one well of each condition.
-
Sample Processing:
-
For qRT-PCR: Lyse the cells and extract total RNA.
-
For Western Blotting: Lyse the cells and prepare protein lysates.
-
For Immunofluorescence: Fix the cells directly in the well.
-
-
Analysis:
-
qRT-PCR: Synthesize cDNA and perform quantitative real-time PCR to measure the relative expression of OCT4 and other pluripotency-associated genes (e.g., SOX2, NANOG). Normalize to a housekeeping gene.
-
Western Blotting: Quantify the protein levels of Oct4.
-
Immunofluorescence: Visualize the expression and localization of the Oct4 protein.
-
-
Data Interpretation: Plot the relative expression of Oct4 over time to identify the duration that yields the highest and most stable induction.
Visualizations
Caption: Experimental workflow for optimizing O4I-2 treatment duration.
Caption: Putative signaling pathways modulated by Oct4 inducers.
References
- 1. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a next-generation endogenous OCT4 inducer and its anti-aging effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecules for cell reprogramming: a systems biology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecules for Cell Reprogramming and Heart Repair: Progress and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reprogramming of Human Primary Somatic Cells by OCT4 and Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
cytotoxicity of Oct4 inducer-2 at high concentrations
Welcome to the Technical Support Center for Oct4 Inducer-2. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and provide guidance for in vitro experiments involving this novel small molecule.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity with this compound at concentrations where we expect to see induction of Oct4 expression. What could be the cause?
A1: High cytotoxicity at expected efficacious doses can stem from several factors. It is crucial to systematically investigate the cause. Potential reasons include:
-
Compound Concentration: The concentration of this compound may be too high for your specific cell line.[1][2]
-
Solvent Toxicity: The solvent used to dissolve the compound, commonly DMSO, can be toxic to cells at higher concentrations.[1]
-
Cell Line Sensitivity: Your particular cell line may be highly sensitive to this specific compound.[1][2]
-
Compound Instability: The compound may be degrading in the culture medium, leading to the formation of toxic byproducts.
-
Off-Target Effects: At higher concentrations, small molecules can exhibit off-target effects, leading to cytotoxicity.
Q2: How can we reduce the observed cytotoxicity without compromising the experiment?
A2: Several strategies can be employed to mitigate cytotoxicity:
-
Optimize Concentration and Exposure Time: The most direct approach is to perform a dose-response experiment to identify a concentration that induces Oct4 with minimal toxicity. Reducing the incubation time can also be beneficial.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound) at the same final concentration to rule out solvent-induced toxicity. The final DMSO concentration should ideally be kept below 0.5%.
-
Test on a Different Cell Line: If possible, testing the compound on a more robust cell line can help determine if the observed toxicity is cell-type specific.
-
Fresh Compound Preparations: Always prepare fresh dilutions of this compound for each experiment to avoid issues with compound degradation.
Q3: What is the recommended method for assessing the cytotoxicity of this compound?
A3: Several robust and well-established methods can be used to quantify cytotoxicity. The choice of assay depends on the specific research question and available equipment. Commonly used assays include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is a marker of cell membrane disruption and cytotoxicity.
-
DNA Binding Dyes: These assays use dyes that are impermeant to live cells but can enter and stain the DNA of dead cells.
Troubleshooting Guide: High Cytotoxicity
This guide provides a step-by-step approach to troubleshooting unexpected cytotoxicity observed with this compound.
| Issue | Possible Cause | Recommended Solution | Expected Outcome |
| High cell death at all tested concentrations | Inhibitor concentration is too high. | Perform a dose-response experiment with a wider and lower range of concentrations (e.g., from 1 nM to 100 µM). | Identification of a non-toxic working concentration that still elicits the desired biological effect. |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle control with the solvent at the same concentrations used for the inhibitor. Ensure the final solvent concentration is below 0.5%. | Determine if the solvent is contributing to cell death and establish a safe working concentration. | |
| High sensitivity of the cell line. | Test the inhibitor on a different, more robust cell line. Compare toxicity profiles across various cell types. | Understanding if the observed toxicity is cell-type specific. | |
| Inconsistent cytotoxicity between experiments | Inhibitor instability in culture medium. | Prepare fresh dilutions of the inhibitor for each experiment. For longer incubations, consider a medium change with a freshly diluted inhibitor. | Consistent and reproducible results, ruling out degradation products as a source of toxicity. |
| Variability in cell culture conditions. | Standardize cell passage number, seeding density, and media components for all experiments. | Increased reproducibility of experimental results. | |
| Inhibitor precipitation. | Visually inspect stock solutions and final dilutions in media for any signs of precipitation. Determine the inhibitor's solubility in your culture medium. | Ensure the compound is fully dissolved to achieve the intended concentration and avoid physical stress on cells. |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a complete culture medium. Also, prepare a vehicle control with the same final concentrations of the solvent.
-
Treatment: Remove the old medium from the cells and add the medium containing the different inhibitor concentrations and vehicle controls. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no-cell" control from all other readings. Normalize the data to the vehicle control (set as 100% viability) and plot the dose-response curve to determine the CC50 (half-maximal cytotoxic concentration).
Protocol 2: LDH Release Assay for Cytotoxicity Assessment
This protocol outlines the measurement of cytotoxicity by quantifying LDH release from damaged cells.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
Lysis buffer (to create a maximum LDH release control)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Plate Setup: Prepare a 96-well plate containing cells in culture medium. Include control wells for: no cells (medium only), untreated cells (vehicle control), and maximum LDH release (cells treated with lysis buffer).
-
Compound Treatment: Add serial dilutions of this compound to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure time.
-
Assay Reaction: Transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Vehicle Control) / (Maximum LDH Release - Vehicle Control)] * 100
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Potential Signaling Pathways in Oct4-Mediated Cytotoxicity
Caption: Potential signaling pathways affected by high concentrations of an Oct4 inducer.
References
Technical Support Center: Overcoming Poor Oct4 Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with poor Oct4 expression following inducer treatment in various experimental systems, including inducible pluripotent stem cell (iPSC) generation and studies on pluripotency.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or absent Oct4 expression after induction?
A1: Several factors can contribute to suboptimal Oct4 expression. These can be broadly categorized as issues with the induction agent, problems with the cell culture conditions, or inherent properties of the cell line and the genetic construct. Specific common causes include suboptimal inducer concentration, incorrect timing of analysis, poor cell health leading to differentiation, and epigenetic silencing of the inducible cassette.[1][2]
Q2: How long after adding the inducer should I expect to see Oct4 expression?
A2: The kinetics of Oct4 expression can vary depending on the cell type, the vector system used, and the inducer concentration. Generally, Oct4 mRNA levels can be detected as early as 6 hours post-induction, with protein expression becoming robust within 24 to 48 hours.[2][3] It is advisable to perform a time-course experiment to determine the optimal induction period for your specific system.
Q3: Can the inducer itself, like doxycycline, have negative effects on my cells?
A3: Yes, inducers like doxycycline can have off-target effects, especially at high concentrations or with prolonged exposure. These can include impacts on mitochondrial function, cell proliferation, and global gene expression.[4] It is crucial to use the lowest effective concentration to minimize these confounding effects.
Q4: Is uniform Oct4 expression across all cells expected after induction?
A4: Not always. Mosaic expression, where only a subset of cells expresses the induced gene, can occur. This can be due to variations in the integration site of the transgene, leading to different levels of expression or susceptibility to silencing. In some cell types, like neural stem cells, there can be a lower percentage of cells that strongly induce Oct4 expression compared to others like embryonic fibroblasts.
Troubleshooting Guides
Problem 1: Low or No Detectable Oct4 Expression
| Possible Cause | Troubleshooting Step |
| Suboptimal Inducer Concentration | Perform a dose-response curve to determine the optimal concentration of your inducer (e.g., doxycycline). Start with a range of concentrations (e.g., 100 ng/mL to 2 µg/mL) and assess Oct4 expression at both the mRNA and protein level. |
| Incorrect Timing of Analysis | Conduct a time-course experiment, harvesting cells at multiple time points after induction (e.g., 6, 12, 24, 48, and 72 hours) to identify the peak of Oct4 expression. |
| Inefficient Inducer Activity | Ensure the inducer stock solution is fresh and has been stored correctly. Prepare fresh aliquots to avoid repeated freeze-thaw cycles. |
| Poor Cell Health or Differentiation | Maintain optimal cell culture conditions to prevent spontaneous differentiation, which can lead to the silencing of pluripotency genes. Ensure cultures are not overly confluent and are passaged regularly. |
| Epigenetic Silencing of the Transgene | The inducible promoter may be silenced by DNA methylation or other epigenetic modifications. Treatment with a DNA methyltransferase inhibitor, such as 5-azacytidine, may help to reactivate expression. |
| Issues with the Genetic Construct | Verify the integrity of your inducible vector through sequencing. The integration site of the transgene can also significantly impact expression levels. |
Problem 2: High Cell Death After Inducer Treatment
| Possible Cause | Troubleshooting Step |
| Inducer Toxicity | High concentrations of inducers like doxycycline can be toxic to cells. Use the lowest concentration that still provides robust induction, as determined by your dose-response experiment. |
| Oct4-Induced Apoptosis/Differentiation | The precise level of Oct4 is critical for maintaining pluripotency; both overexpression and underexpression can induce differentiation or apoptosis. Titrate the inducer concentration carefully to achieve the appropriate Oct4 expression level. |
| Poor Culture Conditions | Suboptimal culture conditions can exacerbate cellular stress upon inducer treatment. Ensure proper media formulation, substrate coating, and passaging techniques. |
Problem 3: Heterogeneous Oct4 Expression
| Possible Cause | Troubleshooting Step |
| Variable Transgene Integration | If using a randomly integrating vector system, clonal variability in expression is common. Consider screening and selecting clones with uniform and robust induction. |
| Cell-Type Specific Silencing | Some cell types are more prone to silencing the inducible cassette than others. |
| Culture Heterogeneity | The starting cell population may not be uniform. Ensure a homogenous cell population before initiating the induction experiment. |
Data Presentation
Table 1: Recommended Doxycycline Concentration Range for Oct4 Induction
| Cell Type | Recommended Starting Concentration Range | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 0.5 - 2 µg/mL | |
| Human iPSCs | 100 ng/mL - 1 µg/mL | |
| Neural Stem Cells (NSCs) | 1 µg/mL |
Table 2: Troubleshooting Summary for Low Oct4 Expression
| Symptom | Possible Cause | Recommended Action |
| No Oct4 protein detected by Western Blot | Failed induction or very low expression | Optimize inducer concentration and time course. Check for transgene silencing. |
| Faint Oct4 bands on Western Blot | Suboptimal induction | Increase inducer concentration or induction time. |
| Patchy or mosaic Oct4 staining in ICC | Heterogeneous expression | Screen for and select high-expressing clones. |
| Decreased cell viability post-induction | Inducer toxicity or inappropriate Oct4 level | Lower inducer concentration. |
Experimental Protocols
Protocol 1: Doxycycline Dose-Response and Time-Course for Oct4 Induction
-
Cell Seeding: Plate your target cells at a consistent density across multiple wells of a 6-well or 12-well plate.
-
Induction:
-
Dose-Response: The following day, replace the medium with fresh medium containing a range of doxycycline concentrations (e.g., 0, 100, 250, 500, 1000, 2000 ng/mL).
-
Time-Course: For the optimal doxycycline concentration determined, treat cells and harvest at different time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
-
Sample Collection: At the designated time points, harvest cells for downstream analysis (RNA extraction for qPCR or protein extraction for Western blot).
-
Analysis: Quantify Oct4 mRNA levels by qPCR and protein levels by Western blot to determine the optimal doxycycline concentration and induction duration.
Protocol 2: Immunocytochemistry (ICC) for Oct4
-
Cell Culture: Culture cells on coverslips or in imaging-compatible plates.
-
Fixation: After induction, wash cells with PBS and fix with 4% paraformaldehyde for 10-20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1-0.2% Triton X-100 in PBS for 10 minutes (for intracellular markers like Oct4).
-
Blocking: Wash with PBS and block with a solution containing 5-10% normal goat serum and/or 1% BSA in PBS for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-Oct4 antibody in the blocking buffer according to the manufacturer's instructions and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, counterstain nuclei with DAPI, and mount the coverslips.
-
Imaging: Visualize using a fluorescence microscope.
Protocol 3: Western Blot for Oct4
-
Protein Extraction: Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 10-25 µg of total protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Oct4 antibody diluted in blocking buffer overnight at 4°C with gentle rocking.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. The predicted molecular weight for Oct4 is between 39-45 kD.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Oct4
-
RNA Extraction: Isolate total RNA from your cell samples using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, your synthesized cDNA, and specific primers for Oct4 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of Oct4 mRNA.
Visualizations
Caption: Workflow for optimizing inducer treatment for Oct4 expression.
Caption: A logical troubleshooting guide for poor Oct4 expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Counteracting Activities of OCT4 and KLF4 during Reprogramming to Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oct-4 controls cell-cycle progression of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: iPSC Morphology & Oct4 Activating Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers observing issues with induced Pluripotent Stem Cell (iPSC) morphology when using small molecule Oct4 inducers. As "Oct4 inducer-2" is a general descriptor, this guide will refer to this class of reagents as Oct4 Activating Compounds (OACs).
Troubleshooting Guide: Morphological Issues
This guide is designed in a question-and-answer format to directly address common morphological problems encountered during iPSC reprogramming with OACs.
Question 1: Why are my iPSC colonies failing to form or appear very small and slow-growing after treatment with the OAC?
Answer: Failure to form robust colonies is a common issue that can stem from several factors:
-
Suboptimal OAC Concentration: The concentration of the small molecule is critical. Too low a concentration will not effectively induce endogenous Oct4, while too high a concentration can be cytotoxic. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Poor Starting Cell Quality: The health and passage number of the initial somatic cells are paramount. Use low-passage, healthy fibroblasts or other target cells for reprogramming. Senescent or unhealthy cells reprogram with very low efficiency.
-
Inefficient Reprogramming Cocktail: OACs often work synergistically with other small molecules or a reduced set of transcription factors (e.g., Sox2, Klf4, c-Myc).[1] The complete cocktail must be optimized. For example, some protocols require a combination of an OAC with inhibitors of TGF-β or other pathways to achieve efficient reprogramming.[2][3]
-
Incorrect Timing and Duration: Reprogramming is a temporal process. The "reprogramming window" during which the OAC is most effective may be specific. Continuous exposure may not be optimal. Refer to established protocols for timelines.[4]
Question 2: I'm observing a high degree of spontaneous differentiation in my cultures. What's going wrong?
Answer: Spontaneous differentiation, characterized by the loss of defined colony borders and the appearance of elongated, flattened cells, is a sign that the pluripotency network is not being properly maintained.[5]
-
Imbalanced Pluripotency Factors: While OACs help activate endogenous Oct4, the expression levels of other core pluripotency factors like Sox2 and Nanog must also be appropriate. The stoichiometry of these factors is crucial; for instance, even a twofold overexpression of Oct4 can trigger differentiation.
-
Culture Conditions:
-
Media Components: Ensure your iPSC culture medium is fresh and contains all necessary supplements, such as bFGF.
-
Feeder Cells/Matrix: If using feeder layers, ensure they are of high quality. If using feeder-free systems (e.g., Matrigel), ensure the coating is even and not too old.
-
Passaging Technique: Passaging too early or too late can induce stress and differentiation. Passage colonies when they are large and compact but before the centers become necrotic. Manually remove any differentiated areas before passaging.
-
Question 3: My iPSC colonies have formed, but they have "spiky" or ill-defined borders. Is this a problem?
Answer: The quality of a colony's border is a key morphological indicator.
-
Early-Stage Colonies: In the first few days after passaging or initial colony formation, it is normal for colonies to have less-defined or slightly "spiky" borders as they establish themselves.
-
Mature Colonies: However, mature, high-quality iPSC colonies should have smooth, well-defined borders. Persistently irregular borders often indicate either partial reprogramming or ongoing spontaneous differentiation at the colony edge.
-
Mesenchymal-to-Epithelial Transition (MET): During the initial stages of reprogramming from fibroblasts, cells undergo MET. Colonies may appear less organized during this phase before compacting into well-defined epithelial-like colonies. This process is a crucial early step for successful reprogramming.
Question 4: The centers of my iPSC colonies look dark or are peeling off the plate. What does this mean?
Answer: This phenomenon typically indicates colony overgrowth and the beginning of cell death or spontaneous differentiation in the colony's center.
-
High Cell Density: As colonies expand, the cells in the center can become too dense, limiting their access to nutrients and growth factors in the medium. This leads to apoptosis or necrosis.
-
Passaging Schedule: This is a clear sign that the cultures need to be passaged more frequently. Do not let colonies become excessively large and dense.
-
Suboptimal Culture Medium: Ensure the medium volume is adequate and that it is being changed at the recommended frequency to prevent nutrient depletion.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action for an Oct4 Activating Compound (OAC)? A: OACs are small molecules designed to activate the endogenous expression of the POU5F1 gene, which encodes the Oct4 transcription factor. Oct4 is a master regulator of pluripotency. By activating the cell's own Oct4, these compounds help establish the core transcriptional circuitry required for the pluripotent state, often in concert with other reprogramming factors or small molecules. Some OACs may also work by inhibiting epigenetic roadblocks, such as specific histone demethylases, making the Oct4 locus more accessible.
Q: What are the key morphological characteristics of a high-quality iPSC colony? A: High-quality iPSC colonies exhibit specific morphological features that can be observed under a microscope. These are summarized in the table below.
Q: How long does it typically take to see iPSC colonies when using OACs? A: The timeline for chemical reprogramming can be variable. While some highly optimized protocols using a cocktail of small molecules can produce colonies in as little as 7-12 days, other methods may take several weeks (3-4 weeks or longer). The process is generally slower and less efficient than viral reprogramming methods, but avoids genomic integration.
Data Presentation
Table 1: Comparison of Good vs. Poor iPSC Colony Morphology
| Feature | High-Quality iPSC Colony | Poor-Quality iPSC Colony |
| Shape | Round and compact | Irregular, non-compact |
| Borders | Sharp, well-defined, and smooth | Diffuse, irregular, or "spiky" |
| Cell Packing | Tightly packed cells, difficult to discern individual cells | Loosely packed cells with visible gaps |
| Nucleus:Cytoplasm | High nucleus-to-cytoplasm ratio | Lower nucleus-to-cytoplasm ratio |
| Center | Dense, may appear phase-bright | Dark, necrotic, or multi-layered due to piling up |
| Overall Appearance | Homogeneous, flat monolayer (except for dense center) | Heterogeneous, with clear areas of differentiation |
Table 2: Example of OAC Concentration Optimization
This table provides a hypothetical experimental setup for optimizing the concentration of a new OAC. The endpoint would be the number of morphologically "good" iPSC colonies formed after a set period (e.g., 21 days).
| Condition | OAC Concentration (µM) | Other Small Molecules | Expected Outcome |
| 1 (Control) | 0 | Standard Cocktail | Baseline reprogramming efficiency |
| 2 | 0.5 | Standard Cocktail | Potential slight increase in colony number |
| 3 | 1.0 | Standard Cocktail | Optimal range, highest colony count |
| 4 | 2.0 | Standard Cocktail | Decreased colony count, signs of cytotoxicity |
| 5 | 5.0 | Standard Cocktail | Significant cell death, few or no colonies |
Table 3: Generalized Timeline of Morphological Changes During Chemical Reprogramming
| Time Point | Expected Morphological Events |
| Days 1-5 | Somatic cells (e.g., fibroblasts) begin to show morphological changes, including reduced size and the start of Mesenchymal-to-Epithelial Transition (MET). |
| Days 6-12 | Small, loosely organized cell clusters begin to form. These are pre-iPSC colonies. |
| Days 12-20 | Colonies start to become more compact and adopt a more defined, round shape. Endogenous pluripotency markers begin to be expressed. |
| Days 21+ | Mature, compact iPSC colonies with sharp borders are visible and ready for picking and expansion. |
Experimental Protocols
Protocol 1: iPSC Reprogramming Using an OAC Cocktail
This protocol is a generalized procedure for reprogramming human fibroblasts.
-
Cell Seeding: Plate 5 x 10⁴ healthy, low-passage human fibroblasts per well of a 6-well plate in fibroblast medium. Culture overnight.
-
Initiation of Reprogramming: The next day, replace the medium with iPSC reprogramming medium containing your optimized cocktail. This may include the OAC (e.g., 1.0 µM), a TGF-β inhibitor (e.g., A83-01), a MEK inhibitor (e.g., PD0325901), and other required small molecules.
-
Culture and Medium Changes: Culture the cells at 37°C, 5% CO₂. Perform a full medium change every other day with the fresh reprogramming cocktail.
-
Monitoring: Begin monitoring for morphological changes around day 5. Look for the formation of small cell aggregates.
-
Colony Development: Continue culturing for 21-28 days, or until mature iPSC colonies with distinct borders are visible.
-
Colony Picking: Once colonies are mature, they can be manually picked for expansion onto a new plate coated with Matrigel and containing iPSC maintenance medium.
Protocol 2: Morphological Assessment of iPSC Colonies
-
Daily Visual Inspection: Use a phase-contrast microscope to inspect your cultures daily.
-
Low Magnification (4x-10x): Scan the entire well to assess overall colony number, size distribution, and confluency. Identify any large areas of differentiation between colonies.
-
High Magnification (20x-40x): Examine individual colonies. Assess the key features listed in Table 1: border definition, cell packing, and the appearance of the colony center.
-
Documentation: Take representative images of your cultures regularly to document morphological changes and track colony quality over time.
-
Decision Making: Use this assessment to decide the optimal time for passaging and to identify colonies that should be manually removed due to poor morphology.
Visualizations
Signaling & Experimental Diagrams
Caption: Oct4 signaling network in maintaining iPSC pluripotency.
Caption: Troubleshooting workflow for iPSC morphology issues.
Caption: Experimental workflow for iPSC generation using an OAC.
References
- 1. Development of a next-generation endogenous OCT4 inducer and its anti-aging effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reprogramming of Human Primary Somatic Cells by OCT4 and Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kblee.rutgers.edu [kblee.rutgers.edu]
- 4. Generation of iPSCs from mouse fibroblasts with a single gene, Oct4, and small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Improving Reprogramming Efficiency with Oct4 Inducer-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Oct4 Inducer-2 to enhance the efficiency of cellular reprogramming.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve reprogramming efficiency?
This compound is a small molecule designed to enhance the generation of induced pluripotent stem cells (iPSCs). It functions by activating the expression of key pluripotency-associated genes. Specifically, it has been shown to activate the promoters of Oct4 and Nanog, two master regulators of pluripotency.[1][2][3][4] By activating the endogenous transcription of the Oct4-Nanog-Sox2 triad, this compound helps to overcome one of the primary hurdles in reprogramming, leading to a more efficient and rapid conversion of somatic cells into iPSCs.[1]
Q2: What is the proposed mechanism of action for this compound?
The primary mechanism of this compound is the activation of the Oct4 gene promoter. This leads to increased expression of the endogenous Oct4 transcription factor, a cornerstone of the pluripotency network. Research on analogous compounds suggests that this activation is independent of other common pathways known to influence reprogramming, such as the p53-p21 pathway or Wnt/β-catenin signaling. Additionally, it has been observed to increase the transcription of Tet1, a gene involved in DNA demethylation, which may contribute to the epigenetic remodeling required for successful reprogramming.
Q3: How much of an improvement in reprogramming efficiency can I expect with this compound?
Studies on structurally and functionally similar compounds, such as OAC1 and its analogs, have demonstrated a significant enhancement in reprogramming efficiency. When used in combination with the four canonical reprogramming factors (Oct4, Sox2, Klf4, and c-Myc), these compounds have been shown to increase reprogramming efficiency by as much as fourfold, achieving efficiencies of up to 2.75%. Furthermore, the appearance of iPSC colonies has been observed to be accelerated by 3 to 4 days.
Q4: Can this compound replace any of the Yamanaka factors?
Currently, this compound is intended to be used in conjunction with the standard reprogramming factors (OSKM) to enhance efficiency. While some small molecules have been identified that can replace certain factors, this compound's primary role is to augment the process by activating the endogenous pluripotency network.
Q5: Is this compound toxic to cells?
At the recommended working concentrations, this compound is not expected to be cytotoxic. However, as with any small molecule, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Reprogramming Efficiency | - Suboptimal concentration of this compound.- Poor quality of starting somatic cells.- Inefficient delivery of reprogramming factors.- Inappropriate cell density. | - Perform a dose-response titration to find the optimal concentration of this compound for your cell type.- Use early passage, healthy somatic cells.- Optimize your transfection or transduction protocol for the delivery of reprogramming factors.- Ensure optimal cell seeding density during the reprogramming process. |
| No iPSC Colonies Observed | - Complete failure of reprogramming.- Inactive this compound. | - Verify the expression of reprogramming factors post-transduction/transfection.- Check the quality and storage of your this compound. Prepare fresh stock solutions.- Ensure all other components of your reprogramming media are fresh and active. |
| Partially Reprogrammed Colonies | - Insufficient duration of this compound treatment.- Premature silencing of transgenes. | - Extend the duration of treatment with this compound.- Ensure that the reprogramming medium is changed regularly as per the protocol.- Characterize colonies thoroughly for pluripotency markers. |
| Cell Death/Toxicity | - this compound concentration is too high.- Synergistic toxicity with other small molecules or reprogramming method. | - Reduce the concentration of this compound.- If using a cocktail of small molecules, consider reducing the concentration of other components.- Ensure the purity of the starting cell population. |
Quantitative Data Summary
The following tables summarize the reported efficiency improvements when using an Oct4 activating compound in conjunction with the four reprogramming factors (4F: Oct4, Sox2, Klf4, c-Myc).
Table 1: Reprogramming Efficiency of Mouse Embryonic Fibroblasts (MEFs)
| Condition | Reprogramming Efficiency (%) | Fold Increase |
| 4F (Control) | ~0.68% | - |
| 4F + this compound (analog) | ~2.75% | ~4.0x |
Data based on studies of analogous compounds like OAC1/OAC2.
Table 2: Time to Appearance of iPSC Colonies
| Condition | First Appearance of iPSC Colonies |
| 4F (Control) | Day 10-12 |
| 4F + this compound (analog) | Day 7-8 |
Data based on studies of analogous compounds like OAC1/OAC2.
Experimental Protocols
Protocol 1: iPSC Generation from Mouse Embryonic Fibroblasts (MEFs) using this compound
-
Cell Plating: Plate MEFs on gelatin-coated plates at a density of 5 x 10^4 cells per well of a 6-well plate.
-
Transduction: On the following day, infect the MEFs with lentiviral vectors carrying the four reprogramming factors (Oct4, Sox2, Klf4, and c-Myc).
-
Small Molecule Treatment: Two days post-transduction, replace the medium with fresh MEF medium supplemented with this compound at its optimal concentration (e.g., 1 µM, requires optimization).
-
Media Change: Change the medium every two days with fresh medium containing this compound.
-
Transition to ESC Medium: On day 6, switch to a mouse embryonic stem cell (ESC) medium containing this compound.
-
Colony Monitoring: Monitor for the emergence of iPSC-like colonies starting from day 7-8.
-
Colony Picking: Manually pick well-formed iPSC colonies between days 14-21 and transfer them to new gelatin-coated plates for expansion.
Visualizations
Caption: Experimental workflow for iPSC generation using this compound.
Caption: Proposed signaling pathway of this compound in reprogramming.
Caption: Troubleshooting decision tree for low reprogramming efficiency.
References
- 1. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Small Molecule-Based Reprogramming
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing small molecule-based reprogramming techniques. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using small molecules for cell reprogramming over traditional methods?
Small molecule-based reprogramming offers several advantages over methods that rely on the introduction of exogenous transcription factors. These include:
-
Non-integrating: Small molecules do not integrate into the host genome, reducing the risk of insertional mutagenesis and tumorigenicity.[1]
-
Controllability: The effects of small molecules are often reversible and can be precisely controlled by adjusting their concentration and duration of treatment.
-
Scalability and Standardization: Chemical reprogramming is more amenable to large-scale production and standardization, which is crucial for clinical applications.[1]
-
Safety: By avoiding the use of oncogenes like c-Myc, this method presents a potentially safer alternative for generating cells for therapeutic use.[2][3]
Q2: I am observing very low or no reprogramming efficiency. What are the common causes and how can I troubleshoot this?
Low reprogramming efficiency is a frequent challenge. Several factors can contribute to this issue:
-
Suboptimal Small Molecule Cocktail: The combination and concentration of small molecules are critical. Ensure you are using a well-documented and effective cocktail for your specific cell type. It is advisable to perform a dose-response curve for each small molecule to determine the optimal concentration.
-
Poor Quality of Starting Cells: The health, passage number, and proliferation rate of the initial somatic cells are crucial. Use low-passage, healthy, and actively dividing cells for reprogramming.[4]
-
Incorrect Timing and Duration of Treatment: The sequential addition and duration of treatment with different small molecule cocktails are often critical for successful reprogramming. Follow the specific timeline outlined in your protocol meticulously.
-
Epigenetic Barriers: Somatic cells have epigenetic barriers that resist changes in cell fate. The use of epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors (e.g., Valproic Acid) or DNA methyltransferase (DNMT) inhibitors (e.g., 5-Azacytidine), can help overcome these barriers and improve efficiency.
Q3: My cells are dying during the reprogramming process. What can I do to improve cell viability?
Cell death during reprogramming can be caused by the toxicity of small molecules or suboptimal culture conditions.
-
Optimize Small Molecule Concentrations: High concentrations of some small molecules can be toxic to cells. Titrate the concentrations to find a balance between reprogramming efficiency and cell viability.
-
Use Cytoprotective Agents: Supplementing the culture medium with ROCK inhibitors, such as Y-27632, can significantly improve cell survival, especially after single-cell dissociation.
-
Maintain Optimal Culture Conditions: Ensure proper cell density, frequent media changes, and appropriate atmospheric conditions (e.g., hypoxia can sometimes enhance reprogramming).
-
Check for Contamination: Microbial contamination can lead to widespread cell death. Regularly check your cultures for any signs of contamination.
Q4: My reprogrammed colonies appear morphologically correct, but they fail to maintain pluripotency and differentiate spontaneously. How can I address this?
This issue often points to incomplete reprogramming or suboptimal maintenance culture conditions.
-
Ensure Complete Reprogramming: Incomplete epigenetic remodeling can lead to unstable pluripotency. Prolonging the treatment with the small molecule cocktail or using a more robust combination of epigenetic modifiers might be necessary.
-
Optimize Pluripotency Maintenance Medium: Once iPSC colonies emerge, they require specific culture conditions to maintain their pluripotent state. Use a well-defined iPSC maintenance medium, such as those containing FGF2 and TGF-β inhibitors.
-
Proper Passaging Technique: The method of passaging iPSC colonies is critical. Avoid enzymatic dissociation to single cells when possible, as this can induce differentiation. Instead, use manual passaging of colony fragments or gentle non-enzymatic dissociation methods.
-
Thorough Characterization: It is essential to thoroughly characterize the generated iPSCs to confirm their pluripotency. This includes checking for the expression of pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4, TRA-1-60), assessing their differentiation potential into the three germ layers, and performing karyotype analysis to ensure genomic stability.
Data Presentation: Small Molecule Cocktails and Reprogramming Efficiencies
The efficiency of small molecule-based reprogramming can vary significantly depending on the starting cell type and the specific cocktail of compounds used. The following tables summarize some reported combinations and their efficiencies.
Table 1: Small Molecule Cocktails for Generating Mouse Chemically Induced Pluripotent Stem Cells (CiPSCs)
| Small Molecule Cocktail | Starting Cell Type | Reported Efficiency (%) | Reference |
| VPA, CHIR99021, Repsox, Tranylcypromine, Forskolin, DZNep | Mouse Embryonic Fibroblasts (MEFs) | ~0.2 | |
| VPA, CHIR99021, 616452, Tranylcypromine, Forskolin | MEFs with Oct4 expression | N/A | |
| CHIR99021, Repsox, Forskolin, VPA, Tranylcypromine, TTNPB, CRFVPT | MEFs | N/A (100 contracting clusters from 50,000 fibroblasts for cardiomyocytes) |
Table 2: Small Molecules Used to Enhance Reprogramming Efficiency or Replace Factors
| Small Molecule | Target/Mechanism | Effect on Reprogramming |
| Epigenetic Modifiers | ||
| Valproic Acid (VPA) | HDAC Inhibitor | Increases efficiency, can replace c-Myc |
| 5-Azacytidine (5-Aza) | DNMT Inhibitor | Enhances reprogramming, particularly at later stages |
| Tranylcypromine | LSD1 Inhibitor | Improves efficiency, allows reprogramming without Sox2 in combination with CHIR99021 |
| BIX-01294 | G9a Histone Methyltransferase Inhibitor | Increases efficiency |
| Signaling Pathway Modulators | ||
| CHIR99021 | GSK3β Inhibitor (Wnt signaling activator) | Increases efficiency, can replace c-Myc or Sox2 |
| RepSox (E-616452) | TGF-β Receptor Inhibitor | Promotes Mesenchymal-to-Epithelial Transition (MET), can replace Sox2 |
| SB431542 | TGF-β/Activin/Nodal Receptor Inhibitor | Promotes MET, enhances efficiency |
| PD0325901 | MEK/ERK Inhibitor | Enhances efficiency |
| Forskolin | Adenylyl Cyclase Activator | Can replace Oct4 in some contexts |
| Y-27632 | ROCK Inhibitor | Improves cell survival |
Experimental Protocols
Protocol 1: Generation of Human Chemically Induced Pluripotent Stem Cells (hCiPSCs) from Adipose-Derived Stromal Cells (hADSCs)
This protocol is a summary based on a published method for generating hCiPSCs.
Materials:
-
Primary hADSCs (passage 2-4)
-
DMEM with 15% FBS
-
Mesenchymal Stem Cell Growth Medium 2
-
Small molecule stock solutions (dissolved in DMSO or appropriate solvent)
-
Laminin-521
-
mTeSR™ Plus Medium
Procedure:
-
Cell Seeding: Seed hADSCs at a density of 1 x 10^4 cells per well of a 12-well plate coated with Laminin-521.
-
Stage I (Days 0-12): Induction Medium I. Culture cells in DMEM/F12-based medium supplemented with a specific cocktail of small molecules. This stage is often performed under hypoxic conditions (5% O2) to enhance efficiency.
-
Stage II (Days 13-24): Induction Medium II. Change to a medium containing a different combination of small molecules to promote the transition to pluripotency.
-
Stage III (From Day 25): Pluripotency Maintenance. Switch to a standard iPSC maintenance medium like mTeSR™ Plus.
-
Colony Emergence and Expansion: Monitor for the emergence of hCiPSC colonies with typical ESC-like morphology (compact, well-defined borders). Once colonies are large enough, they can be manually picked and expanded on Laminin-521 coated plates in mTeSR™ Plus Medium.
Protocol 2: Characterization of Pluripotency
A crucial step after generating putative iPSCs is to confirm their pluripotent state.
-
Alkaline Phosphatase (AP) Staining: A simple and rapid method to identify potentially pluripotent colonies. Undifferentiated pluripotent stem cells exhibit high levels of AP activity.
-
Immunocytochemistry for Pluripotency Markers: Stain colonies with antibodies against key pluripotency markers such as OCT4, SOX2, NANOG, SSEA-4, and TRA-1-60. The expression and correct subcellular localization of these markers are indicative of pluripotency.
-
In Vitro Differentiation (Embryoid Body Formation): Induce the differentiation of iPSCs into the three embryonic germ layers (endoderm, mesoderm, and ectoderm) by forming embryoid bodies (EBs). Analyze the expression of lineage-specific markers (e.g., AFP for endoderm, SMA for mesoderm, and β-III-tubulin for ectoderm) by immunocytochemistry or qRT-PCR.
-
Karyotyping: Analyze the chromosome number and structure to ensure the genomic integrity of the generated iPSC lines.
Mandatory Visualizations
Caption: Experimental workflow for generating hCiPSCs.
Caption: Key signaling pathways targeted by small molecules.
References
- 1. Small molecules for reprogramming and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of small molecules in somatic-cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Excessive Cellular Proliferation Negatively Impacts Reprogramming Efficiency of Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
impact of cell passage number on Oct4 inducer-2 effectiveness
Welcome to the technical support center for Oct4 Inducer-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this product and troubleshooting any potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a small molecule designed to activate the endogenous expression of Oct4, a key transcription factor essential for maintaining pluripotency in stem cells.[1][2] It belongs to a class of compounds that can enhance the efficiency of cellular reprogramming.[3][4] The induction of Oct4 is often part of a larger network of pluripotency-associated gene activation, including the Oct4-Nanog-Sox2 triad.[3]
Q2: I am observing low to no induction of Oct4 expression after treatment with this compound. What could be the primary cause?
A2: A primary factor to consider is the passage number of your cell line. High passage numbers can lead to significant alterations in cellular characteristics, including changes in gene expression, morphology, and responsiveness to external stimuli, which can negatively impact the effectiveness of this compound.
Q3: Is there an optimal cell passage range for using this compound?
A3: While the optimal range can be cell-line specific, it is generally recommended to use low-passage cells for reprogramming and pluripotency-related experiments. For many cell lines, this is typically considered to be below passage 15-20. High-passage cells (often above 40) are more likely to exhibit genetic and phenotypic drift, which can compromise experimental outcomes.
Q4: How does cell passage number specifically affect the cellular response to an Oct4 inducer?
A4: With increasing passage number, cells can undergo epigenetic modifications, such as changes in DNA methylation, which can alter the accessibility of gene promoters to transcription factors and small molecule inducers. The regulatory elements of the Oct4 gene are known to be sensitive to methylation status. Additionally, prolonged culturing can lead to genetic instability and mutations that may affect the signaling pathways targeted by the inducer.
Q5: Can I use this compound on any cell line?
A5: The effectiveness of this compound can be cell-line dependent. Responsiveness is influenced by the baseline epigenetic state and the expression of other necessary co-factors within the specific cell type. It is advisable to first test the inducer on a well-characterized, low-passage cell line.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot issues with this compound effectiveness, with a focus on the impact of cell passage number.
Problem: Suboptimal or No Oct4 Induction
Table 1: Troubleshooting Protocol for Low this compound Effectiveness
| Potential Cause | Recommended Action | Expected Outcome |
| High Cell Passage Number | 1. Check the passage number of your current cell stock. 2. Thaw a new, low-passage (ideally <15) vial of the same cell line. 3. Repeat the experiment with the low-passage cells. | Increased Oct4 induction in low-passage cells compared to high-passage cells. |
| Suboptimal Compound Concentration | 1. Perform a dose-response curve with this compound on low-passage cells. 2. Test a range of concentrations around the recommended value. | Identification of the optimal concentration for your specific cell line and experimental conditions. |
| Incorrect Incubation Time | 1. Conduct a time-course experiment, measuring Oct4 expression at multiple time points after treatment. | Determination of the peak time for Oct4 induction. |
| Cell Health and Culture Conditions | 1. Visually inspect cells for any morphological changes indicative of stress or senescence (e.g., enlarged, flattened appearance). 2. Ensure proper media formulation, serum quality, and incubator conditions (CO2, temperature, humidity). | Healthy, proliferating cells should exhibit a more robust response to the inducer. |
| Mycoplasma Contamination | 1. Test your cell cultures for mycoplasma contamination using a reliable detection kit. 2. If positive, discard the contaminated stock and start with a fresh, certified mycoplasma-free culture. | Elimination of a common confounding factor that can alter cellular responses. |
Experimental Protocols
Protocol 1: Assessing the Impact of Cell Passage Number on this compound Effectiveness
-
Cell Culture:
-
Thaw a low-passage (<5) vial of your target cell line.
-
Culture the cells under standard conditions, carefully tracking the passage number with each subculture.
-
At regular intervals (e.g., passage 5, 10, 15, 20, 25, 30), freeze down aliquots of cells.
-
-
Experimental Setup:
-
Thaw cells from different passage numbers (e.g., P5, P15, P30).
-
Seed the cells in parallel in appropriate culture vessels.
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
-
Treatment with this compound:
-
Prepare a working solution of this compound at the desired concentration.
-
Treat the cells from each passage number with the inducer or a vehicle control.
-
Incubate for the predetermined optimal time.
-
-
Analysis of Oct4 Expression:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the treated and control cells.
-
Synthesize cDNA.
-
Perform qRT-PCR using primers specific for Oct4 and a housekeeping gene for normalization.
-
-
Immunofluorescence Staining:
-
Fix the cells and permeabilize them.
-
Incubate with a primary antibody against Oct4, followed by a fluorescently labeled secondary antibody.
-
Visualize and quantify the fluorescence intensity.
-
-
Western Blotting:
-
Lyse the cells and quantify total protein.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with a primary antibody against Oct4 and a loading control.
-
-
-
Data Interpretation:
-
Compare the levels of Oct4 induction across the different passage numbers to determine the optimal passage range for your experiments.
-
Visualizations
Caption: Troubleshooting workflow for low this compound effectiveness.
References
- 1. Item - Oct4 Targets Regulatory Nodes to Modulate Stem Cell Function - Public Library of Science - Figshare [plos.figshare.com]
- 2. Oct4 Targets Regulatory Nodes to Modulate Stem Cell Function | PLOS One [journals.plos.org]
- 3. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Technical Support Center: Refining iPSC Culture Media for Oct4 Inducer-2 Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Oct4 inducer-2 in induced Pluripotent Stem Cell (iPSC) culture. The following information, presented in a question-and-answer format, addresses potential issues and offers troubleshooting strategies to ensure the successful application of this small molecule in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in iPSC culture?
This compound is a small molecule identified as an inducer of endogenous Oct4 expression.[1][2] In iPSC culture, its primary role is to help maintain the pluripotent state of the cells by promoting the expression of this key transcription factor.[1][2] It is also being explored for its potential in anti-aging research.[1] While Oct4 is a cornerstone of pluripotency, maintaining its precise expression level is critical, as deviations can lead to differentiation.
Q2: What is the CAS number for this compound?
The CAS number for this compound is 1494691-70-1.
Q3: Are there any similar small molecules to this compound?
Yes, several other small molecules have been identified that activate Oct4 expression and enhance reprogramming efficiency. One such example is Oct4-activating compound 2 (OAC-2), with the CAS number 6019-39-2. OAC-2 has been shown to increase the efficiency of iPSC reprogramming and accelerate the appearance of iPSC colonies when used in combination with the four Yamanaka factors (Oct4, Sox2, c-Myc, and Klf4). Another related compound is O4I4, a next-generation Oct4 inducer that can replace the need for exogenous Oct4 during reprogramming.
Q4: What are the key pluripotency markers I should monitor when using this compound?
When assessing the pluripotency of your iPSCs, a panel of well-established markers should be analyzed. These include transcription factors such as Oct4, Sox2, and Nanog, as well as cell surface markers like SSEA-4 and TRA-1-60. The undifferentiated state is characterized by high expression of these markers.
Troubleshooting Guide
General iPSC Culture Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spontaneous Differentiation of iPSC Colonies | - Suboptimal culture medium (e.g., expired or improperly stored).- Inappropriate cell density (too sparse or too dense).- Colonies overgrown before passaging.- Incorrect passaging technique. | - Ensure culture medium is fresh (less than 2 weeks old if stored at 2-8°C) and all components are within their expiry dates.- Optimize cell density; avoid both very low and very high confluence.- Passage cultures before colonies become too large and dense in the center.- Manually remove differentiated areas before passaging.- Ensure even distribution of cell aggregates after passaging. |
| Poor iPSC Attachment After Passaging | - Over-dissociation of colonies into single cells.- Suboptimal coating of culture vessels with extracellular matrix (e.g., Matrigel).- Sensitive cell line. | - Avoid harsh enzymatic digestion; aim for small cell aggregates.- Ensure even and adequate coating of the culture surface.- Work quickly to minimize the time cells are in suspension.- Consider using a ROCK inhibitor (e.g., Y-27632) during passaging to improve cell survival. |
| Unhealthy Colony Morphology (e.g., irregular shape, lack of defined borders) | - Stress during passaging.- Suboptimal medium formulation.- Contamination. | - Handle cells gently during all manipulation steps.- Ensure the culture medium is optimized for your specific iPSC line.- Regularly check for signs of microbial contamination. |
| Slow Proliferation of iPSCs | - Suboptimal cell density.- Inadequate nutrient supply.- Cell line-specific characteristics. | - Maintain an optimal cell density to encourage proliferation.- Ensure daily feeding of cultures.- If the issue persists, consider re-evaluating the basal medium and supplements. |
Issues Specific to this compound Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Cytotoxicity or Reduced Viability after Adding this compound | - Concentration of this compound is too high.- Solvent toxicity (if applicable).- Cell line sensitivity. | - Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific iPSC line. Start with a low concentration and gradually increase it.- Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%).- Gradually adapt the cells to the presence of the small molecule. |
| No Apparent Effect on Oct4 Expression or Pluripotency | - Concentration of this compound is too low.- Insufficient duration of treatment.- Degradation of the compound.- Inappropriate basal media formulation. | - Increase the concentration of this compound based on your dose-response experiments.- Extend the treatment duration, monitoring for any signs of toxicity.- Ensure proper storage and handling of the this compound stock solution to prevent degradation.- The basal media must provide a supportive environment for the small molecule to act effectively. Ensure it contains essential growth factors. |
| Increased Heterogeneity in Pluripotency Marker Expression | - Non-uniform response to this compound across the cell population.- Over-expression of Oct4 in some cells leading to differentiation. | - Optimize the concentration of this compound to achieve a more uniform response.- Use flow cytometry to analyze the expression of pluripotency markers at a single-cell level to quantify the heterogeneity.- Remember that both too low and too high levels of Oct4 can induce differentiation. Fine-tuning the concentration is key. |
| Unexpected Differentiation into a Specific Lineage | - The precise level of Oct4 expression induced by the compound may be favoring a particular differentiation pathway. | - Carefully characterize the differentiated cells to identify the lineage.- Adjust the concentration of this compound. A lower or higher concentration might prevent this specific differentiation outcome.- Consider the addition of other small molecules to the culture medium to inhibit the unwanted differentiation pathway. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
-
Cell Seeding: Plate iPSCs in a 24-well plate at their optimal density for maintenance.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a serial dilution in your iPSC culture medium to achieve a range of final concentrations to test (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM). Include a vehicle control (medium with the same concentration of solvent).
-
Treatment: The following day, replace the medium with the prepared media containing the different concentrations of this compound.
-
Monitoring: Culture the cells for 3-5 days, replacing the medium daily with the respective treatments. Monitor cell morphology and viability daily.
-
Analysis: After the treatment period, assess cell viability using a standard assay (e.g., Trypan Blue exclusion or a commercial viability kit). Lyse the cells to extract RNA and perform qRT-PCR to quantify the expression of OCT4 and other pluripotency markers (SOX2, NANOG).
-
Determination of Optimal Concentration: The optimal concentration will be the highest concentration that significantly increases OCT4 expression without causing a significant decrease in cell viability.
Protocol 2: Quantification of Pluripotency Marker Expression by qRT-PCR
-
RNA Extraction: Lyse the iPSCs and extract total RNA using a commercially available kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for your target genes (OCT4, SOX2, NANOG) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.
Visualizations
Logical Workflow for Optimizing this compound Concentration
References
Technical Support Center: Oct4-Inducing Compound-2 (OIC-2)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Oct4-Inducing Compound-2 (OIC-2), a novel small molecule designed to elevate endogenous Oct4 expression. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for OIC-2?
A1: OIC-2 is part of a class of compounds that activate endogenous Oct4 and its associated signaling pathways.[1][2] While the precise mechanism for each Oct4-inducing compound can vary, some, like the parent compound family of OIC-2, have been shown to function, at least in part, by inhibiting H3K4 demethylases such as KDM5A. This inhibition prevents the removal of the H3K4Me3 epigenetic mark at the OCT4 promoter, leading to a more open chromatin state and enhanced transcription of the OCT4 gene.
Q2: What are the expected effects of OIC-2 on cellular phenotype?
A2: The primary effect of OIC-2 is the induction of endogenous Oct4 expression.[1][2] Oct4 is a master regulator of pluripotency and self-renewal.[3] Therefore, treatment with OIC-2 is expected to promote a more plastic, stem-like state. In some contexts, this has been associated with anti-aging effects and enhanced tissue regeneration. It is important to note that sustained high levels of Oct4 can also lead to cellular stress and differentiation, so careful dose-response and time-course studies are essential.
Q3: Can OIC-2 be used to generate induced pluripotent stem cells (iPSCs)?
A3: OIC-2 is designed to induce endogenous Oct4, which is a critical factor in iPSC reprogramming. However, OIC-2 alone is generally not sufficient to fully reprogram somatic cells into iPSCs. It is most effective when used in combination with a cocktail of other transcription factors such as SOX2, KLF4, and MYC (often referred to as OSKM). By replacing the need for exogenous Oct4 transduction, OIC-2 can contribute to the generation of higher quality iPSCs with fewer off-target genetic and epigenetic aberrations.
Q4: What are the potential off-target effects of OIC-2?
A4: While OIC-2 is designed to target pathways regulating Oct4 expression, off-target effects are possible. Overexpression of Oct4 can lead to unintended differentiation or the activation of proliferation pathways. Additionally, as with any small molecule, there is the potential for interaction with other cellular targets. Researchers should perform thorough characterization of their cell lines, including morphology, proliferation rates, and the expression of key pluripotency and differentiation markers, to monitor for off-target effects.
Troubleshooting Guides
Issue 1: Low or no induction of Oct4 expression
| Possible Cause | Suggested Solution |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of OIC-2 for your specific cell type. Titrate the compound from a low to a high concentration range (e.g., 0.1 µM to 10 µM) and measure Oct4 mRNA and protein levels at each concentration. |
| Incorrect Treatment Duration | Conduct a time-course experiment to identify the peak of Oct4 induction. Treat cells with the optimal concentration of OIC-2 and harvest samples at various time points (e.g., 24, 48, 72 hours) for analysis of Oct4 expression. |
| Cell Type Specificity | The efficacy of OIC-2 can vary between different cell types due to differences in their epigenetic landscape and signaling pathways. Test OIC-2 in a cell line known to be responsive as a positive control. Consider using a different Oct4-inducing compound if your cell type is refractory to OIC-2. |
| Compound Instability | Ensure proper storage and handling of OIC-2. Prepare fresh stock solutions and dilute to the final working concentration immediately before use. Protect from light and repeated freeze-thaw cycles. |
Issue 2: Increased Cellular Stress or Cytotoxicity
| Possible Cause | Suggested Solution |
| High Compound Concentration | High concentrations of OIC-2 may induce cellular stress. Reduce the concentration of OIC-2 used in your experiments. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold of OIC-2 for your cell line. |
| Prolonged Oct4 Overexpression | Sustained high levels of Oct4 can be detrimental to cells. Reduce the duration of OIC-2 treatment. Monitor for markers of cellular stress, such as the activation of p53 or the unfolded protein response. |
| Activation of Stress-Related Pathways | Oct4 induction can be linked to cellular stress responses, including the activation of AMPK. Measure the phosphorylation status of AMPK and other stress-activated kinases. If stress pathways are activated, consider co-treatment with inhibitors of these pathways, if appropriate for your experimental goals. |
| Off-Target Effects | The observed cytotoxicity may be due to off-target effects of OIC-2. Perform a screen for the activation of common stress and apoptosis pathways. Consider testing structural analogs of OIC-2 to see if the cytotoxic effects can be dissociated from the Oct4-inducing activity. |
Issue 3: Unexpected Changes in Cell Morphology or Differentiation
| Possible Cause | Suggested Solution |
| Oct4-Induced Differentiation | While Oct4 is a pluripotency factor, its overexpression can also drive differentiation into specific lineages. Carefully monitor cell morphology and test for the expression of lineage-specific markers (e.g., markers for endoderm, mesoderm, and ectoderm). |
| Heterogeneity in Cellular Response | The response to OIC-2 may not be uniform across the entire cell population. Use single-cell analysis techniques, such as immunofluorescence or flow cytometry, to assess the heterogeneity of Oct4 expression and cell fate decisions. |
| Interaction with Culture Conditions | The composition of the cell culture medium can influence the effects of OIC-2. Ensure that your culture conditions are optimized for maintaining the desired cellular state. For example, when aiming for pluripotency, use a medium that supports self-renewal. |
Experimental Protocols
Protocol 1: Western Blot for Oct4 Protein Expression
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Oct4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: Quantitative RT-PCR for Oct4 mRNA Expression
-
RNA Extraction:
-
Extract total RNA from cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for Oct4 and a housekeeping gene (e.g., GAPDH).
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of Oct4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
-
Visualizations
Caption: Proposed mechanism of action for OIC-2.
Caption: Troubleshooting workflow for OIC-2 experiments.
References
Validation & Comparative
Validating Pluripotency: A Comparative Guide to Oct4 Inducer-2 Treatment and Alternative Methods
For researchers in stem cell biology and regenerative medicine, the precise induction and rigorous validation of pluripotency are paramount. The transcription factor Oct4 is a cornerstone of the pluripotent state. While various methods exist to induce its expression, chemical inducers like Oct4 inducer-2 offer a temporal and dose-dependent control that is highly attractive for research and therapeutic applications. This guide provides a comprehensive comparison of validating pluripotency markers following treatment with a representative chemical inducer, Oct4-activating compound 1 (OAC1), and other established methods.
Performance Comparison: Pluripotency Marker Expression
The efficacy of any pluripotency induction method is ultimately determined by the robust expression of a panel of pluripotency-associated markers. The following tables summarize quantitative data on the expression of key markers following chemical induction versus alternative methods.
Table 1: Relative Luciferase Reporter Gene Activation of Pluripotency Markers
| Induction Method | Oct4 Promoter Activation (Fold Change) | Nanog Promoter Activation (Fold Change) |
| Chemical Induction (OAC1, 1 µM) | ~5.0[1][2] | ~3.0[1][2] |
| Yamanaka Factors (Oct4, Sox2, Klf4, c-Myc) | High (endogenous reactivation) | High (endogenous reactivation) |
| Protein-Based Reprogramming | Variable, dependent on protein delivery efficiency | Variable, dependent on protein delivery efficiency |
Table 2: Relative mRNA Expression of Endogenous Pluripotency Genes (qRT-PCR)
| Induction Method | Endogenous Oct4 Expression (Fold Change) | Endogenous Nanog Expression (Fold Change) | Endogenous Sox2 Expression (Fold Change) |
| Chemical Induction (OAC1) | Increased[1] | Increased | Increased |
| Yamanaka Factors (Retroviral) | Significant increase post-silencing of transgenes | Significant increase | Significant increase |
| mRNA Reprogramming | High | High | High |
Experimental Protocols for Pluripotency Validation
Accurate and reproducible validation of pluripotency requires standardized experimental protocols. Below are detailed methodologies for the key assays used to assess the pluripotent state of cells following induction.
Alkaline Phosphatase (AP) Staining
Alkaline phosphatase is a hydrolase enzyme that is highly expressed in pluripotent stem cells. AP staining is a rapid and cost-effective method for the initial screening of putative pluripotent colonies.
Protocol:
-
Aspirate the culture medium from the cells.
-
Rinse the cells gently with 1X PBS-T (PBS with 0.05% Tween-20).
-
Fix the cells with a suitable fixation solution (e.g., 4% paraformaldehyde in PBS) for 2 minutes at room temperature. Do not exceed this time, as over-fixation can lead to loss of AP activity.
-
Aspirate the fixation solution and rinse the cells twice with 1X PBS-T.
-
Prepare the AP staining solution by mixing Solution A (e.g., Naphthol AS-BI phosphate solution) and Solution B (e.g., Fast Red Violet LB salt solution) at a 1:1 ratio immediately before use.
-
Incubate the cells with the staining solution for 15 minutes at room temperature in the dark. Pluripotent colonies will stain red or purple.
-
Aspirate the staining solution and wash the cells twice with 1X PBS.
-
Add 1X PBS to prevent drying and visualize the stained colonies under a light microscope.
Immunocytochemistry (ICC) for Pluripotency Markers
Immunocytochemistry allows for the visualization of the subcellular localization and expression of specific pluripotency-associated proteins, such as Oct4, Sox2, Nanog, and SSEA-4.
Protocol:
-
Seed and culture cells on coverslips in a 24-well plate.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
For intracellular markers like Oct4, Sox2, and Nanog, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% goat serum and 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Quantitative Real-Time PCR (qRT-PCR) for Pluripotency Gene Expression
qRT-PCR is used to quantify the mRNA expression levels of key pluripotency genes, providing a quantitative measure of the induced pluripotent state.
Protocol:
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Primer Design: Design or obtain validated primers for the target pluripotency genes (e.g., POU5F1 (Oct4), SOX2, NANOG) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Real-Time PCR: Perform the real-time PCR reaction using a SYBR Green-based master mix. The reaction typically includes the cDNA template, forward and reverse primers, and the master mix.
-
Data Analysis: Analyze the amplification data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression compared to a control cell population (e.g., uninduced somatic cells).
Teratoma Formation Assay
The teratoma formation assay is the gold standard for confirming pluripotency. It assesses the ability of the induced cells to differentiate into all three germ layers (ectoderm, mesoderm, and endoderm) in vivo.
Protocol:
-
Harvest the induced pluripotent stem cells. A minimum of 2 x 106 cells are typically required per injection.
-
Inject the cells into an immunodeficient mouse, commonly into the testis, hind leg muscle, or subcutaneously.
-
Monitor the mice for tumor formation over a period of 4-12 weeks.
-
Once a teratoma has formed, humanely euthanize the mouse and excise the tumor.
-
Fix the teratoma in 4% paraformaldehyde and embed it in paraffin.
-
Section the paraffin-embedded tissue and perform Hematoxylin and Eosin (H&E) staining.
-
A qualified pathologist should examine the stained sections to identify tissues representative of the three germ layers.
Visualizing the Pathways and Processes
To better understand the molecular mechanisms and experimental procedures, the following diagrams illustrate the key signaling pathway and the overall workflow for validating pluripotency.
References
Oct4 Inducer-2 vs. O4I4: A Comparative Analysis of Efficiency in Cellular Reprogramming
In the landscape of cellular reprogramming and regenerative medicine, small molecules that can induce the expression of the pluripotency-associated transcription factor Oct4 are of paramount importance. Among these, Oct4 inducer-2 (O4I2) and its successor, O4I4, have emerged as key players. This guide provides a comparative analysis of the efficiency of these two compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
At a Glance: O4I2 vs. O4I4
| Feature | This compound (O4I2) | O4I4 |
| Chemical Nature | 2-aminothiazole derivative | Metabolically stable analogue of O4I2 |
| Primary Function | Induces endogenous Oct4 expression | Induces endogenous Oct4 expression with higher stability |
| Reprogramming Efficiency | Effective in inducing pluripotency-associated genes | Demonstrates improved efficiency and metabolic stability |
| Mechanism of Action | Activates Oct4 promoter and stabilizes Oct4 protein | Activates endogenous OCT4 and associated signaling pathways |
Introduction to the Oct4 Inducers
Oct4 is a master regulator of pluripotency, and its induction is a critical step in the generation of induced pluripotent stem cells (iPSCs). Small molecules that can activate endogenous Oct4 expression offer a powerful tool to achieve this, potentially replacing the need for genetic modifications.
This compound (O4I2) is a 2-aminothiazole derivative identified through high-throughput screening for its ability to induce Oct4 expression. It has been shown to promote the expression of pluripotency-associated genes such as Lin28, Sox2, and Nanog, while suppressing the differentiation marker Rex1.[1] O4I2 not only activates the Oct4 promoter but also contributes to the stabilization of the Oct4 protein.[1]
O4I4 is a next-generation, metabolically stable analogue of O4I2.[2] It was developed to overcome the limitations of its predecessor, particularly its metabolic instability.[3] O4I4 has demonstrated the ability to activate endogenous OCT4 and its associated signaling pathways in various cell lines.[2] Notably, in combination with a cocktail of other transcription factors (SOX2, KLF4, L-MYC, and LIN28), O4I4 has been successfully used to reprogram human fibroblasts into iPSCs without the need for exogenous OCT4.
Comparative Efficiency: The Advancement from O4I2 to O4I4
The development of O4I4 from O4I2 was driven by the need for a more stable and efficient compound for cellular reprogramming. Analysis of the metabolic products of O4I2 revealed that its ester derivatives were susceptible to hydrolysis, which diminished its activity, especially in pluripotent cells. This led to the design of O4I4 with improved metabolic stability.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon research findings. Below are generalized protocols for iPSC reprogramming using Oct4-inducing small molecules, based on established methodologies.
General Workflow for Small Molecule-Based iPSC Reprogramming
Figure 1. A generalized workflow for iPSC generation using Oct4-inducing small molecules.
1. Cell Seeding:
-
Plate human fibroblasts in a suitable culture dish at an appropriate density.
2. Reprogramming Induction:
-
On the following day, replace the medium with a reprogramming medium containing the small molecule cocktail. This cocktail typically includes the Oct4 inducer (O4I2 or O4I4) and other small molecules or transcription factors (e.g., SOX2, KLF4, L-MYC, and LIN28).
3. Culture and Maintenance:
-
Culture the cells for several weeks, with regular media changes every 2-3 days.
4. iPSC Colony Identification and Isolation:
-
Monitor the culture for the emergence of iPSC-like colonies.
-
Once colonies are established, they can be manually picked and expanded on a feeder layer or in feeder-free conditions.
5. Characterization:
-
Expanded clones should be thoroughly characterized to confirm pluripotency. This includes assessing the expression of pluripotency markers (e.g., OCT4, SOX2, NANOG) and evaluating their differentiation potential into the three germ layers.
Signaling Pathways
The precise signaling pathways through which O4I2 and O4I4 exert their effects are still under investigation. However, their primary mode of action is the activation of the endogenous OCT4 gene.
References
A Head-to-Head Comparison: Oct4 Inducer-2 vs. Viral Vector Methods for Cellular Reprogramming
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular reprogramming, the choice of method for inducing the pluripotency factor Oct4 is a critical decision point. This guide provides an objective comparison of a prominent chemical approach, Oct4 Inducer-2, with the more established viral vector-based methods, supported by available experimental data and detailed protocols.
The induction of Oct4, a cornerstone of the pluripotency network, is a key step in generating induced pluripotent stem cells (iPSCs). While viral vectors have long been the workhorse for delivering reprogramming factors, concerns over genomic integration and tumorigenic potential have spurred the development of alternative, non-integrating chemical inducers. This compound has emerged as a promising small molecule capable of activating the endogenous Oct4 gene, offering a potentially safer route to pluripotency.
Performance Comparison: Efficiency, Safety, and Kinetics
The decision between a chemical inducer and a viral vector often hinges on a trade-off between efficiency and safety. Viral methods, particularly those employing lentiviruses, have historically demonstrated higher reprogramming efficiencies. However, the random integration of viral DNA into the host genome carries the risk of insertional mutagenesis and oncogene activation. Chemical inducers like this compound circumvent this risk by activating the cell's own Oct4 gene, but traditionally exhibit lower efficiencies and slower kinetics.
Recent advancements in chemical reprogramming cocktails, often combining Oct4 inducers with other small molecules that target key signaling pathways and epigenetic modifiers, are closing this efficiency gap. These cocktails can enhance the reprogramming process, making chemical induction a more viable and attractive option for clinical applications where safety is paramount.
| Feature | This compound (in combination with other small molecules) | Viral Vector Methods (e.g., Lentivirus) |
| Reprogramming Efficiency | Lower to moderate (can be enhanced with optimized cocktails) | High |
| Safety Profile | High (non-integrating, avoids insertional mutagenesis) | Lower (risk of insertional mutagenesis and oncogene reactivation) |
| Kinetics of Reprogramming | Generally slower | Faster |
| Mechanism of Action | Activation of endogenous Oct4 gene expression | Exogenous expression of Oct4 from an integrated transgene |
| Clinical Translatability | High (avoids genetic modification) | Lower (requires extensive safety validation) |
| Cost & Complexity | Potentially lower cost and complexity | Higher cost and complexity (viral production and handling) |
Experimental Deep Dive: Protocols and Workflows
To provide a practical understanding of both methodologies, detailed experimental protocols for inducing Oct4 expression in human fibroblasts are outlined below. These protocols represent typical workflows for each approach.
Experimental Protocol 1: iPSC Generation using this compound and a Chemical Cocktail
This protocol describes a method for generating iPSCs from human fibroblasts using a combination of this compound and other small molecules to replace the need for viral transduction of all four Yamanaka factors.
Materials:
-
Human dermal fibroblasts
-
Fibroblast growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
iPSC reprogramming medium (e.g., Essential 8™ Medium)
-
This compound
-
Other small molecules (e.g., inhibitors of TGF-β and MEK pathways, histone deacetylase inhibitors)
-
Feeder cells (e.g., mouse embryonic fibroblasts, MEFs) or feeder-free matrix (e.g., Matrigel)
-
Basic cell culture reagents and equipment
Procedure:
-
Cell Seeding: Plate human fibroblasts on a gelatin-coated dish at a density of 5 x 104 cells/well in a 6-well plate in fibroblast growth medium.
-
Initiation of Reprogramming: After 24 hours, replace the medium with iPSC reprogramming medium supplemented with the chemical cocktail, including this compound.
-
Daily Medium Change: Change the medium daily with fresh reprogramming medium containing the chemical cocktail.
-
Monitoring for Colony Formation: Monitor the cells for morphological changes and the appearance of iPSC-like colonies, typically within 2-4 weeks.
-
Colony Isolation and Expansion: Once iPSC colonies are established, manually pick and transfer them to a new plate coated with feeder cells or a feeder-free matrix for expansion.
-
Characterization of iPSCs: Characterize the resulting iPSC lines for pluripotency markers (e.g., Oct4, Sox2, Nanog, SSEA-4, TRA-1-60) and their differentiation potential into the three germ layers.
Experimental Protocol 2: iPSC Generation using Lentiviral Transduction of Oct4
This protocol outlines the use of a lentiviral vector to deliver the Oct4 gene into human fibroblasts as part of a typical four-factor reprogramming cocktail (Oct4, Sox2, Klf4, c-Myc).
Materials:
-
Human dermal fibroblasts
-
Fibroblast growth medium
-
Lentiviral particles carrying the Oct4 transgene (and other reprogramming factors)
-
Polybrene
-
iPSC reprogramming medium
-
Feeder cells or feeder-free matrix
-
Basic cell culture reagents and equipment
Procedure:
-
Cell Seeding: Plate human fibroblasts at a density of 5 x 104 cells/well in a 6-well plate in fibroblast growth medium.
-
Lentiviral Transduction: On the following day, replace the medium with fresh fibroblast medium containing the lentiviral particles for each reprogramming factor and Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Incubation: Incubate the cells with the viral particles for 12-24 hours.
-
Medium Change: After incubation, replace the virus-containing medium with fresh fibroblast growth medium.
-
Switch to iPSC Medium: Two days post-transduction, switch to iPSC reprogramming medium.
-
Replating on Feeder Layer: Around day 6, re-plate the transduced fibroblasts onto a plate with feeder cells or a feeder-free matrix.
-
Monitoring and Colony Picking: Monitor for the emergence of iPSC colonies, which typically appear within 2-3 weeks. Pick and expand the colonies as described in the previous protocol.
-
Characterization of iPSCs: Perform thorough characterization of the generated iPSC lines.
Visualizing the Molecular Mechanisms
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway of this compound.
Caption: Mechanism of lentiviral vector-mediated Oct4 expression.
Caption: Workflow for iPSC generation using this compound.
Caption: Workflow for iPSC generation using viral vectors.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and viral vector methods is not a one-size-fits-all decision. For basic research and applications where high efficiency is the primary concern and the risks of genomic integration are manageable, viral vectors remain a powerful tool. However, for translational and clinical research, where safety and the absence of genetic modification are paramount, chemical inducers like this compound, as part of a carefully optimized small molecule cocktail, represent a more promising and ultimately more viable path forward. As research in chemical reprogramming continues to advance, the efficiency of these methods is expected to improve, further solidifying their position as a leading technology for the generation of clinically relevant iPSCs.
A Head-to-Head Comparison of Small Molecule Cocktails for Cellular Reprogramming
For researchers, scientists, and drug development professionals at the forefront of regenerative medicine, the ability to efficiently and safely reprogram somatic cells into pluripotent or other desired cell types is paramount. While viral transduction of transcription factors has been a cornerstone of reprogramming, the use of small molecule cocktails offers a promising alternative, mitigating the risks associated with genetic modification. This guide provides a side-by-side comparison of prominent small molecule cocktails, offering insights into their performance, underlying mechanisms, and detailed experimental protocols to inform your research strategy.
The journey to purely chemical reprogramming has been marked by the discovery of various small molecules that can replace the essential transcription factors traditionally used, such as Oct4, Sox2, Klf4, and c-Myc. These molecules typically target key signaling pathways and epigenetic modifiers, creating a cellular environment conducive to profound fate changes. This guide will delve into the composition and efficacy of several well-characterized cocktails, providing a framework for selecting the optimal combination for your specific application.
Quantitative Comparison of Reprogramming Cocktails
The efficiency of cellular reprogramming using small molecules can vary significantly based on the specific cocktail, the starting cell type, and the experimental conditions. The following table summarizes quantitative data from various studies to provide a comparative overview of the performance of different small molecule combinations.
| Cocktail Name/Key Components | Composition | Starting Cell Type | Reprogramming Efficiency | Key Findings |
| VC6TF | VPA, CHIR99021, RepSox, Tranylcypromine, Forskolin | Mouse Embryonic Fibroblasts (MEFs) | Up to 0.2% | Can generate chemically induced pluripotent stem cells (CiPSCs) without any genetic factors.[1] |
| RepSox-based (in lieu of Sox2) | RepSox, Oct4, Klf4, c-Myc | Mouse Embryonic Fibroblasts (MEFs) | 20-fold increase in Oct4::GFP+ colonies (in the absence of c-Myc) | RepSox, a TGF-β inhibitor, can effectively replace the transcription factor Sox2.[2][3] |
| SB431542-based (in lieu of Sox2) | SB431542, Oct4, Klf4, c-Myc | Mouse Embryonic Fibroblasts (MEFs) | Approx. 10 GFP+ colonies per 7500 cells | SB431542, another TGF-β inhibitor, also demonstrates the ability to replace Sox2.[2] |
| VCR | VPA, CHIR99021, RepSox | Mouse and Human Fibroblasts | - | Induces a neural progenitor cell-like state.[4] |
| CRFVPT | CHIR99021, RepSox, Forskolin, VPA, Parnate, TTNPB | Mouse Fibroblasts | - | Can induce cardiomyocyte-like cells from fibroblasts. |
| NaB/LiCl/SD-208 | Sodium Butyrate, Lithium Chloride, SD-208 | Mouse Embryonic Fibroblasts (MEFs) with Yamanaka factors | Robustly enhances reprogramming | Comparable reprogramming-enhancing effect to the VPA/CHIR99021/Repsox cocktail. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of small molecule-based reprogramming. Below are protocols for key experiments cited in this guide.
Protocol 1: Generation of Mouse CiPSCs using the VC6TF Cocktail
This protocol is based on the methodology for generating pluripotent stem cells from mouse embryonic fibroblasts using only small molecules.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
DMEM supplemented with 10% FBS, non-essential amino acids, L-glutamine, and penicillin/streptomycin
-
iPSC culture medium: KnockOut DMEM supplemented with 20% KnockOut Serum Replacement, non-essential amino acids, L-glutamine, β-mercaptoethanol, and bFGF
-
Small Molecules: Valproic Acid (VPA), CHIR99021, RepSox, Tranylcypromine, Forskolin, 3-Deazaneplanocin A (DZNep)
-
Gelatin-coated or Matrigel-coated plates
Procedure:
-
Cell Plating: Plate MEFs on gelatin-coated dishes at an appropriate density.
-
Induction Stage 1 (Days 0-12): Culture MEFs in MEF medium supplemented with the VC6TF cocktail (VPA, CHIR99021, RepSox, Tranylcypromine, Forskolin) and DZNep.
-
Induction Stage 2 (Days 13-20): Switch to a medium containing CHIR99021 and another small molecule, 3-deazaneplanocin A (DZNep).
-
Maturation Stage (From Day 21): Culture the cells in a 2i medium (containing CHIR99021 and PD0325901) to stabilize the pluripotent state.
-
Colony Picking and Expansion: Once iPSC-like colonies with typical morphology appear, manually pick them and expand them on a feeder layer of mitotically inactivated MEFs.
-
Characterization: Characterize the resulting CiPSC lines for pluripotency markers (e.g., Oct4, Nanog, SSEA-1) and differentiation potential.
Protocol 2: Reprogramming Enhancement with a VPA, CHIR99021, and RepSox Cocktail
This protocol describes the use of a three-molecule cocktail to enhance the efficiency of reprogramming in conjunction with transcription factors.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
MEF culture medium
-
iPSC culture medium
-
Retroviruses encoding Oct4, Klf4, and c-Myc
-
Small Molecules: Valproic Acid (VPA), CHIR99021, RepSox
-
Gelatin-coated plates
Procedure:
-
Cell Plating: Plate MEFs on gelatin-coated dishes.
-
Viral Transduction: On the following day, infect the MEFs with retroviruses encoding Oct4, Klf4, and c-Myc.
-
Small Molecule Treatment: Two days post-transduction, replace the medium with iPSC culture medium supplemented with VPA (e.g., 0.5 mM), CHIR99021 (e.g., 3 µM), and RepSox (e.g., 1 µM).
-
Culture and Monitoring: Culture the cells for 10-14 days, changing the medium every other day. Monitor for the emergence of iPSC-like colonies.
-
Colony Picking and Expansion: Manually pick and expand iPSC-like colonies on a feeder layer.
-
Characterization: Characterize the iPSC lines for pluripotency markers and differentiation potential.
Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms underlying small molecule-based reprogramming is essential for optimizing protocols and developing novel cocktails. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: Key signaling pathways in chemical reprogramming.
Caption: General experimental workflow for chemical reprogramming.
References
Assessing Pluripotency: A Comparative Guide to Teratoma Formation Assays for iPSCs Generated via Traditional Methods versus Oct4 Induction with Small Molecules
For Researchers, Scientists, and Drug Development Professionals
The generation of induced pluripotent stem cells (iPSCs) has revolutionized the fields of regenerative medicine and disease modeling. A critical step in the validation of any new iPSC line is the confirmation of its pluripotency—the ability to differentiate into all three primary germ layers: ectoderm, mesoderm, and endoderm. The teratoma formation assay has long been considered the gold standard for this purpose.[1] This guide provides a comprehensive comparison of the teratoma formation assay and its alternatives for iPSCs generated using the traditional four Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc; OSKM) versus a more recent approach utilizing Oct4 in combination with a cocktail of small molecules, herein referred to as "Oct4 Inducers."
The Gold Standard: Teratoma Formation Assay
The teratoma formation assay is an in vivo method that provides a functional assessment of pluripotency.[1] It involves the injection of iPSCs into immunodeficient mice, where their ability to form teratomas—benign tumors containing tissues from all three germ layers—is evaluated.[1][2][3]
Experimental Workflow
The general workflow for a teratoma formation assay is as follows:
Caption: Experimental workflow of the teratoma formation assay.
A Shift in Reprogramming: Oct4 and Small Molecule Inducers
While the OSKM method is robust, concerns regarding the use of oncogenes like c-Myc and the variable efficiency of reprogramming have spurred the development of alternative methods. One promising approach involves the use of the master pluripotency factor Oct4 in conjunction with a cocktail of small molecules that can replace the other three factors. These small molecules target signaling pathways and epigenetic modifications to facilitate reprogramming. For the purpose of this guide, we will consider a representative "Oct4 Inducer" cocktail to consist of a GSK3β inhibitor (like CHIR99021) and a MEK inhibitor (like PD0325901), which have been shown to enhance reprogramming efficiency.
Signaling Pathways in Chemical Reprogramming
The small molecules used in Oct4-based reprogramming modulate key signaling pathways that influence pluripotency.
Caption: Comparison of reprogramming methods.
Performance Comparison: Teratoma Assay and Alternatives
The following table summarizes the performance of iPSCs generated by OSKM versus an Oct4 Inducer cocktail in the teratoma assay and alternative pluripotency assessment methods.
| Parameter | OSKM-generated iPSCs | Oct4 Inducer-generated iPSCs | References |
| Reprogramming Efficiency | Variable, typically low (<1%) | Can be significantly higher and more rapid | |
| Teratoma Formation Efficiency | High, considered the gold standard | Generally high, comparable to OSKM-iPSCs | |
| Tumorigenicity Concerns | Higher risk due to c-Myc integration | Potentially lower risk due to absence of oncogenes | |
| In Vitro Differentiation Potential | Robust trilineage differentiation | Robust trilineage differentiation | |
| Gene Expression Profile | Closely resembles embryonic stem cells (ESCs) | Closely resembles ESCs and OSKM-iPSCs |
Detailed Experimental Protocols
Teratoma Formation Assay
-
Cell Preparation : Culture iPSCs to 70-80% confluency. Harvest cells using a non-enzymatic dissociation solution and resuspend in a mixture of culture medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100-200 µL.
-
Animal Injection : Inject the cell suspension subcutaneously or intramuscularly into the hind limb of immunodeficient mice (e.g., NOD/SCID).
-
Monitoring : Palpate the injection site weekly to monitor for tumor formation. Teratomas typically become palpable within 4-8 weeks.
-
Harvesting and Analysis : Once teratomas reach approximately 1-2 cm in diameter, humanely euthanize the mice and excise the tumors. Fix the teratomas in 10% neutral buffered formalin, embed in paraffin, and section for histological analysis.
-
Histology : Stain sections with Hematoxylin and Eosin (H&E) and examine for the presence of tissues derived from the three germ layers.
Alternative Pluripotency Assays
While the teratoma assay is the definitive test for pluripotency, several in vitro methods offer faster and less resource-intensive alternatives for initial screening.
This assay assesses the spontaneous differentiation of iPSCs into the three germ layers in a 3D culture system.
-
EB Formation : Harvest iPSCs and culture them in suspension in low-attachment plates in differentiation medium. The cells will aggregate to form EBs.
-
Differentiation : After 4-7 days, plate the EBs onto gelatin-coated plates to allow for attachment and further differentiation for another 7-14 days.
-
Analysis : Analyze the differentiated cells for markers of the three germ layers using immunocytochemistry or quantitative PCR (qPCR).
Caption: Workflow for embryoid body formation and differentiation.
This method involves guiding the differentiation of iPSCs towards specific lineages of the three germ layers using defined cocktails of growth factors and small molecules.
-
Seeding : Plate iPSCs on an appropriate matrix-coated dish.
-
Induction : Treat the cells with specific differentiation media containing factors that promote differentiation into ectoderm (e.g., neural progenitors), mesoderm (e.g., cardiomyocytes), or endoderm (e.g., hepatocytes).
-
Analysis : After a defined period, assess the efficiency of differentiation using lineage-specific markers via flow cytometry, immunocytochemistry, or qPCR.
This molecular biology technique quantifies the expression of key pluripotency-associated genes, such as OCT4, SOX2, and NANOG. A high level of expression of these markers is indicative of a pluripotent state.
Conclusion
The teratoma formation assay remains the most stringent and definitive method for confirming the pluripotency of iPSCs, regardless of the generation method. However, for routine screening and characterization, in vitro alternatives such as embryoid body formation and directed differentiation provide valuable and more rapid insights into the differentiation potential of iPSC lines. iPSCs generated with Oct4 and small molecule inducers have been shown to be comparable to those generated by the traditional OSKM method in their ability to form teratomas, with the added benefits of potentially higher reprogramming efficiency and reduced tumorigenicity risk. The choice of assay will depend on the specific research question, available resources, and the intended downstream application of the iPSCs.
References
- 1. Reconsidering pluripotency tests: Do we still need teratoma assays? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teratoma Formation: A Tool for Monitoring Pluripotency in Stem Cell Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teratoma Formation Assay-iPSC Characterization-Stem Cell Research - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to the Functional Characterization of Neurons Derived from Oct4/Sox2-Induced Pluripotent Stem Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional characteristics of neurons derived from induced pluripotent stem cells (iPSCs) generated with a reduced two-factor (Oct4/Sox2) method versus the conventional four-factor (Oct4, Sox2, Klf4, c-Myc) approach. We present supporting experimental data, detailed protocols for key functional assays, and visualizations of relevant pathways and workflows to aid researchers in selecting the most appropriate cellular models for their studies in neuroscience and drug discovery.
Comparative Functional Data of iPSC-Derived Neurons
The functional capacity of iPSC-derived neurons is critical for their utility in disease modeling and drug screening. Below is a summary of key electrophysiological and functional properties observed in neurons derived from iPSCs generated by either the four-factor or the two-factor (Oct4/Sox2) reprogramming method.
| Functional Parameter | Four-Factor (OSKM) iPSC-Derived Neurons | Two-Factor (Oct4/Sox2) iPSC-Derived Neurons | Key Considerations |
| Neuronal Differentiation Efficiency | Variable, but can be high with optimized protocols. | Generally comparable to four-factor iPSCs, with some studies suggesting similar or even slightly higher efficiency in generating neural progenitors.[1] | Efficiency is highly dependent on the specific differentiation protocol used, not just the initial reprogramming method. |
| Resting Membrane Potential (mV) | Typically ranges from -30 to -60 mV, maturing over time in culture.[2][3] | Similar range to four-factor derived neurons, achieving more negative potentials with maturation. | A more negative resting potential is indicative of mature, healthy neurons. |
| Action Potential Amplitude (mV) | Evoked action potentials are consistently observed, with amplitudes maturing over time.[2] | Capable of firing action potentials with comparable amplitudes to four-factor derived neurons.[4] | The ability to fire robust action potentials is a key indicator of neuronal function. |
| Spontaneous Neuronal Activity | Exhibit spontaneous excitatory postsynaptic currents (sEPSCs) and network activity, which increase with time in culture. | Also demonstrate spontaneous synaptic activity, indicating the formation of functional synapses. | The presence and frequency of spontaneous activity are crucial for modeling network-level phenomena. |
| Voltage-gated Sodium Channel Current (pA) | Express functional voltage-gated sodium channels essential for action potential generation. | Show robust voltage-gated sodium currents, indicative of functional ion channel expression. | The density and kinetics of these channels are important for neuronal excitability. |
| Calcium Imaging Response | Display spontaneous and evoked calcium transients, reflecting intracellular calcium dynamics and neuronal activity. | Exhibit functional calcium signaling, which can be assessed through various imaging techniques. | Calcium imaging is a powerful tool for high-throughput screening of neuronal activity. |
| Neurotransmitter Release | Capable of releasing neurotransmitters like glutamate in a calcium-dependent manner. | Expected to have functional neurotransmitter release machinery, though specific comparative data is less common. | Direct measurement of neurotransmitter release provides insight into synaptic function. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Here, we provide outlines for key experiments in the functional characterization of iPSC-derived neurons.
Neuronal Differentiation of Oct4/Sox2-iPSCs
This protocol describes the differentiation of iPSCs, generated using only Oct4 and Sox2, into a mixed population of neurons and glia.
Materials:
-
IMR90-iPSCs (reprogrammed with Oct4 and Sox2)
-
iPSC culture medium
-
Embryoid body (EB) formation medium
-
Neural induction (NI) medium
-
Neural differentiation (ND) medium
-
Trypsin-EDTA
-
Trypsin inhibitor
-
Ultra-low attachment plates
-
Standard matrix- or laminin-coated dishes
Procedure:
-
Embryoid Body (EB) Formation:
-
Culture iPSCs to 70-80% confluency.
-
Treat cells with collagenase and gently scrape to detach colonies.
-
Transfer colony fragments to ultra-low attachment dishes in EB medium.
-
Collect and re-plate EBs in fresh EB medium daily for 4 days.
-
-
Neural Induction:
-
Plate EBs onto standard matrix- or laminin-coated dishes in NI medium.
-
Allow neuroepithelial rosettes to form over 5-8 days.
-
Manually select and expand rosettes.
-
-
Neuronal Differentiation:
-
Dissociate neural stem cells (NSCs) and plate them on coated dishes in ND medium.
-
Refresh the ND medium twice a week. Neurons will mature over several weeks.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording the electrical properties of single iPSC-derived neurons.
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Bubble with 95% O2/5% CO2.
-
Intracellular Solution (K-Gluconate based): 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH.
Procedure:
-
Plate iPSC-derived neurons on coverslips a few days prior to recording.
-
Place the coverslip in a recording chamber on a microscope stage and perfuse with aCSF.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with intracellular solution.
-
Approach a neuron with the pipette and form a giga-ohm seal.
-
Rupture the membrane to achieve whole-cell configuration.
-
In current-clamp mode, measure resting membrane potential and inject current steps to evoke action potentials.
-
In voltage-clamp mode, apply voltage steps to record voltage-gated ion channel currents.
Calcium Imaging
This protocol allows for the monitoring of neuronal activity by measuring changes in intracellular calcium concentration.
Materials:
-
iPSC-derived neurons on glass-bottom dishes or coverslips.
-
HEPES buffer: 140 mM NaCl, 5 KCl, 10 HEPES, 2 CaCl2, 2 MgCl2, and 10 d-glucose, pH 7.4.
-
Calcium indicator dye (e.g., Fluo-4 AM).
Procedure:
-
Load the neurons with Fluo-4 AM (1 µM) for 10 minutes at room temperature.
-
Wash the cells with HEPES buffer.
-
Mount the dish/coverslip on an imaging microscope.
-
Acquire images at a rate of at least 1-2 Hz to capture physiological events.
-
Record baseline fluorescence and changes in fluorescence in response to stimuli (e.g., potassium chloride depolarization) or spontaneous activity.
-
Analyze changes in fluorescence intensity over time to determine calcium transient frequency, amplitude, and duration.
Neurotransmitter Release Assay
This protocol measures the release of neurotransmitters, such as glutamate, from iPSC-derived neuronal cultures.
Materials:
-
Mature iPSC-derived neuronal cultures in multi-well plates.
-
High-performance liquid chromatography (HPLC) system.
Procedure:
-
Culture neurons to the desired maturation state (e.g., 42 days).
-
The day before the experiment, perform a full medium change.
-
To measure basal release, collect the culture supernatant.
-
To measure evoked release, depolarize the neurons (e.g., with high potassium concentration) and then collect the supernatant.
-
Analyze the concentration of neurotransmitters in the collected supernatants using HPLC.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and reproducibility. The following diagrams were generated using the DOT language.
References
- 1. Factor-Reduced Human Induced Pluripotent Stem Cells Efficiently Differentiate into Neurons Independent of the Number of Reprogramming Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simplified protocol for differentiation of electrophysiologically mature neuronal networks from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Epigenetic Landscape of iPSCs from Diverse Induction Methods
For Researchers, Scientists, and Drug Development Professionals
The advent of induced pluripotent stem cells (iPSCs) has revolutionized the fields of regenerative medicine, disease modeling, and drug discovery. The ability to reprogram somatic cells into a pluripotent state, capable of differentiating into any cell type in the body, holds immense therapeutic potential. However, the method used to induce pluripotency can significantly impact the epigenetic fidelity of the resulting iPSCs. This guide provides an objective comparison of the epigenetic landscapes of iPSCs generated through prevalent induction methods: retroviral, Sendai viral, episomal, and mRNA-based reprogramming.
Executive Summary
The choice of reprogramming method influences the epigenetic integrity of iPSCs, with non-integrating methods generally yielding cells with fewer epigenetic aberrations compared to integrating viral vectors. This guide presents a detailed comparison of DNA methylation, histone modifications, and chromatin accessibility across iPSCs generated by different techniques. Key findings indicate that Sendai virus-reprogrammed iPSCs exhibit the lowest number of differentially methylated regions (DMRs) when compared to embryonic stem cells (ESCs)[1][2][3][4]. While all methods can produce high-quality iPSCs, the epigenetic memory of the original somatic cells and the potential for random epigenetic variations are important considerations for their application in research and clinical settings[1].
Data Presentation: Quantitative Comparison of Epigenetic Aberrations
The following tables summarize quantitative data on epigenetic differences observed between iPSCs generated by various methods and a baseline of human embryonic stem cells (hESCs).
Table 1: Differentially Methylated Regions (DMRs) in iPSCs Compared to ESCs
| Induction Method | Number of iPSC Lines Analyzed | Range of DMRs vs. ESCs | Average Number of DMRs | Key Findings | Reference |
| Retroviral Vectors | 3 | 448 - 1175 | ~811 | Wider range of DMRs, suggesting greater variability between cell lines. | |
| Sendai Viral Vectors | 6 | 101 - 168 | ~135 | Lowest number of DMRs, indicating a closer epigenetic resemblance to ESCs. | |
| Episomal Vectors | 3 | 202 - 875 | ~459 | Intermediate number of DMRs with notable variability between lines. | |
| mRNA-based Reprogramming | N/A | Data not available in a directly comparable format | N/A | Generally considered to have a favorable epigenetic profile due to its non-integrating and transient nature. |
Table 2: Comparison of Histone Modifications in iPSCs vs. hESCs
| Histone Mark | Induction Methods Compared | Number of Differentially Marked Gene Regions (vs. hESCs) | Key Findings | Reference |
| H3K4me3 (Activation Mark) | Various (Retroviral, Lentiviral, Episomal, etc.) | 251 | High correlation in H3K4me3 profiles between different iPSC lines and hESCs, suggesting consistent establishment of this active mark. | |
| H3K27me3 (Repressive Mark) | Various (Retroviral, Lentiviral, Episomal, etc.) | 281 | Greater variability observed in the repressive H3K27me3 mark, indicating that the silencing of lineage-specific genes can be incomplete or variable. |
Experimental Workflows and Signaling Pathways
Visualizing the complex biological processes involved in iPSC generation and analysis is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for epigenetic comparison and the key signaling pathways implicated in somatic cell reprogramming.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of the key protocols used to assess the epigenetic landscape of iPSCs.
DNA Methylation Analysis: Whole-Genome Bisulfite Sequencing (WGBS)
Objective: To determine the genome-wide methylation status of cytosines at single-base resolution.
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from iPSC cultures using a standard DNA extraction kit.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Library Preparation: Construct a sequencing library from the bisulfite-converted DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: Perform high-throughput sequencing of the prepared library on a platform such as Illumina NovaSeq.
-
Data Analysis: Align the sequencing reads to a reference genome and analyze the methylation status of each cytosine. Identify differentially methylated regions (DMRs) between iPSC lines generated by different methods.
Histone Modification Analysis: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genome-wide binding sites of specific histone modifications.
Methodology:
-
Chromatin Cross-linking and Shearing: Cross-link proteins to DNA in iPSCs using formaldehyde. Lyse the cells and shear the chromatin into fragments of 200-500 base pairs using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., H3K4me3, H3K27me3). Use magnetic beads to pull down the antibody-histone-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks) for the specific histone modification. Compare peak profiles between iPSC lines from different reprogramming methods.
Chromatin Accessibility Analysis: Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
Objective: To map genome-wide chromatin accessibility.
Methodology:
-
Nuclei Isolation: Isolate intact nuclei from a small number of iPSCs.
-
Transposition: Treat the nuclei with a hyperactive Tn5 transposase. This enzyme will simultaneously cut the DNA in open chromatin regions and ligate sequencing adapters.
-
PCR Amplification: Amplify the transposed DNA fragments by PCR to generate a sequencing library.
-
Sequencing: Perform high-throughput sequencing of the ATAC-seq library.
-
Data Analysis: Align the sequencing reads to a reference genome to identify regions of open chromatin. Analyze differences in chromatin accessibility between iPSC lines generated by different induction methods.
Discussion and Conclusion
The choice of iPSC induction method has a tangible impact on the epigenetic landscape of the resulting pluripotent cells.
-
Retroviral vectors , being integrating, carry the risk of insertional mutagenesis and can lead to greater epigenetic variability.
-
Sendai viral vectors , which are non-integrating RNA viruses, generally produce iPSCs with a more favorable epigenetic profile, showing fewer DMRs compared to ESCs.
-
Episomal plasmids offer a non-integrating DNA-based method, but can also result in significant epigenetic variation between different iPSC lines.
-
mRNA-based reprogramming is an attractive non-integrating and transient method that is considered to have a low risk of epigenetic aberrations, although more comprehensive comparative studies are needed.
The "epigenetic memory" of the somatic cell of origin is another critical factor influencing the epigenetic state and differentiation potential of iPSCs. This memory can manifest as residual DNA methylation patterns that may bias the differentiation of iPSCs towards lineages related to the donor cell.
For researchers, scientists, and drug development professionals, it is imperative to consider these epigenetic nuances when selecting an iPSC line for a particular application. For applications requiring the highest degree of epigenetic fidelity, non-integrating methods such as Sendai virus or mRNA reprogramming are preferable. Furthermore, thorough epigenetic characterization of any iPSC line is recommended before its use in downstream applications to ensure its quality and suitability. Future research should focus on developing reprogramming methods that can more completely erase epigenetic memory and minimize the introduction of new epigenetic abnormalities, thereby generating iPSCs that are epigenetically indistinguishable from embryonic stem cells.
References
A Cost-Benefit Analysis of Cellular Reprogramming: Oct4 Inducer-2 Versus Alternative Agents
For Researchers, Scientists, and Drug Development Professionals
The generation of induced pluripotent stem cells (iPSCs) is a cornerstone of modern regenerative medicine and disease modeling. The seminal discovery by Shinya Yamanaka identified four key transcription factors—Oct4, Sox2, Klf4, and c-Myc (OSKM)—capable of reprogramming somatic cells to a pluripotent state.[1] However, the low efficiency and high cost of traditional reprogramming methods have spurred the development of alternative strategies, including the use of small molecules that can enhance or even replace the need for viral transduction of transcription factors.
This guide provides a comprehensive cost-benefit analysis of using Oct4 inducer-2 and its analogs versus other common reprogramming agents. We present a detailed comparison of their performance based on experimental data, outline key experimental protocols, and visualize the underlying biological and experimental workflows.
Data Presentation: A Quantitative Comparison of Reprogramming Methods
The choice of reprogramming method is often a balance between efficiency, cost, and the intended downstream application of the iPSCs. The following tables summarize the quantitative data available for various reprogramming agents, providing a clear comparison to aid in your decision-making process.
| Reprogramming Method | Reported Efficiency | Estimated Reagent Cost per Reprogramming Reaction * | Advantages | Disadvantages |
| Oct4 Inducer (OAC1/O4I4) + SKM | Up to 2.75% (four-fold increase over OSKM) | Small Molecules: ~$100-400 per 10-50 mg | Enhances efficiency of factor-based reprogramming; Reduces reliance on exogenous Oct4. | Requires combination with other factors; Limited standalone reprogramming data. |
| Yamanaka Factors (OSKM) - Viral Delivery (Sendai) | ~0.1% - >1% | Kit: ~$3,200 - $4,225 | High efficiency; Well-established protocols.[2][3] | Potential for viral genome integration (though Sendai is non-integrating); Higher cost. |
| Yamanaka Factors (OSKM) - Non-Viral (Episomal) | ~0.005% - 0.3% | Kit: ~$1,800 - $2,100 | Transgene-free iPSCs; Lower cost than viral methods.[4][5] | Generally lower efficiency than viral methods. |
| Yamanaka Factors (OSKM) - Non-Viral (mRNA) | ~1.4% - 4.4% | Kit: ~$1,600 - $1,700 | High efficiency; Rapid reprogramming; Transgene-free. | Labor-intensive due to repeated transfections (though some kits offer single transfection). |
| Small Molecule Cocktails (e.g., VC6TF) | ~0.2% | Varies based on components | Chemically-defined and virus-free reprogramming. | Can be a complex, multi-step process. |
Note: Reagent costs are estimates based on publicly available pricing and may vary depending on the supplier, scale, and specific components of the small molecule cocktails. The cost of generating a fully characterized research-grade iPSC line is significantly higher, estimated to be between $10,000 and $25,000.
Experimental Protocols
Detailed and reproducible protocols are critical for successful iPSC generation. Below are methodologies for key reprogramming techniques discussed in this guide.
Protocol 1: Reprogramming Human Fibroblasts Using this compound (O4I4) in Combination with SKML Factors
This protocol is based on the reported use of O4I4 to replace exogenous Oct4 in reprogramming human fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Fibroblast culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Reprogramming medium (e.g., Essential 8™ Medium)
-
O4I4 (this compound)
-
Viral vectors (e.g., Sendai virus or lentivirus) encoding Sox2, Klf4, c-Myc, and Lin28 (SKML)
-
Matrigel-coated plates
-
Basic cell culture equipment
Procedure:
-
Cell Seeding: Plate human fibroblasts at a density of 5 x 10^4 cells per well of a 6-well plate in fibroblast culture medium.
-
Viral Transduction: The following day, transduce the fibroblasts with viral particles encoding Sox2, Klf4, c-Myc, and Lin28 according to the manufacturer's instructions.
-
Induction with O4I4: 24 hours post-transduction, replace the medium with reprogramming medium supplemented with O4I4 at an optimized concentration (typically in the low micromolar range).
-
Culture and Monitoring: Maintain the cells in a 37°C, 5% CO2 incubator, changing the reprogramming medium with fresh O4I4 every 1-2 days.
-
Colony Emergence: Monitor the plates for the appearance of iPSC-like colonies, which typically emerge between days 10 and 21.
-
Colony Picking and Expansion: Once colonies are large enough, manually pick them and transfer to fresh Matrigel-coated plates for expansion in reprogramming medium without the small molecule.
-
Characterization: Characterize the expanded iPSC lines for pluripotency markers (e.g., Oct4, Sox2, Nanog, SSEA-4, TRA-1-60) and differentiation potential.
Protocol 2: Reprogramming Human Fibroblasts Using Sendai Virus (Yamanaka Factors)
This is a widely used, highly efficient, non-integrating viral reprogramming method.
Materials:
-
Human dermal fibroblasts
-
Fibroblast culture medium
-
CytoTune™-iPS 2.0 Sendai Reprogramming Kit (containing vectors for Oct4, Sox2, Klf4, and c-Myc)
-
Reprogramming medium
-
Matrigel-coated plates
Procedure:
-
Cell Seeding: Plate fibroblasts at an appropriate density one day prior to transduction.
-
Transduction: On the day of transduction, add the Sendai virus cocktail (containing all four factors) to the cells at the recommended multiplicity of infection (MOI).
-
Incubation: Incubate the cells with the virus for 24 hours.
-
Medium Change: After 24 hours, replace the virus-containing medium with fresh fibroblast medium.
-
Transition to Reprogramming Medium: On day 3 post-transduction, switch to a suitable iPSC culture medium.
-
Culture and Colony Formation: Continue to culture the cells, changing the medium every 1-2 days. iPSC colonies should start to appear around day 7 and will be ready for picking between days 21-28.
-
Colony Picking and Expansion: Manually pick and expand iPSC colonies as described in Protocol 1.
-
Virus Clearance: Passage the iPSCs for several generations to ensure the clearance of the Sendai virus, which can be confirmed by RT-PCR.
Protocol 3: Reprogramming Human Fibroblasts Using Episomal Vectors (Yamanaka Factors)
This method offers a non-viral, integration-free approach to iPSC generation.
Materials:
-
Human dermal fibroblasts
-
Fibroblast culture medium
-
Episomal iPSC Reprogramming Vectors (containing plasmids for Oct4, Sox2, Klf4, L-Myc, Lin28, and p53 shRNA)
-
Electroporation system (e.g., Neon™ Transfection System)
-
Reprogramming medium with small molecule enhancers (e.g., PD0325901, CHIR99021, A-83-01, HA-100)
-
Matrigel-coated plates
Procedure:
-
Cell Preparation: Culture and expand human fibroblasts to have a sufficient number for electroporation.
-
Electroporation: On the day of transfection, harvest the fibroblasts and electroporate them with the episomal vector cocktail according to the manufacturer's protocol.
-
Plating: Plate the transfected cells onto Matrigel-coated dishes in fibroblast medium.
-
Medium Change: The next day, replace the medium with reprogramming medium containing the small molecule cocktail.
-
Culture and Colony Emergence: Continue to culture the cells, changing the medium every other day. iPSC colonies will begin to emerge around day 15.
-
Colony Picking and Expansion: Once colonies are well-formed (around day 21), pick and expand them in a suitable feeder-free medium.
-
Vector Clearance: The episomal vectors will be diluted out with cell division over several passages.
Mandatory Visualizations
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway in cellular reprogramming.
Caption: General experimental workflow for iPSC generation.
References
- 1. Yamanaka factors and their importance in aging research [longevity.technology]
- 2. CytoTune™-iPS 2.0 Sendai Reprogramming Kit 1 Ea. | Buy Online | Invitrogen™ [thermofisher.com]
- 3. indiamart.com [indiamart.com]
- 4. Epi5™ Episomal iPSC Reprogramming Kit 1 kit | Buy Online | Invitrogen™ [thermofisher.com]
- 5. Epi5™ Episomal iPSC Reprogramming Kit 1 kit | Buy Online | Invitrogen™ [thermofisher.com]
Safety Operating Guide
Proper Disposal Procedures for Oct4 Inducer-2
For researchers, scientists, and drug development professionals utilizing Oct4 inducer-2, ensuring its proper disposal is a critical component of laboratory safety and responsible chemical handling. While a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 1494691-70-1) is not readily accessible, this document outlines the essential safety and logistical information for its disposal based on general best practices for handling research-grade chemical compounds with unknown toxicity. Adherence to these procedures is vital to minimize environmental impact and ensure personnel safety.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided below. This information is crucial for understanding the compound's basic characteristics when planning for its handling and disposal.
| Property | Value |
| CAS Number | 1494691-70-1 |
| Molecular Formula | C₁₄H₁₆N₂O₂S |
| Molecular Weight | 276.35 g/mol |
Experimental Protocols
Currently, detailed experimental protocols involving this compound are not extensively published. Researchers should refer to the specific protocols provided by the compound supplier or developed in-house. All experimental procedures should be conducted in accordance with institutional and national laboratory safety guidelines.
Disposal and Decontamination Procedures
The following step-by-step guidance provides a general operational plan for the proper disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, all personnel must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
Step 2: Waste Segregation
All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired solid this compound
-
Solutions containing this compound
-
Contaminated consumables (e.g., pipette tips, tubes, gloves)
Step 3: Waste Collection and Labeling
-
Solid Waste: Collect solid this compound and contaminated consumables in a clearly labeled, sealed container. The label should include "Hazardous Chemical Waste," the name of the chemical ("this compound"), the CAS number (1494691-70-1), and the date.
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container. The label should include the same information as for solid waste, along with the solvent used.
Step 4: Storage of Chemical Waste
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's guidelines for the storage of chemical waste.
Step 5: Final Disposal
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Signaling Pathway and Experimental Workflow
While the precise mechanism of action for this compound is not fully elucidated in publicly available literature, it is known to be an inducer of the transcription factor Oct4, which is a key regulator of pluripotency. The following diagrams illustrate a general workflow for its disposal and a simplified representation of its role in activating pluripotency-associated signaling.
Personal protective equipment for handling Oct4 inducer-2
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Personal Protective Equipment (PPE)
All personnel must adhere to the following minimum PPE requirements when handling Oct4 inducer-2 in a laboratory setting.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles. | Protects against accidental splashes or aerosolization of the compound. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if there is a risk of aerosolization or if handling large quantities. | Minimizes inhalation exposure. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number on the label match the order.
Storage:
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Recommended storage temperature is typically -20°C for long-term stability, as is common for many research compounds.
Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood.
-
Avoid the creation of dust or aerosols.
-
Use appropriate solvents as recommended by the supplier or relevant literature. For many small molecules, DMSO is a common solvent for initial stock solutions.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (Solutions) | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of as solid chemical waste in the designated hazardous waste container. |
Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Protocols and Signaling Pathways
Detailed experimental protocols for the application of this compound in cell culture, such as for the generation of human chemically induced pluripotent stem cells (hiPSCs), are described in the primary scientific literature. The seminal work by Han Kang, et al., "Development of a next-generation endogenous OCT4 inducer and its anti-aging effect in vivo," provides in-depth methodologies. Researchers should consult this publication for specific concentrations, treatment durations, and cell types.
The primary mechanism of action of this compound is the activation of endogenous OCT4 expression. The associated signaling pathways are complex and are a subject of ongoing research. A simplified representation of the intended biological effect is provided below.
Caption: Workflow for the use of this compound in cellular reprogramming.
Disclaimer: This information is intended for guidance purposes only and is not a substitute for a formal Safety Data Sheet. All laboratory personnel should be trained in safe chemical handling procedures. It is the responsibility of the user to conduct a thorough risk assessment before using this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
